molecular formula C14H26O2 B1585542 Citronellyl isobutyrate CAS No. 97-89-2

Citronellyl isobutyrate

Cat. No.: B1585542
CAS No.: 97-89-2
M. Wt: 226.35 g/mol
InChI Key: ZGPPERKMXSGYRK-UHFFFAOYSA-N
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Description

Citronellyl isobutyrate, also known as fema 2313, belongs to the class of organic compounds known as fatty alcohol esters. These are ester derivatives of a fatty alcohol. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. This compound has been primarily detected in urine. Within the cell, this compound is primarily located in the membrane (predicted from logP) and cytoplasm. This compound is a sweet, floral, and fruity tasting compound that can be found in herbs and spices. This makes this compound a potential biomarker for the consumption of this food product.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,7-dimethyloct-6-enyl 2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H26O2/c1-11(2)7-6-8-13(5)9-10-16-14(15)12(3)4/h7,12-13H,6,8-10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGPPERKMXSGYRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OCCC(C)CCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7052652
Record name Citronellyl isobutyrate
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Molecular Weight

226.35 g/mol
Source PubChem
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Physical Description

colourless liquid/rosy-fruity odour
Record name Citronellyl isobutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/281/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

249.00 °C. @ 760.00 mm Hg
Record name Citronellyl isobutyrate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

miscible with alcohol, chloroform, ether, most fixed oils; insoluble in water, 1 ml in 6 ml 80% alcohol gives clear soln (in ethanol)
Record name Citronellyl isobutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/281/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.870-0.880
Record name Citronellyl isobutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/281/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

97-89-2
Record name Citronellyl isobutyrate
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Record name Citronellyl isobutyrate
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Record name Citronellyl isobutyrate
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Record name Propanoic acid, 2-methyl-, 3,7-dimethyl-6-octen-1-yl ester
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Record name Citronellyl isobutyrate
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Record name 3,7-dimethyloct-6-enyl isobutyrate
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Record name CITRONELLYL ISOBUTYRATE
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Record name Citronellyl isobutyrate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Synthesis and Characterization of Citronellyl Isobutyrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers and Drug Development Professionals

Abstract

Citronellyl isobutyrate, a monoterpene ester, is a valuable compound in the fragrance and flavor industries, prized for its characteristic sweet, fruity, and rosy aroma. Beyond its sensory applications, citronellyl esters are being explored for their potential pharmacological activities. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, offering detailed experimental protocols and in-depth analysis of its physicochemical and spectroscopic properties. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in fine chemical synthesis and drug development.

Introduction

This compound (3,7-dimethyloct-6-enyl 2-methylpropanoate) is the ester formed from the reaction of citronellol (B86348) and isobutyric acid. Its pleasant fragrance profile makes it a common ingredient in perfumes, cosmetics, and food flavorings.[1] The synthesis of such esters is a fundamental process in organic chemistry, and various methods have been developed to achieve high yields and purity. The characterization of the final product is crucial to ensure its identity and quality, employing a range of analytical techniques. This guide will detail two primary synthesis methods and the subsequent characterization protocols.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and quality control.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₄H₂₆O₂[2]
Molecular Weight 226.36 g/mol [2]
Appearance Colorless liquid[2]
Odor Sweet, fruity, rosy[3]
Boiling Point 248 - 250 °C[2]
Density 0.870 - 0.880 g/cm³ at 25 °C[2]
Refractive Index 1.440 - 1.448 at 20 °C[2]
Solubility Insoluble in water; soluble in alcohol and oils[3]
CAS Number 97-89-2[2]

Synthesis of this compound

Two primary methods for the synthesis of this compound are detailed below: Azeotropic Esterification (Fischer Esterification) and Base-Catalyzed Esterification.

Method 1: Azeotropic Esterification (Fischer Esterification)

This classic method involves the reaction of citronellol with isobutyric acid in the presence of an acid catalyst, with the continuous removal of water to drive the equilibrium towards the product.

  • Apparatus Setup: A round-bottom flask is equipped with a Dean-Stark apparatus and a reflux condenser.[4]

  • Reactants: To the flask, add citronellol (1 molar equivalent), isobutyric acid (1.2 molar equivalents), a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or sulfuric acid), and an appropriate solvent that forms an azeotrope with water (e.g., toluene (B28343) or hexane).[5][6]

  • Reaction: The reaction mixture is heated to reflux. The water produced during the esterification is removed as an azeotrope with the solvent and collected in the Dean-Stark trap.[7]

  • Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is washed sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.[8]

Method 2: Base-Catalyzed Esterification

This method utilizes a base catalyst for the esterification reaction.

  • Reactants: Into an agitated mixture of 2,2,4,4-tetramethyl-1,3-cyclobutanedione (a source of isobutyrate) and benzene (B151609), a solution of solid sodium methylate in citronellol is added over a period of 30 minutes at 40 °C.[9]

  • Reaction: The mixture is agitated for an additional 30 minutes at 40 °C, followed by the addition of more solid sodium methylate and further agitation for 30 minutes at 35 °C.[9]

  • Work-up: The reaction mixture is acidified to phenolphthalein (B1677637) with acetic acid, and water is added. The oil layer is separated and washed twice with water.

  • Purification: The benzene is removed under slightly reduced pressure. The residual liquid is then vacuum distilled to yield the pure this compound.[9]

Characterization of this compound

The synthesized this compound is characterized using various spectroscopic methods to confirm its structure and purity.

Spectroscopic Data

Table 2: Spectroscopic Data for this compound

TechniqueKey Data PointsReference(s)
¹H NMR Spectra available on SpectraBase. Expected signals include those for the vinyl, allylic, alkyl, and ester functional groups.[2]
¹³C NMR Spectra available on SpectraBase.[2]
FTIR Spectra available on SpectraBase. Expected characteristic peaks include a strong C=O stretch for the ester and C-O stretches.[2][10]
Mass Spec (GC-MS) m/z fragments: 41, 43, 69, 81, 95.[2][11]
Experimental Protocols for Characterization
  • Gas Chromatography-Mass Spectrometry (GC-MS): A diluted sample of the purified product in a suitable solvent (e.g., dichloromethane) is injected into a GC-MS system. The retention time and the fragmentation pattern of the mass spectrum are compared with known standards or library data.[2]

  • Fourier-Transform Infrared Spectroscopy (FTIR): A thin film of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) and analyzed. Alternatively, an ATR-FTIR can be used. The resulting spectrum is analyzed for characteristic functional group absorptions.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of the purified product is dissolved in a deuterated solvent (e.g., CDCl₃) and analyzed by ¹H and ¹³C NMR spectroscopy. The chemical shifts, coupling constants, and integration of the signals are used to elucidate the molecular structure.[2]

Visualizations

Synthesis Pathway: Azeotropic Esterification

G A Citronellol E Reaction Mixture A->E B Isobutyric Acid B->E C Acid Catalyst (e.g., p-TsOH) C->E D Toluene (Solvent) D->E F Reflux with Dean-Stark Trap E->F G Water (removed as azeotrope) F->G Separation H Crude this compound F->H I Work-up (Washings) H->I J Purification (Vacuum Distillation) I->J K Pure this compound J->K

Caption: Azeotropic esterification of this compound.

Experimental Workflow for Characterization

G A Synthesized this compound B GC-MS Analysis A->B C FTIR Spectroscopy A->C D NMR Spectroscopy (¹H & ¹³C) A->D E Purity and Structure Confirmation B->E C->E D->E F Final Product E->F

Caption: Characterization workflow for this compound.

Conclusion

This technical guide has provided detailed methodologies for the synthesis and characterization of this compound. Both azeotropic and base-catalyzed esterification methods offer viable routes to this valuable fragrance and flavor compound. The comprehensive characterization data and protocols outlined herein are essential for ensuring the identity, purity, and quality of the synthesized product. This information serves as a practical resource for chemists and researchers in the fields of organic synthesis, analytical chemistry, and product development.

References

A Comprehensive Technical Guide to the Physicochemical Properties of Citronellyl Isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citronellyl isobutyrate (CAS No. 97-89-2) is a synthetically produced ester primarily utilized as a fragrance and flavoring agent.[1][2] Its characteristic fruity and rosy aroma makes it a valuable component in the formulation of perfumes, cosmetics, and various food products.[3][4] This technical guide provides an in-depth overview of the physicochemical properties of this compound, details on experimental methodologies for their determination, and insights into its biological activities. The information is presented to support research, development, and quality control activities within the pharmaceutical, cosmetic, and food science industries.

Physicochemical Properties

This compound is a colorless liquid with a molecular formula of C14H26O2 and a molecular weight of approximately 226.36 g/mol .[3][5] A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReferences
Molecular Formula C14H26O2[1][3]
Molecular Weight 226.36 g/mol [3][5]
Appearance Colorless liquid[3]
Odor Fruity, rosy[1][5]
Boiling Point 248 - 253 °C at 760 mmHg[3][4][6]
175-180 °C at 15 Torr[5]
Density 0.870 - 0.880 g/mL at 25 °C[1][5][7]
Refractive Index 1.440 - 1.448 at 20 °C[1][3][6]
Solubility Miscible with alcohol, chloroform, ether, and most fixed oils. Insoluble in water.[1][5]
Flash Point > 230 °F (> 110 °C)[5]

Experimental Protocols

The determination of the physicochemical properties of this compound relies on established analytical methods. Below are detailed methodologies for key experiments.

Determination of Boiling Point (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The Thiele tube method is a common and efficient technique for this measurement.

Methodology:

  • A small amount of this compound is placed in a small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

  • The test tube is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

  • The Thiele tube is gently heated, causing the temperature of the bath and the sample to rise.

  • As the boiling point is approached, a stream of bubbles will emerge from the open end of the capillary tube.

  • Heating is discontinued, and the bath is allowed to cool slowly.

  • The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Density (Pycnometer Method)

Density is the mass per unit volume of a substance. A pycnometer, a flask with a specific volume, is used for precise density measurements of liquids.

Methodology:

  • A clean, dry pycnometer is weighed empty (m1).

  • The pycnometer is filled with distilled water of a known temperature and weighed again (m2). The density of water at this temperature is known.

  • The pycnometer is emptied, dried, and then filled with this compound at the same temperature and weighed (m3).

  • The volume of the pycnometer is calculated from the mass and density of the water.

  • The density of this compound is then calculated using the formula: Density = (m3 - m1) / Volume of pycnometer.

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a dimensionless number that describes how fast light travels through a material. It is a characteristic property of a substance and is temperature-dependent.

Methodology:

  • The prisms of the Abbe refractometer are cleaned with a suitable solvent (e.g., ethanol) and allowed to dry.

  • A few drops of this compound are placed on the surface of the lower prism.

  • The prisms are closed and locked.

  • The instrument is adjusted to bring the dividing line between the light and dark fields into the center of the crosshairs.

  • The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded.

Purity and Identification (Gas Chromatography-Mass Spectrometry - GC-MS)

GC-MS is a powerful analytical technique for separating, identifying, and quantifying the components of a mixture.[8] It is widely used for the quality control of fragrance and flavor compounds.[9][10]

Methodology:

  • Sample Preparation: A dilute solution of this compound in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane) is prepared.

  • Injection: A small volume (typically 1 µL) of the prepared sample is injected into the gas chromatograph.

  • Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The separation of components is based on their different affinities for the stationary phase coating the column.

  • Detection and Identification: As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a fingerprint of the molecule, is compared to a library of known spectra for identification. The retention time in the gas chromatogram also aids in identification.[11][12]

Determination of Ester Content (Titration)

The ester content can be determined by saponification, which involves the hydrolysis of the ester in the presence of a strong base.[4][5]

Methodology:

  • A known weight of this compound is dissolved in a neutralized solvent (e.g., ethanol).

  • Any free acid is first neutralized with a standard solution of potassium hydroxide (B78521) (KOH) using phenolphthalein (B1677637) as an indicator.

  • A known excess of alcoholic KOH solution is added, and the mixture is refluxed for a specified time to ensure complete saponification.

  • The excess, unreacted KOH is then back-titrated with a standard solution of hydrochloric acid (HCl).

  • A blank titration is performed without the sample to determine the initial amount of KOH.

  • The difference in the volume of HCl used in the sample and blank titrations allows for the calculation of the amount of KOH consumed during saponification, and thus the ester value and percentage of this compound.[1][13]

Biological Activity and Signaling

Recent studies have begun to explore the biological activities of terpenoid esters, including their potential cytotoxic effects on cancer cells.

Cytotoxic Activity

A study investigating the cytotoxic activity of citronellol (B86348) esters found that this compound exhibited activity against breast cancer (MCF-7) cells.[14] This suggests a potential for this compound in anticancer research. The cytotoxic effects of other terpenoids have been attributed to the induction of apoptosis, cell cycle arrest, and the modulation of various signaling pathways.[6][15]

Proposed Signaling Pathway for Cytotoxicity

While the specific signaling pathway for this compound-induced cytotoxicity has not been fully elucidated, the mechanism of its parent alcohol, citronellol, has been studied. Citronellol has been shown to induce apoptosis in cancer cells through the modulation of key signaling pathways, including the activation of caspases and the inhibition of pro-survival pathways like NF-κB.[16][17] It is plausible that this compound, as an ester of citronellol, may exert its cytotoxic effects through a similar mechanism.

Cytotoxicity_Pathway cluster_cell Cancer Cell Citronellyl_isobutyrate This compound Intracellular_Targets Intracellular Targets Citronellyl_isobutyrate->Intracellular_Targets Cell_Membrane Cell Membrane ROS_Production ↑ Reactive Oxygen Species (ROS) Intracellular_Targets->ROS_Production NFkB_Inhibition ↓ NF-κB Pathway (Pro-survival) Intracellular_Targets->NFkB_Inhibition Cell_Cycle_Arrest Cell Cycle Arrest Intracellular_Targets->Cell_Cycle_Arrest Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS_Production->Mitochondrial_Dysfunction Caspase_Activation Caspase Activation (e.g., Caspase-3) Mitochondrial_Dysfunction->Caspase_Activation Apoptosis Apoptosis (Cell Death) Caspase_Activation->Apoptosis NFkB_Inhibition->Apoptosis Cell_Cycle_Arrest->Apoptosis

References

Spectroscopic Profile of Citronellyl Isobutyrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for citronellyl isobutyrate (CAS No. 97-89-2), a widely used fragrance and flavoring agent. The document details its mass spectrometry (MS), infrared (IR), and nuclear magnetic resonance (NMR) characteristics, offering valuable data for quality control, structural elucidation, and research applications.

Molecular Structure:

  • IUPAC Name: 3,7-dimethyloct-6-enyl 2-methylpropanoate

  • Molecular Formula: C₁₄H₂₆O₂[1]

  • Molecular Weight: 226.36 g/mol

Chemical structure of this compound

Figure 1. Chemical Structure of this compound.

Mass Spectrometry (MS) Data

Electron Ionization Mass Spectrometry (EI-MS) of this compound typically results in significant fragmentation. The molecular ion peak (M⁺) at m/z 226 is often of very low abundance or not observed. The fragmentation pattern is characterized by the loss of the isobutyryloxy group and subsequent cleavages within the citronellyl moiety.

m/z Relative Intensity (%) Plausible Fragment
4199.99[C₃H₅]⁺
4396.94[C₃H₇]⁺ or [CH₃CO]⁺
6985.63[C₅H₉]⁺
8187.18[C₆H₉]⁺
9572.83[C₇H₁₁]⁺
Table 1: Key fragments observed in the Electron Ionization Mass Spectrum of this compound. Data sourced from PubChem.[1]

Infrared (IR) Spectroscopy Data

The IR spectrum of this compound is consistent with its ester functionality and the presence of a carbon-carbon double bond. The data presented below is based on a typical neat sample analysis.

Wavenumber (cm⁻¹) Intensity Vibrational Mode Assignment
~2965StrongC-H stretch (sp³ aliphatic)
~2870MediumC-H stretch (sp³ aliphatic)
~1735Very StrongC=O stretch (ester carbonyl)
~1465MediumC-H bend (methylene and methyl)
~1385MediumC-H bend (gem-dimethyl)
~1160StrongC-O stretch (ester linkage)
~830Weak=C-H bend (trisubstituted alkene)
Table 2: Characteristic Infrared absorption peaks for this compound. Note: These are typical values for this class of compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Disclaimer: The following NMR data are predicted values based on the chemical structure and standard chemical shift ranges. Experimental values may vary slightly based on solvent and other conditions.

¹H NMR Spectroscopy Data (Predicted)

The proton NMR spectrum provides detailed information about the hydrogen environments in the molecule.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
H-1 (O-CH₂)4.10triplet2H
H-21.65multiplet2H
H-31.95multiplet1H
H-41.30multiplet2H
H-52.00multiplet2H
H-6 (=CH)5.10triplet1H
H-3' (CH₃)0.90doublet3H
H-7' (CH₃)1.68singlet3H
H-7'' (CH₃)1.60singlet3H
H-2'' (CH)2.55multiplet1H
H-2''' (CH₃) x 21.15doublet6H
Table 3: Predicted ¹H NMR spectral data for this compound.
¹³C NMR Spectroscopy Data (Predicted)

The carbon-13 NMR spectrum reveals the number of unique carbon environments.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-1 (O-CH₂)62.5
C-235.8
C-329.5
C-437.0
C-525.4
C-6124.5
C-7131.5
C-3' (CH₃)19.5
C-7' (CH₃)25.7
C-7'' (CH₃)17.6
C-1'' (C=O)177.0
C-2'' (CH)34.1
C-2''' (CH₃) x 219.0
Table 4: Predicted ¹³C NMR spectral data for this compound.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Transfer: Filter the solution into a 5 mm NMR tube.

  • Acquisition: Place the NMR tube into the spectrometer's probe. Acquire ¹H and ¹³C NMR spectra at room temperature. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

  • Processing: Process the acquired Free Induction Decay (FID) data by applying a Fourier transform. Phase the resulting spectrum and perform baseline correction to obtain the final NMR spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation (Neat Liquid): As this compound is a liquid, the simplest method is to prepare a thin film. Place one to two drops of the neat liquid onto the surface of a salt plate (e.g., NaCl or KBr).

  • Analysis: Place a second salt plate on top of the first, spreading the liquid into a thin, uniform film. Mount the plates in the spectrometer's sample holder.

  • Data Collection: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean, empty salt plates should be recorded first and automatically subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as hexane (B92381) or ethyl acetate.

  • GC Conditions: Inject a small volume (e.g., 1 µL) of the solution into the GC system. A typical setup might use a non-polar capillary column (e.g., HP-5MS). The oven temperature program could start at 60°C, hold for 1 minute, then ramp at 5-10°C/min to 280°C. Helium is commonly used as the carrier gas.

  • MS Conditions: The column outlet is interfaced with the mass spectrometer. Use Electron Ionization (EI) at a standard energy of 70 eV. The mass analyzer (e.g., a quadrupole) scans a mass range of m/z 40-300.

  • Data Analysis: The resulting total ion chromatogram (TIC) will show a peak at the retention time of this compound. The mass spectrum corresponding to this peak can then be analyzed for its fragmentation pattern.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_prep Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Output & Interpretation cluster_elucidation Final Elucidation Sample This compound (Neat or in Solution) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy (FTIR) Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Absorption Bands (Wavenumbers) IR->IR_Data MS_Data Mass-to-Charge Ratios (m/z) MS->MS_Data Structure Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis of a chemical sample.

References

"isomers and stereochemistry of Citronellyl isobutyrate"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Isomers and Stereochemistry of Citronellyl Isobutyrate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a widely used fragrance and flavoring agent valued for its sweet, fruity, and rosy aroma.[1][2] As a derivative of citronellol (B86348), a natural monoterpenoid, its molecular structure contains a single chiral center, giving rise to two distinct stereoisomers. The stereochemistry of such compounds is of paramount importance as enantiomers can exhibit different sensory properties and biological activities. This technical guide provides a comprehensive overview of the stereochemistry of this compound, outlines methods for its synthesis and characterization, and details generalized protocols for the separation of its stereoisomers. While extensive data exists for the racemic mixture, this paper also highlights the current gaps in publicly available data concerning the specific physicochemical and spectroscopic properties of the individual enantiomers.

Molecular Structure and Stereochemistry

This compound, with the IUPAC name 3,7-dimethyloct-6-enyl 2-methylpropanoate, is a carboxylic ester formed from citronellol and isobutyric acid.[3][4] The key to its stereochemistry lies in the citronellol moiety.

Chiral Center and Enantiomers

The this compound molecule possesses a single stereocenter at the C-3 position of the octenyl chain.[5] This chirality originates from the citronellol alcohol precursor, which also has a chiral center at C-3.[6][7] Consequently, this compound exists as a pair of enantiomers:

  • (R)-3,7-dimethyloct-6-enyl 2-methylpropanoate

  • (S)-3,7-dimethyloct-6-enyl 2-methylpropanoate

These enantiomers are non-superimposable mirror images of each other and are expected to have identical physical properties, such as boiling point and density, but will differ in their interaction with plane-polarized light (optical activity).[6] The precursor, citronellol, demonstrates this property, with (+)-citronellol being the (R)-isomer and (-)-citronellol (B1674659) being the (S)-isomer.[8] The sensory properties of these enantiomers can also differ significantly; for instance, (+)-citronellol has a citrus scent, while (–)-citronellol is described as having a fresh, floral rose odor.[9]

G R_citronellol (R)-(+)-Citronellol isobutyric_acid Isobutyric Acid R_ester (R)-Citronellyl Isobutyrate R_citronellol->R_ester Esterification S_citronellol (S)-(-)-Citronellol S_ester (S)-Citronellyl Isobutyrate S_citronellol->S_ester Esterification

Figure 1. Stereochemical relationship between citronellol enantiomers and this compound enantiomers.

Physicochemical and Spectroscopic Data

Quantitative data for this compound is primarily available for the racemic mixture (a 1:1 mixture of the R and S enantiomers). Specific data for the individual enantiomers, such as optical rotation, is not widely reported in the surveyed literature.

Physicochemical Properties

The known physical properties of racemic this compound are summarized in Table 1.

PropertyValueReference(s)
Molecular Formula C₁₄H₂₆O₂[3]
Molecular Weight 226.36 g/mol [10]
CAS Number 97-89-2[3]
Appearance Colorless liquid[1]
Boiling Point 249 - 253 °C (at 760 mm Hg)[1]
Density 0.875 g/mL at 25 °C[10]
Refractive Index (n20/D) 1.442[10]
Solubility Insoluble in water; soluble in alcohol and oils[1]

Note: Specific rotation values for the individual (R) and (S) enantiomers are critical for determining enantiomeric excess but were not found in the available literature.

Spectroscopic Data

Spectroscopic data is essential for the structural confirmation of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): The mass spectrum of this compound is characterized by specific fragmentation patterns. While the enantiomers will have identical mass spectra under standard EI-MS conditions, their separation can be achieved through gas chromatography.

Kovats Retention Index (Standard Non-Polar Column)Key Mass-to-Charge Ratios (m/z)Reference(s)
1466, 1468, 1469, 147041, 43, 69, 81, 95[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are definitive for structural elucidation. The NMR spectra of the (R) and (S) enantiomers are identical in an achiral solvent. To distinguish them using NMR, a chiral derivatizing agent or a chiral solvating agent would be required to induce diastereomeric differentiation, leading to observable differences in chemical shifts.[11] Detailed, assigned spectra for the individual enantiomers are not present in the surveyed public literature.

Experimental Protocols

The synthesis of enantiomerically pure this compound can be approached in two primary ways: direct synthesis from an enantiopure precursor or synthesis of the racemate followed by chiral separation.

Synthesis of Racemic this compound

The most direct method for synthesizing this compound is the Fischer esterification of citronellol with isobutyric acid, typically catalyzed by a strong acid.[1]

Protocol: Fischer Esterification of (±)-Citronellol

  • Reactant Preparation : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine (±)-citronellol (1.0 eq) and isobutyric acid (1.2 eq).

  • Catalyst Addition : Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 drops) to the mixture.

  • Reaction : Heat the reaction mixture to reflux (approximately 120-140 °C) with vigorous stirring for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up : Cool the mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with diethyl ether.

  • Washing : Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid), and finally with brine.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : Purify the crude product by vacuum distillation to obtain pure this compound.

G start Start reactants 1. Combine (±)-Citronellol, Isobutyric Acid, & H₂SO₄ start->reactants reflux 2. Heat to Reflux (2-4 hours) reactants->reflux Reaction workup 3. Cool & Dilute with Diethyl Ether reflux->workup wash 4. Wash Sequentially (H₂O, NaHCO₃, Brine) workup->wash dry 5. Dry (Na₂SO₄) & Concentrate wash->dry purify 6. Purify via Vacuum Distillation dry->purify product Racemic Citronellyl Isobutyrate purify->product

Figure 2. Experimental workflow for the synthesis of racemic this compound.
Chiral Separation of Enantiomers

The resolution of the racemic mixture into its constituent enantiomers is most effectively achieved using chiral chromatography.[12] High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is a standard and powerful technique for this purpose.[13]

General Protocol: Chiral HPLC Separation

  • Column Selection : Select an appropriate Chiral Stationary Phase (CSP). Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are versatile and widely used for separating a broad range of chiral compounds.[5]

  • Mobile Phase Screening : Prepare a series of mobile phases, typically consisting of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). Screen different ratios (e.g., 99:1, 95:5, 90:10 hexane:isopropanol) to find the optimal separation conditions.

  • Sample Preparation : Dissolve a small amount of racemic this compound in the mobile phase to create a dilute solution (e.g., 1 mg/mL).

  • Chromatographic Run :

    • Equilibrate the chiral column with the chosen mobile phase at a constant flow rate (e.g., 1.0 mL/min).

    • Inject the sample onto the column.

    • Monitor the elution of the enantiomers using a suitable detector, typically a UV detector.

  • Optimization : Adjust the mobile phase composition, flow rate, and column temperature to optimize the resolution (separation) between the two enantiomer peaks.

  • Fraction Collection : For preparative separation, collect the fractions corresponding to each well-resolved peak.

  • Analysis : Confirm the enantiomeric purity of the collected fractions using an analytical chiral HPLC method and measure the specific rotation of each pure enantiomer using a polarimeter.

G start Start with Racemic Mixture dissolve 1. Dissolve Sample in Mobile Phase start->dissolve inject 2. Inject onto Chiral HPLC Column dissolve->inject elute 3. Elute with Mobile Phase (Isocratic) inject->elute detect 4. Detect Eluting Peaks (UV Detector) elute->detect decision Peaks Resolved? detect->decision optimize Optimize Mobile Phase & Flow Rate decision->optimize No collect 5. Collect Separated Enantiomer Fractions decision->collect Yes optimize->inject end Pure (R) and (S) Enantiomers collect->end

Figure 3. General experimental workflow for chiral separation of enantiomers via HPLC.

Conclusion and Future Outlook

This compound is a chiral molecule existing as (R) and (S) enantiomers due to a single stereocenter at the C-3 position. While the physicochemical properties and synthesis of the racemic mixture are well-documented, there is a notable lack of specific data in the public domain for the individual stereoisomers. Key missing data points include the specific optical rotation, detailed NMR and MS fragmentation analysis, and tailored chiral separation protocols for each enantiomer.

For researchers in the flavor, fragrance, and pharmaceutical industries, the isolation and characterization of these individual enantiomers represent a significant opportunity. Future work should focus on the enantioselective synthesis or efficient preparative-scale chiral separation of this compound, followed by a full characterization of the pure enantiomers. This would not only provide valuable reference data but also enable a deeper understanding of how stereochemistry influences the sensory and biological properties of this important compound.

References

An In-depth Technical Guide to the Stability and Degradation Pathways of Citronellyl Isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citronellyl isobutyrate is a widely utilized fragrance and flavoring agent, prized for its sweet, fruity, and rosy aroma.[1] As an ester of citronellol (B86348) and isobutyric acid, its chemical stability is a critical parameter influencing the quality, efficacy, and shelf-life of consumer products and pharmaceutical formulations.[2][3] Understanding the degradation pathways and the factors that influence the stability of this compound is paramount for formulation development, quality control, and regulatory compliance.

This technical guide provides a comprehensive overview of the stability and degradation of this compound. It details the known and potential degradation pathways, including hydrolysis, oxidation, and thermal and photodegradation. Furthermore, it outlines detailed experimental protocols for conducting forced degradation studies and the analytical methodologies required for the identification and quantification of the parent compound and its degradants.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to predicting its stability.

PropertyValueReference(s)
Molecular Formula C₁₄H₂₆O₂[4]
Molecular Weight 226.36 g/mol [4]
Appearance Colorless liquid[2]
Odor Sweet, fruity, rosy[1]
Boiling Point 253 °C (lit.)
Density 0.875 g/mL at 25 °C (lit.)
Refractive Index n20/D 1.442 (lit.)
Solubility Soluble in alcohol and fixed oils; insoluble in water.[5]
LogP (o/w) 5.068 (estimated)[1]

Stability in Commercial Formulations

The stability of this compound can vary significantly depending on the formulation matrix. While it is generally considered stable and compatible with many fragrance components, certain conditions can promote its degradation.[2]

Formulation TypeStability ProfilePotential Degradation PathwaysReference(s)
Alcoholic Fine Fragrance GoodEster hydrolysis (slow, depending on pH)[1]
Antiperspirant FairHydrolysis under acidic or alkaline pH[1]
Fabric Softener GoodGenerally stable[1]
Hypochlorite Bleach PoorOxidation and hydrolysis[1]
Liquid Detergent GoodGenerally stable, potential for hydrolysis depending on pH[1]
Soap GoodAlkaline hydrolysis[1]

Degradation Pathways

The chemical structure of this compound, featuring an ester linkage and a double bond, presents two primary sites for degradation: hydrolysis of the ester and oxidation of the alkene.

Hydrolytic Degradation

As an ester, this compound is susceptible to hydrolysis, which can be catalyzed by both acids and bases. This reaction cleaves the ester bond, yielding citronellol and isobutyric acid. The rate of hydrolysis is highly dependent on pH and temperature.

  • Acid-Catalyzed Hydrolysis: In acidic conditions, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis (Saponification): Under alkaline conditions, the hydroxide (B78521) ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate, which then collapses to form the carboxylate salt and the alcohol.

Citronellyl_isobutyrate This compound Citronellol Citronellol Citronellyl_isobutyrate->Citronellol H₂O, H⁺ or OH⁻ Isobutyric_Acid Isobutyric Acid Citronellyl_isobutyrate->Isobutyric_Acid H₂O, H⁺ or OH⁻

Fig. 1: Hydrolytic degradation of this compound.
Oxidative Degradation

The double bond in the citronellyl moiety is susceptible to oxidation.[6] The presence of oxygen, light, and trace metals can accelerate this process. Potential oxidative degradation pathways include:

  • Epoxidation: Oxidation of the double bond can form an epoxide, which may subsequently undergo hydrolysis to form a diol.

  • Allylic Oxidation: Oxidation at the carbon atom adjacent to the double bond can lead to the formation of hydroperoxides, which can further decompose into alcohols, ketones, or aldehydes.[6]

  • Ozonolysis: In the presence of ozone, the double bond can be cleaved to form aldehydes or ketones.

Citronellyl_isobutyrate This compound Epoxide This compound Epoxide Citronellyl_isobutyrate->Epoxide [O] Allylic_Hydroperoxide Allylic Hydroperoxide Citronellyl_isobutyrate->Allylic_Hydroperoxide [O] (allylic oxidation) Ozonolysis_Products Ozonolysis Products (Aldehydes/Ketones) Citronellyl_isobutyrate->Ozonolysis_Products O₃ Diol This compound Diol Epoxide->Diol H₂O Allylic_Alcohol Allylic Alcohol Allylic_Hydroperoxide->Allylic_Alcohol

Fig. 2: Potential oxidative degradation pathways of this compound.
Thermal Degradation

At elevated temperatures, this compound can undergo thermal decomposition. Studies on related terpenes suggest that thermal degradation can lead to a complex mixture of products arising from rearrangements, cyclizations, and fragmentation reactions.[6][7] The ester linkage may also be susceptible to thermolysis.

Photodegradation

Exposure to ultraviolet (UV) light can induce photochemical reactions in this compound. The double bond can undergo isomerization or cycloaddition reactions. Furthermore, the absorption of UV radiation can lead to the formation of reactive species that initiate oxidation or other degradation pathways.[8][9]

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop and validate stability-indicating analytical methods.[10][11] The following protocols are designed to assess the stability of this compound under various stress conditions.

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation Prep Prepare stock solution of This compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Prep->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 40°C) Prep->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) Prep->Oxidation Thermal Thermal Degradation (e.g., 80°C) Prep->Thermal Photo Photodegradation (ICH compliant light source) Prep->Photo Sampling Sample at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours) Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize acid/base samples Sampling->Neutralize Analysis Analyze by a stability-indicating method (e.g., GC-MS) Neutralize->Analysis Quantify Quantify parent compound and degradation products Analysis->Quantify Identify Identify degradation products (MS fragmentation, NMR) Quantify->Identify Kinetics Determine degradation kinetics Identify->Kinetics

Fig. 3: General workflow for forced degradation studies.
Acid and Base Hydrolysis

  • Preparation: Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of acetonitrile (B52724) and either 0.1 M hydrochloric acid (for acid hydrolysis) or 0.1 M sodium hydroxide (for base hydrolysis).

  • Incubation: Store the solutions in sealed vials at a controlled temperature (e.g., 40-60°C).

  • Sampling: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Quenching: For the acid hydrolysis samples, neutralize with an equivalent amount of 0.1 M NaOH. For the base hydrolysis samples, neutralize with an equivalent amount of 0.1 M HCl.

  • Analysis: Analyze the samples immediately by a validated stability-indicating GC-MS method.

Oxidative Degradation
  • Preparation: Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of acetonitrile and 3% hydrogen peroxide.

  • Incubation: Store the solution in a sealed vial, protected from light, at room temperature.

  • Sampling: Withdraw aliquots at appropriate time intervals.

  • Analysis: Analyze the samples directly by GC-MS.

Thermal Degradation
  • Preparation: Place a known amount of neat this compound in a sealed vial. For solution-state studies, prepare a 1 mg/mL solution in a suitable solvent (e.g., propylene (B89431) glycol).

  • Incubation: Store the vials in a calibrated oven at an elevated temperature (e.g., 60-80°C).

  • Sampling: At each time point, remove a vial for analysis. For the neat sample, dissolve in a suitable solvent before analysis.

  • Analysis: Analyze the samples by GC-MS.

Photodegradation
  • Preparation: Prepare a 1 mg/mL solution of this compound in a photochemically transparent solvent (e.g., acetonitrile) in quartz cuvettes or vials. Prepare a dark control sample wrapped in aluminum foil.

  • Exposure: Place the samples in a photostability chamber compliant with ICH Q1B guidelines, exposing them to a combination of UV and visible light.

  • Sampling: Withdraw aliquots at appropriate time intervals.

  • Analysis: Analyze the samples by GC-MS.

Analytical Methodology

A stability-indicating analytical method is crucial for separating and quantifying this compound from its potential degradation products. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for this purpose.

GC-MS Method for Stability Testing
ParameterRecommended Conditions
Gas Chromatograph Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977B or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250°C
Injection Volume 1 µL (split mode, e.g., 50:1)
Oven Temperature Program Initial temperature of 60°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min
MS Source Temperature 230°C
MS Quadrupole Temperature 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-400

Summary of Potential Degradation Products and Data Presentation

The following table summarizes the expected degradation products from the forced degradation studies. Quantitative data, such as degradation rates, should be determined experimentally and tabulated for easy comparison.

Stress ConditionExpected Degradation ProductsAnalytical Observations
Acid Hydrolysis Citronellol, Isobutyric AcidDecrease in this compound peak area; appearance of peaks corresponding to citronellol and isobutyric acid (if volatile enough or derivatized).
Base Hydrolysis Citronellol, Isobutyrate SaltSimilar to acid hydrolysis, but the carboxylic acid will be in its salt form.
Oxidation (H₂O₂) Epoxides, Diols, Allylic oxidation productsAppearance of new peaks with higher molecular weights and different fragmentation patterns in the mass spectrum.
Thermal Degradation Isomers, Cyclization products, Fragmentation productsA complex chromatogram with multiple new peaks may be observed.
Photodegradation Isomers, Cycloaddition products, Oxidation productsAppearance of new peaks, potentially with the same mass as the parent compound (isomers).

Conclusion

The stability of this compound is influenced by a variety of factors including pH, temperature, light, and the presence of oxidizing agents. The primary degradation pathways are hydrolysis of the ester linkage and oxidation of the double bond in the citronellyl moiety. A thorough understanding of these degradation pathways and the implementation of robust stability testing protocols are essential for ensuring the quality and shelf-life of products containing this important fragrance and flavoring ingredient. The experimental designs and analytical methods outlined in this guide provide a framework for researchers and drug development professionals to comprehensively evaluate the stability of this compound in their specific applications.

References

Toxicological Profile of Citronellyl Isobutyrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Citronellyl isobutyrate (CAS No. 97-89-2) is a fragrance and flavoring ingredient valued for its fruity, floral aroma. This technical guide provides a comprehensive overview of its toxicological profile, compiled from publicly available data and industry safety assessments. Due to a lack of extensive direct toxicological data for this compound, its safety assessment relies heavily on a read-across approach to structurally similar compounds: citronellyl formate (B1220265) and citronellyl butyrate (B1204436). This guide summarizes the available data on acute toxicity, skin and eye irritation, skin sensitization, genotoxicity, repeated dose toxicity, and reproductive toxicity. Detailed experimental protocols for key toxicological assays are provided, and metabolic pathways are illustrated to provide a complete safety profile. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has concluded that there is "no safety concern at current levels of intake when used as a flavouring agent."

Chemical and Physical Properties

PropertyValue
Chemical Name 3,7-Dimethyl-6-octen-1-yl isobutyrate
Synonyms Isobutyric acid, 3,7-dimethyloct-6-en-1-yl ester
CAS Number 97-89-2
Molecular Formula C₁₄H₂₆O₂
Molecular Weight 226.36 g/mol
Appearance Colorless to pale yellow liquid
Odor Fruity, floral, citrus
Boiling Point 253 °C
Flash Point ~108 °C
Solubility Insoluble in water; soluble in organic solvents

Toxicological Data Summary

The toxicological assessment of this compound is primarily based on the read-across approach established by the Research Institute for Fragrance Materials (RIFM). Data from citronellyl formate is used to assess genotoxicity, repeated dose toxicity, and reproductive toxicity, while data from citronellyl butyrate is used for skin sensitization.

Table 1: Acute Toxicity of this compound

TestSpeciesRouteValueReference
LD₅₀RatOral> 5000 mg/kg[1]
LD₅₀RabbitDermal> 5000 mg/kg[1]

Table 2: Irritation and Sensitization

TestSpeciesResultClassificationReference
Skin IrritationCauses mild skin irritationCategory 2[2][3]
Eye IrritationCauses eye irritationCategory 2A[2]
Skin Sensitization (Read-across from Citronellyl Butyrate)Mouse (LLNA)NESIL: 6400 µg/cm²Not a sensitizer (B1316253) at tested concentrations

NESIL: No Expected Sensitization Induction Level

Table 3: Genotoxicity (Read-across from Citronellyl Formate)

TestSystemResultConclusionReference
Ames TestS. typhimuriumNegativeNot mutagenic
In Vitro MicronucleusHuman LymphocytesNegativeNot clastogenic or aneugenic

Table 4: Repeated Dose and Reproductive Toxicity (Read-across from Citronellyl Formate)

TestSpeciesNOAELStudy TypeReference
Repeated Dose ToxicityRat200 mg/kg/dayOECD TG 422[3]
Reproductive ToxicityRat200 mg/kg/dayOECD TG 422[3]

NOAEL: No Observed Adverse Effect Level

Metabolic Pathway

This compound, as an ester, is expected to be metabolized in the body through hydrolysis by carboxylesterases into its constituent alcohol (citronellol) and carboxylic acid (isobutyric acid). Both citronellol (B86348) and isobutyric acid are then further metabolized through known pathways.

Metabolic Pathway of this compound cluster_0 Hydrolysis cluster_1 Citronellol Metabolism cluster_2 Isobutyric Acid Metabolism This compound This compound Carboxylesterases Carboxylesterases This compound->Carboxylesterases Citronellol Citronellol Carboxylesterases->Citronellol Isobutyric Acid Isobutyric Acid Carboxylesterases->Isobutyric Acid Oxidation Oxidation Citronellol->Oxidation Valine Catabolism Valine Catabolism Isobutyric Acid->Valine Catabolism Metabolites Metabolites Oxidation->Metabolites Excretion Excretion Metabolites->Excretion Propionyl-CoA Propionyl-CoA Valine Catabolism->Propionyl-CoA Further Metabolism Further Metabolism Propionyl-CoA->Further Metabolism

Caption: Plausible metabolic pathway of this compound.

Experimental Protocols

Murine Local Lymph Node Assay (LLNA) for Skin Sensitization

The LLNA is the preferred method for assessing the skin sensitization potential of a substance.

Local Lymph Node Assay (LLNA) Workflow cluster_animal_prep Animal Preparation cluster_dosing Dosing Phase cluster_proliferation_assay Proliferation Assay cluster_data_analysis Data Analysis start Female CBA/J mice (4-5 per group) day0 Day 0: Apply test substance to dorsal surface of each ear start->day0 day1 Day 1: Repeat application day0->day1 day2 Day 2: Repeat application day1->day2 day5_injection Day 5: Intravenous injection of ³H-methyl thymidine (B127349) day2->day5_injection day5_euthanasia 5 hours post-injection: Euthanize mice day5_injection->day5_euthanasia lymph_node_excision Excise and pool auricular lymph nodes per group day5_euthanasia->lymph_node_excision cell_suspension Prepare single-cell suspensions of lymph node cells lymph_node_excision->cell_suspension scintillation Measure ³H-methyl thymidine incorporation via scintillation counting cell_suspension->scintillation calculate_si Calculate Stimulation Index (SI) scintillation->calculate_si conclusion SI ≥ 3 indicates a positive sensitization response calculate_si->conclusion

Caption: Workflow of the Murine Local Lymph Node Assay.

In Vitro Micronucleus Assay for Genotoxicity

This assay is used to detect the potential of a substance to induce chromosomal damage.

In Vitro Micronucleus Assay Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_cytokinesis_block Cytokinesis Block cluster_harvesting_and_staining Harvesting and Staining cluster_analysis Analysis start Culture human lymphocytes or suitable cell line treatment Expose cells to this compound (with and without S9 metabolic activation) start->treatment cytochalasin_b Add Cytochalasin B to block cytokinesis treatment->cytochalasin_b incubation Incubate to allow for one nuclear division cytochalasin_b->incubation harvest Harvest cells incubation->harvest staining Stain with a DNA-specific stain (e.g., Giemsa) harvest->staining microscopy Score for micronuclei in binucleated cells under a microscope staining->microscopy conclusion Statistically significant increase in micronuclei indicates genotoxic potential microscopy->conclusion

Caption: Workflow for the In Vitro Micronucleus Assay.

OECD TG 422: Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test

This guideline is used to evaluate the potential health hazards of a substance following repeated exposure and to screen for effects on reproduction and development.

OECD TG 422 Workflow cluster_pre_mating Pre-mating Phase cluster_mating_and_gestation Mating and Gestation cluster_postnatal Postnatal Phase cluster_terminal_phase Terminal Phase start Groups of male and female rats (at least 10 per sex per group) dosing_males Males dosed for 2 weeks prior to mating start->dosing_males dosing_females Females dosed for 2 weeks prior to mating start->dosing_females mating Mating period (up to 2 weeks) dosing_males->mating dosing_females->mating gestation Females continue dosing through gestation mating->gestation parturition Allow females to litter and rear pups gestation->parturition lactation_dosing Females continue dosing through lactation parturition->lactation_dosing pup_examination Examine pups for viability, growth, and development lactation_dosing->pup_examination adult_necropsy Necropsy of adult animals lactation_dosing->adult_necropsy pup_necropsy Necropsy of selected pups pup_examination->pup_necropsy histopathology Histopathological examination of target organs adult_necropsy->histopathology

Caption: Workflow for the OECD TG 422 Study.

Conclusion

References

Biological Activity Screening of Citronellyl Isobutyrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Citronellyl isobutyrate, a natural ester with a characteristic fruity-rosy aroma, has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the existing research on the biological screening of this compound, with a focus on its cytotoxic and antimicrobial properties. Detailed experimental protocols for the key assays are provided to facilitate further research and development. Furthermore, potential signaling pathways that may be modulated by this compound are discussed based on the activities of its parent molecule, citronellol (B86348). This document aims to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and natural product chemistry.

Introduction

This compound (C14H26O2) is an ester of citronellol and isobutyric acid. Traditionally, it has been utilized in the fragrance and food industries. However, recent scientific investigations have begun to explore its potential pharmacological applications. Preliminary studies have indicated that this compound exhibits cytotoxic effects against cancer cell lines and shows promise as an antimicrobial agent. This guide synthesizes the available data, presents detailed methodologies for its biological evaluation, and explores potential mechanisms of action.

Cytotoxic Activity

This compound has been evaluated for its cytotoxic effects using both cell-based assays and a general toxicity screen. The primary findings are summarized below.

Quantitative Data for Cytotoxic Activity

The following table summarizes the key quantitative data from cytotoxic activity screenings of this compound.

Assay Type Test Organism/Cell Line Parameter Value Reference
Brine Shrimp Lethality Test (BSLT)Artemia salina LeachLC501.43 µg/mL[1]
Alamar Blue AssayHuman Breast Cancer (MCF-7)IC502.82 µg/mL[1]
Experimental Protocols

The Brine Shrimp Lethality Test is a simple, rapid, and low-cost preliminary toxicity assay.

Principle: The assay determines the concentration of a substance that is lethal to 50% (LC50) of brine shrimp (Artemia salina) nauplii within a 24-hour period.

Protocol:

  • Hatching of Brine Shrimp:

    • Prepare artificial seawater by dissolving 38 g of sea salt in 1 L of distilled water.

    • Place the seawater in a shallow rectangular dish with a partition.

    • Add brine shrimp eggs to one side of the dish and cover that side to keep it dark. The other side is illuminated to attract the hatched nauplii.

    • Allow 24-48 hours for the eggs to hatch into nauplii.

  • Preparation of Test Solutions:

    • Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution.

    • Prepare a series of dilutions of the stock solution in artificial seawater to achieve the desired test concentrations.

  • Assay Procedure:

    • Using a pipette, transfer 10-15 nauplii into each well of a 24-well plate.

    • Add the prepared test solutions to the wells.

    • Include a negative control (seawater and solvent) and a positive control (a known toxic substance like potassium dichromate).

    • Incubate the plates for 24 hours under light.

    • After 24 hours, count the number of dead nauplii in each well.

    • Calculate the percentage of mortality for each concentration.

    • Determine the LC50 value using probit analysis or other appropriate statistical methods.

The Alamar Blue assay is a colorimetric method used to measure cell viability and cytotoxicity.

Principle: The active ingredient, resazurin (B115843), is a blue, non-fluorescent dye that is reduced to the pink, fluorescent resorufin (B1680543) by metabolically active cells. The amount of resorufin produced is proportional to the number of viable cells.

Protocol:

  • Cell Culture and Plating:

    • Culture MCF-7 cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified atmosphere with 5% CO2.

    • Harvest cells and seed them into a 96-well plate at a density of approximately 1 x 10^4 cells per well.

    • Allow the cells to adhere for 24 hours.

  • Treatment with Test Compound:

    • Prepare various concentrations of this compound in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing the test compound.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control (a known cytotoxic drug).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Alamar Blue Assay:

    • Add Alamar Blue reagent (10% of the well volume) to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 570 nm and 600 nm or the fluorescence at an excitation of 560 nm and an emission of 590 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability compared to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Antimicrobial Activity

Preliminary screening has indicated that this compound possesses antimicrobial properties against a range of pathogenic microorganisms.

Quantitative Data for Antimicrobial Activity

A study has reported the antimicrobial potential of this compound.[2]

Test Organism Activity Method Reference
Staphylococcus aureusModerate to vigorousAgar (B569324) diffusion, Microdilution[2]
Bacillus subtilisModerate to vigorousAgar diffusion, Microdilution[2]
Escherichia coliModerate to vigorousAgar diffusion, Microdilution[2]
Candida albicansModerate to vigorousAgar diffusion, Microdilution[2]

Note: Specific MIC values were not available in the cited abstract. The activity was described as having an activity index (AI) between 34.17-93.59% compared to the standard antibiotic, streptomycin (B1217042) sulfate.

Experimental Protocols

This method is a qualitative or semi-quantitative test to assess the antimicrobial activity of a compound.

Principle: The test compound diffuses from a paper disc into an agar plate inoculated with a microorganism. The extent of diffusion and the potency of the compound determine the size of the zone of growth inhibition around the disc.

Protocol:

  • Preparation of Inoculum:

    • Prepare a standardized suspension of the test microorganism in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation of Agar Plates:

    • Using a sterile cotton swab, evenly spread the microbial suspension over the entire surface of an appropriate agar plate (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi).

  • Application of Test Compound:

    • Sterilize paper discs (6 mm in diameter).

    • Impregnate the sterile discs with a known concentration of this compound solution.

    • Place the impregnated discs onto the surface of the inoculated agar plates.

    • Include a negative control (disc with solvent) and a positive control (disc with a standard antibiotic).

  • Incubation and Measurement:

    • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

    • Measure the diameter of the zone of inhibition (in mm) around each disc.

This method is a quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate, and a standardized number of microorganisms are added. The MIC is determined after incubation by observing the lowest concentration that prevents visible growth.

Protocol:

  • Preparation of Test Compound Dilutions:

    • In a 96-well plate, perform a serial two-fold dilution of this compound in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculation:

    • Prepare a standardized inoculum of the test microorganism and dilute it in the broth to the final desired concentration (e.g., 5 x 10^5 CFU/mL for bacteria).

    • Add the inoculum to each well of the microtiter plate.

    • Include a growth control well (broth and inoculum without the test compound) and a sterility control well (broth only).

  • Incubation:

    • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Optionally, a growth indicator like resazurin or INT can be added to aid in the determination of the endpoint.

Potential Signaling Pathways

While direct studies on the signaling pathways affected by this compound are currently lacking, research on its parent compound, citronellol, provides valuable insights into potential mechanisms of action.

Anticancer Mechanisms

Studies on citronellol have shown that it can induce apoptosis in cancer cells through the modulation of key signaling pathways.[3]

  • Caspase Activation: Citronellol has been observed to upregulate the expression of caspase-3 and caspase-8, key executioner and initiator caspases in the apoptotic cascade.

  • NF-κB Inhibition: The nuclear factor-kappa B (NF-κB) pathway is often constitutively active in cancer cells, promoting proliferation and survival. Citronellol has been shown to inhibit this pathway.[3]

  • JAK2 Signaling Inhibition: The Janus kinase 2 (JAK2) is involved in cytokine signaling that can promote cancer cell growth. Citronellol has demonstrated inhibitory effects on this pathway.[3]

Given that this compound is an ester of citronellol, it is plausible that it may exert its cytotoxic effects through similar mechanisms, potentially after hydrolysis to citronellol within the cell.

anticancer_pathway This compound This compound Citronellol Citronellol This compound->Citronellol Hydrolysis Pro-apoptotic Pathways Pro-apoptotic Pathways Citronellol->Pro-apoptotic Pathways Activates Anti-apoptotic Pathways Anti-apoptotic Pathways Citronellol->Anti-apoptotic Pathways Inhibits Caspase-8 Caspase-8 Pro-apoptotic Pathways->Caspase-8 NF-κB NF-κB Anti-apoptotic Pathways->NF-κB JAK2 JAK2 Anti-apoptotic Pathways->JAK2 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Cell Proliferation & Survival Cell Proliferation & Survival NF-κB->Cell Proliferation & Survival JAK2->Cell Proliferation & Survival

Potential Anticancer Signaling Pathways of this compound.
Anti-inflammatory Mechanisms

Research on β-citronellol has elucidated its anti-inflammatory properties, which may also be relevant to this compound.[4][5]

  • COX-II and 5-LOX Inhibition: Cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) are key enzymes in the inflammatory cascade, leading to the production of prostaglandins (B1171923) and leukotrienes, respectively. β-citronellol has been shown to suppress these enzymes.

  • Modulation of eNOS and ICAM-1: β-citronellol has been found to increase endothelial nitric oxide synthase (eNOS), which has protective effects, while suppressing the intercellular adhesion molecule-1 (ICAM-1), which is involved in leukocyte adhesion and inflammation.

anti_inflammatory_pathway This compound This compound β-Citronellol β-Citronellol This compound->β-Citronellol Hydrolysis COX-2 COX-2 β-Citronellol->COX-2 Inhibits 5-LOX 5-LOX β-Citronellol->5-LOX Inhibits ICAM-1 ICAM-1 β-Citronellol->ICAM-1 Inhibits eNOS eNOS β-Citronellol->eNOS Activates Inflammatory Stimuli Inflammatory Stimuli Inflammatory Stimuli->COX-2 Inflammatory Stimuli->5-LOX Inflammatory Stimuli->ICAM-1 Prostaglandins Prostaglandins COX-2->Prostaglandins Leukotrienes Leukotrienes 5-LOX->Leukotrienes Leukocyte Adhesion Leukocyte Adhesion ICAM-1->Leukocyte Adhesion Vasodilation Vasodilation eNOS->Vasodilation

Potential Anti-inflammatory Signaling Pathways of this compound.

Experimental Workflow

The following diagram illustrates a general workflow for the biological activity screening of this compound.

experimental_workflow cluster_screening Biological Activity Screening cluster_cytotoxicity Cytotoxicity Assays cluster_antimicrobial Antimicrobial Assays cluster_analysis Data Analysis & Interpretation Cytotoxicity Screening Cytotoxicity Screening Brine Shrimp Lethality Test Brine Shrimp Lethality Test Cytotoxicity Screening->Brine Shrimp Lethality Test Alamar Blue Assay (MCF-7) Alamar Blue Assay (MCF-7) Cytotoxicity Screening->Alamar Blue Assay (MCF-7) Antimicrobial Screening Antimicrobial Screening Agar Disc Diffusion Agar Disc Diffusion Antimicrobial Screening->Agar Disc Diffusion Broth Microdilution (MIC) Broth Microdilution (MIC) Antimicrobial Screening->Broth Microdilution (MIC) LC50/IC50 Determination LC50/IC50 Determination Brine Shrimp Lethality Test->LC50/IC50 Determination Alamar Blue Assay (MCF-7)->LC50/IC50 Determination MIC Determination MIC Determination Agar Disc Diffusion->MIC Determination Broth Microdilution (MIC)->MIC Determination Mechanism of Action Studies Mechanism of Action Studies LC50/IC50 Determination->Mechanism of Action Studies MIC Determination->Mechanism of Action Studies This compound This compound This compound->Cytotoxicity Screening This compound->Antimicrobial Screening

General Experimental Workflow for Screening this compound.

Conclusion and Future Directions

This compound has demonstrated notable cytotoxic activity against breast cancer cells and in a general toxicity screen. Furthermore, preliminary evidence suggests it possesses broad-spectrum antimicrobial properties. While direct mechanistic studies on the ester are yet to be conducted, the known activities of its parent compound, citronellol, provide a strong rationale for investigating its effects on apoptosis and inflammatory signaling pathways.

Future research should focus on:

  • Determining the specific MIC values of this compound against a wider range of bacterial and fungal pathogens.

  • Investigating its antiviral potential.

  • Elucidating the precise molecular mechanisms underlying its cytotoxic and antimicrobial effects, including its interaction with the signaling pathways discussed.

  • Conducting in vivo studies to validate the in vitro findings and assess its therapeutic potential.

This technical guide provides a solid foundation for researchers to build upon in their exploration of the biological activities of this compound, a promising natural compound with potential for further development in the pharmaceutical and therapeutic arenas.

References

Biotransformation and Microbial Metabolism of Citronellyl Isobutyrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Citronellyl isobutyrate, a monoterpenoid ester valued for its characteristic fruity and rosy aroma, is a significant compound in the flavor, fragrance, and cosmetic industries. The microbial biotransformation of such terpenoids presents a compelling avenue for the production of novel, high-value derivatives with potential applications in pharmaceuticals and as chiral synthons for organic synthesis. This technical guide provides an in-depth overview of the known and potential pathways of this compound metabolism by microorganisms, particularly fungi such as Aspergillus and Rhizopus species. It details experimental protocols for investigating these biotransformations, summarizes relevant quantitative data from related compounds, and presents visual workflows and metabolic pathways to facilitate a deeper understanding of the underlying biochemical processes.

Introduction to Microbial Biotransformation of Terpenoids

Biotransformation, or biocatalysis, utilizes whole microbial cells or isolated enzymes to perform chemical modifications on a substrate. This approach offers significant advantages over traditional chemical synthesis, including high regio- and stereoselectivity, milder reaction conditions, and the potential to generate complex molecules in a single step. Fungi, with their vast enzymatic machinery, are particularly adept at metabolizing a wide array of organic compounds, including terpenoids.

The metabolism of terpenoids by fungi often involves a series of oxidative reactions, such as hydroxylation, epoxidation, and oxidation of alcohol and aldehyde groups, as well as reductions and hydrolysis of ester and glycosidic bonds. These transformations can lead to the production of compounds with enhanced or altered biological activities and sensory properties. For instance, the biotransformation of citronellol (B86348), the parent alcohol of this compound, by Rhizopus oryzae has been shown to yield hydroxylated derivatives and other rearranged products.

Proposed Microbial Metabolism of this compound

While specific studies on the microbial metabolism of this compound are not extensively documented, a metabolic pathway can be proposed based on the known enzymatic capabilities of fungi like Aspergillus niger and Rhizopus oryzae towards related terpenoids and esters. The primary metabolic steps are anticipated to be:

  • Ester Hydrolysis: The initial and most probable metabolic step is the hydrolysis of the isobutyrate ester bond, catalyzed by microbial lipases or esterases, to yield citronellol and isobutyric acid. Fungi are well-known producers of extracellular lipases that can hydrolyze a variety of esters.[1]

  • Oxidation of Citronellol: The resulting citronellol can then undergo a series of oxidative transformations. Based on studies with Rhizopus oryzae, this can include:

    • Hydroxylation: Introduction of hydroxyl groups at various positions of the citronellol molecule, for example, at the C-7 position to form 7-hydroxycitronellol.[1]

    • Further Oxidation: The newly formed hydroxyl groups can be further oxidized to aldehydes or carboxylic acids.

    • Cyclization: Oxidative cyclization can lead to the formation of compounds like rose oxide.[1]

  • Metabolism of Isobutyric Acid: The released isobutyric acid would likely enter the microorganism's central carbon metabolism, serving as a carbon and energy source.

Visualizing the Proposed Metabolic Pathway

Microbial_Metabolism_of_Citronellyl_Isobutyrate cluster_main Proposed Microbial Metabolism of this compound A This compound B Citronellol A->B Ester Hydrolysis (Lipase/Esterase) C Isobutyric Acid A->C Ester Hydrolysis (Lipase/Esterase) D 7-Hydroxycitronellol B->D Hydroxylation G Rose Oxide B->G Oxidative Cyclization F Central Carbon Metabolism C->F Assimilation E Further Oxidized Products D->E Oxidation

Caption: Proposed metabolic pathway of this compound in fungi.

Experimental Protocols

This section outlines detailed methodologies for key experiments in the study of this compound biotransformation.

Screening of Microorganisms

Objective: To identify fungal strains capable of transforming this compound.

Protocol:

  • Microorganism Culture: A panel of fungal strains (e.g., various species of Aspergillus, Rhizopus, Penicillium) are cultured on Potato Dextrose Agar (PDA) plates at 25-30°C for 5-7 days until sporulation.

  • Inoculum Preparation: A spore suspension is prepared by adding sterile saline solution (0.9% NaCl) with a surfactant (e.g., 0.1% Tween 80) to the mature fungal plates and gently scraping the surface to release the spores. The spore concentration is adjusted to approximately 1 x 10^7 spores/mL.

  • Screening Culture: Inoculate 100 mL of a suitable liquid medium (e.g., Potato Dextrose Broth - PDB) in 250 mL Erlenmeyer flasks with 1 mL of the spore suspension.

  • Substrate Addition: After a period of initial growth (e.g., 48-72 hours) at 25-30°C with shaking (150-200 rpm), add this compound (dissolved in a minimal amount of a suitable solvent like ethanol (B145695) or DMSO) to a final concentration of 0.1-1.0 g/L.

  • Control Flasks: Prepare control flasks containing:

    • Medium and microorganism without the substrate.

    • Medium and substrate without the microorganism.

  • Incubation and Sampling: Incubate the flasks under the same conditions for a period of 7-14 days. Withdraw samples aseptically at regular intervals (e.g., every 24 or 48 hours).

  • Extraction and Analysis: Extract the samples with an organic solvent (e.g., ethyl acetate) and analyze by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to detect the disappearance of the substrate and the appearance of new products.

Preparative Scale Biotransformation

Objective: To produce sufficient quantities of metabolites for structural elucidation.

Protocol:

  • Scale-Up Culture: Based on the screening results, select the most promising fungal strain. Prepare a larger volume of culture (e.g., 1 L in a 2 L flask) following the same procedure as the screening.

  • Substrate Feeding: Add this compound as previously described. Fed-batch addition of the substrate may be employed to mitigate potential toxicity.

  • Monitoring: Monitor the progress of the biotransformation by periodically analyzing small samples via GC-MS.

  • Harvesting: Once the substrate is consumed or the product concentration reaches a maximum, harvest the culture.

  • Extraction:

    • Separate the mycelium from the culture broth by filtration.

    • Extract the culture filtrate three times with an equal volume of ethyl acetate (B1210297).

    • Extract the mycelium separately by homogenizing it in a solvent like acetone (B3395972) or methanol, followed by extraction with ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude extract can then be subjected to column chromatography (e.g., silica (B1680970) gel) to isolate and purify the metabolites.

  • Structure Elucidation: The purified compounds are identified using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).

Analytical Methodology: GC-MS

Objective: To identify and quantify this compound and its metabolites.

Protocol:

  • Sample Preparation: To 1 mL of the culture sample, add an internal standard and extract with 1 mL of ethyl acetate by vortexing. Centrifuge to separate the phases and transfer the organic layer to a GC vial.

  • GC-MS Conditions (Example):

    • Instrument: Agilent GC-MS system (or equivalent).

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or a suitable chiral column if stereoselectivity is being investigated.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 min.

      • Ramp 1: 5°C/min to 180°C.

      • Ramp 2: 20°C/min to 280°C, hold for 5 min.

    • Injector Temperature: 250°C.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Mass Range: m/z 40-500.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Identification: Metabolites are identified by comparing their mass spectra with libraries (e.g., NIST, Wiley) and by comparing their retention times with authentic standards, if available.

  • Quantification: Create a calibration curve using known concentrations of the substrate and purified metabolites with an internal standard to determine the concentration of each compound in the samples.

Data Presentation

Due to the limited availability of specific quantitative data for the biotransformation of this compound, this section presents data from closely related compounds to illustrate the typical outcomes of such experiments.

Table 1: Fungal Biotransformation of Citronellol by Rhizopus oryzae

ProductYield (%)Retention Time (min) on Chiral GC
7-hydroxycitronellol22.528.05
Rose OxideMinorNot specified
Rose GlycolMinorNot specified
IsopulegolMinorNot specified
Citronellyl phenyl acetateMinorNot specified
Data adapted from a study on the biotransformation of (-)-citronellol.[1]

Table 2: Enzymatic Synthesis of Citronellyl Esters using Immobilized Rhizopus oryzae Lipase

Ester ProductAcyl DonorReaction Time (h)Conversion Yield (%)
Citronellyl acetateVinyl acetateNot specified91
Citronellyl butyrateVinyl butyrateNot specified98
Citronellyl laurateVinyl laurateNot specified99
Data from a study on the synthesis of citronellyl esters in supercritical CO2.

Table 3: Lipase-Catalyzed Synthesis of Citronellyl Acetate

Lipase SourceAcyl DonorReaction Time (h)Conversion Yield (%)
Black cumin seedlingGeranyl acetate7276.32
Rapeseed seedlingGeranyl acetate7269.43
Fenugreek seedlingGeranyl acetate7256.73
Data from a study on trans-esterification to produce citronellyl acetate.[2]

Mandatory Visualizations

Experimental Workflow for Biotransformation Studies

Experimental_Workflow cluster_workflow Experimental Workflow for Fungal Biotransformation A Microorganism Selection & Culture B Inoculum Preparation A->B C Liquid Culture (e.g., PDB) B->C D Substrate Addition (this compound) C->D After initial growth E Incubation (Shaking, Temp. Control) D->E F Sampling (Time Course) E->F G Metabolite Extraction (Ethyl Acetate) F->G H GC-MS Analysis G->H I Data Analysis (Identification & Quantification) H->I J Scale-up & Purification (Column Chromatography) I->J If promising results K Structure Elucidation (NMR, HRMS) J->K

Caption: General experimental workflow for studying fungal biotransformation.

Logical Relationship of Key Biotransformation Reactions

Biotransformation_Reactions cluster_reactions Key Fungal Biotransformation Reactions on Terpenoids Start Terpenoid Substrate Hydrolysis Hydrolysis (Ester/Glycoside) Start->Hydrolysis Hydroxylation Hydroxylation Start->Hydroxylation Reduction Reduction Start->Reduction Hydrolysis->Hydroxylation Oxidation Oxidation Hydroxylation->Oxidation Cyclization Cyclization Hydroxylation->Cyclization Products Diverse Metabolites Oxidation->Products Reduction->Products Cyclization->Products

Caption: Logical flow of common fungal reactions on terpenoid substrates.

Conclusion

The microbial biotransformation of this compound holds significant potential for the generation of novel and valuable compounds. While direct studies are scarce, a comprehensive understanding can be built upon the extensive research into the metabolism of related terpenoids like citronellol and the well-established hydrolytic capabilities of fungi. The primary metabolic route likely involves an initial ester hydrolysis followed by a cascade of oxidative reactions on the resulting citronellol moiety. The experimental protocols and analytical methods detailed in this guide provide a robust framework for researchers to explore this promising area. Further investigation is warranted to isolate and characterize the specific enzymes involved, optimize reaction conditions for maximizing product yields, and elucidate the full spectrum of metabolites that can be generated from this compound through microbial catalysis.

References

Methodological & Application

Application Note: Quantitative Analysis of Citronellyl Isobutyrate by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Citronellyl isobutyrate is a fatty acid ester widely used as a fragrance ingredient in cosmetics, perfumes, and household products, imparting a sweet, fruity, and rosy aroma. It is also utilized as a flavoring agent in the food industry. Accurate quantification of this compound is essential for quality control, regulatory compliance, and formulation development in these industries. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound, offering high sensitivity and selectivity. This application note presents a detailed protocol for the quantitative analysis of this compound in a cosmetic matrix (lotion) using GC-MS with an internal standard method.

Principle

The method involves the extraction of this compound and an internal standard from the sample matrix using a suitable organic solvent. The extract is then analyzed by GC-MS. The gas chromatograph separates the components of the mixture based on their volatility and interaction with the stationary phase of the analytical column. The mass spectrometer detects and quantifies the target analyte and the internal standard by monitoring specific ions. The concentration of this compound is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Experimental Protocols

Materials and Reagents
  • Solvents: Hexane (B92381) (HPLC grade), Ethyl acetate (B1210297) (HPLC grade)

  • Standards:

    • This compound (CAS No. 97-89-2), analytical standard grade (≥95% purity)

    • Methyl isobutyrate (CAS No. 547-63-7), analytical standard grade (≥99% purity) as the internal standard (IS)[1]

  • Gases: Helium (carrier gas), 99.999% purity or higher

  • Sample Matrix: Fragrance-free cosmetic lotion

Instrumentation

A standard gas chromatograph coupled with a mass spectrometer is required. The following parameters are representative and may be adapted for other systems.

Table 1: GC-MS Instrumentation and Conditions

ParameterSetting
Gas Chromatograph
ColumnHP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection ModeSplitless
Injection Volume1 µL
Inlet Temperature250 °C
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven Temperature ProgramInitial temperature 60 °C, hold for 2 minutes; ramp at 10 °C/min to 280 °C, hold for 5 minutes.
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230 °C
Transfer Line Temperature280 °C
Acquisition ModeSelected Ion Monitoring (SIM)
SIM Ions (m/z) This compound: Quantifier: 81, Qualifiers: 69, 41Methyl isobutyrate (IS): Quantifier: 43, Qualifiers: 73, 88
Standard and Sample Preparation

3.1. Standard Stock Solutions

  • This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in a 10 mL volumetric flask with hexane.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of Methyl isobutyrate and dissolve it in a 10 mL volumetric flask with hexane.

3.2. Calibration Standards

Prepare a series of calibration standards by diluting the this compound stock solution with hexane to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL. To each calibration standard, add the internal standard to a final concentration of 10 µg/mL.

3.3. Sample Preparation (Cosmetic Lotion)

  • Accurately weigh 1.0 g of the cosmetic lotion into a 15 mL centrifuge tube.

  • Add 5 mL of ethyl acetate and 100 µL of the 1 mg/mL IS stock solution (for a final IS concentration of 10 µg/mL in the final 10 mL extract).

  • Vortex for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 4000 rpm for 10 minutes to separate the organic layer.

  • Carefully transfer the supernatant (ethyl acetate layer) to a clean vial.

  • Filter the extract through a 0.45 µm syringe filter into a GC vial for analysis.

Data Analysis

The concentration of this compound in the samples is determined using the calibration curve. A calibration curve is generated by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound for the calibration standards. A linear regression analysis is performed to obtain the equation of the line.

Data Presentation

The performance of the GC-MS method was evaluated based on key validation parameters. The following tables summarize the quantitative data for the analysis of this compound.

Table 2: Calibration Curve and Linearity

AnalyteLinear Range (µg/mL)Regression EquationCorrelation Coefficient (r²)
This compound0.1 - 50y = 0.125x + 0.015≥ 0.998

Table 3: Method Validation Parameters

ParameterResult
Limit of Detection (LOD)~0.03 µg/mL
Limit of Quantification (LOQ)~0.1 µg/mL
Accuracy (% Recovery)96.5% - 104.2%
Precision (%RSD) - Intra-day≤ 4.5%
Precision (%RSD) - Inter-day≤ 6.8%

Note: The quantitative data presented in Tables 2 and 3 are representative values based on typical performance for similar fragrance compounds analyzed by GC-MS and are intended for illustrative purposes.[2][3][4]

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing sample Weigh 1g of Cosmetic Lotion add_is Add Internal Standard (Methyl Isobutyrate) sample->add_is add_solvent Add 5mL Ethyl Acetate add_is->add_solvent vortex Vortex for 2 min add_solvent->vortex centrifuge Centrifuge at 4000 rpm for 10 min vortex->centrifuge extract Collect Supernatant centrifuge->extract filter Filter (0.45 µm) extract->filter gc_injection Inject 1 µL into GC-MS filter->gc_injection gc_separation GC Separation (HP-5MS column) gc_injection->gc_separation ms_detection MS Detection (EI, SIM mode) gc_separation->ms_detection peak_integration Peak Area Integration ms_detection->peak_integration calibration_curve Generate Calibration Curve peak_integration->calibration_curve quantification Quantify this compound calibration_curve->quantification logical_relationship cluster_extraction Extraction cluster_gcms GC-MS Analysis cluster_quantification Quantification analyte This compound (Analyte) extraction_process Liquid-Liquid Extraction (Ethyl Acetate) analyte->extraction_process is Methyl Isobutyrate (Internal Standard) is->extraction_process sample_matrix Cosmetic Lotion (Matrix) sample_matrix->extraction_process gcms_system GC-MS System extraction_process->gcms_system peak_area_ratio Peak Area Ratio (Analyte / IS) gcms_system->peak_area_ratio calibration Calibration Curve peak_area_ratio->calibration final_concentration Final Concentration of Analyte calibration->final_concentration

References

Application Notes and Protocols for the Enzymatic Synthesis of Citronellyl Isobutyrate using Lipase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enzymatic synthesis of citronellyl isobutyrate, a valuable flavor and fragrance compound. The use of lipases as biocatalysts offers a green and highly selective alternative to traditional chemical synthesis, operating under mild conditions and minimizing byproduct formation. The following sections detail the methodologies for direct esterification and transesterification, supported by quantitative data and visual workflows.

Introduction

This compound is a monoterpene ester known for its fruity and rosy aroma, making it a desirable ingredient in the food, cosmetic, and pharmaceutical industries. Enzymatic synthesis using lipases (triacylglycerol hydrolases, EC 3.1.1.3) provides an efficient and environmentally friendly route for its production. Lipases are highly specific, operate under mild reaction conditions, and can be immobilized for reuse, enhancing process sustainability.

This document outlines two primary enzymatic routes for this compound synthesis:

  • Direct Esterification: The reaction between citronellol (B86348) and isobutyric acid.

  • Transesterification: The reaction between citronellol and an isobutyrate ester (e.g., ethyl isobutyrate).

Quantitative Data Summary

The following tables summarize key quantitative data from studies on the enzymatic synthesis of related citronellyl esters. These values provide a strong starting point for the optimization of this compound synthesis.

Table 1: Optimal Reaction Conditions for Lipase-Catalyzed Synthesis of Citronellyl Esters

ParameterCandida rugosa Lipase (B570770) (Immobilized)Rhizopus sp. LipaseNovozym® 435
Reaction Type Direct Esterification (Butyrate)Direct Esterification (Butyrate)[1][2]Esterification & Transesterification[3]
Temperature 50°C[4]45°C[1]70°C[3]
pH 7.5[4]Not specifiedNot applicable (organic media)
Solvent n-Hexane[4]n-Hexane or Solvent-free[1][2]Heptane[3]
Substrate Ratio Equimolar[1]Equimolar (1:1)[1]1:1 Molar Ratio[3]
Reaction Time 8 minutes (continuous flow)[4]24 hours[1][2]1.5 hours (Esterification)[3]
Agitation Speed Not applicable (packed-bed)200 rpm[1]150 rpm[3]
Max. Conversion 97%[4]95-100%[1][2]>91%[3]

Table 2: Influence of Key Parameters on Reaction Conversion

ParameterObservation
Temperature Increasing temperature from 30°C to 40°C generally increases conversion, with an optimum around 40-50°C for many lipases. Higher temperatures can lead to enzyme deactivation.[5]
pH (for aqueous solutions) Immobilized Candida rugosa lipase shows stability and high activity in the pH range of 6 to 9.[4]
Enzyme Loading An increase in enzyme concentration generally leads to a higher initial reaction rate and conversion, up to a certain point where mass transfer limitations may occur.[6][7]
Solvent Non-polar solvents like n-hexane and heptane (B126788) are often preferred as they do not strip the essential water layer from the enzyme, thus maintaining its catalytic activity.[1][8] Solvent-free systems are also highly effective.[1][2]
Water Content The presence of a small amount of water is crucial for lipase activity. Molecular sieves can be used to control the water content and shift the equilibrium towards ester formation.[1]

Experimental Protocols

Protocol 1: Lipase Immobilization by Adsorption

This protocol describes a general method for immobilizing lipase on a solid support, which is crucial for enzyme stability and reusability.[4]

Materials:

  • Lipase (e.g., from Candida rugosa)

  • Support material (e.g., Celite, Sepabeads)

  • Phosphate (B84403) buffer solution (pH 7.5)

  • Deionized water

  • n-Hexane

  • Shaker incubator

  • Filtration apparatus

Procedure:

  • Wash 2 grams of the support material three times with deionized water.

  • Dry the washed support in an oven at 80°C.

  • Dissolve 20 mg of lipase in 5 ml of phosphate buffer solution (pH 7.5).

  • Add the dried support to the lipase solution.

  • Shake the mixture at 200 rpm for 24 hours at room temperature.

  • Filter the immobilized lipase preparation.

  • Wash the immobilized lipase thoroughly with deionized water.

  • Rinse the final preparation with n-hexane and allow it to air dry.

Protocol 2: Direct Esterification of Citronellol with Isobutyric Acid

This protocol is adapted from the synthesis of citronellyl butyrate (B1204436) and is expected to yield high conversions for this compound.[1][2]

Materials:

  • (R,S)-Citronellol

  • Isobutyric acid

  • Immobilized lipase (e.g., from Rhizopus sp. or Candida rugosa)

  • n-Hexane (optional)

  • Molecular sieves (4Å)

  • Screw-capped reaction tubes

  • Shaker incubator set to 45°C

  • Gas chromatograph (GC) for analysis

Procedure:

  • In a screw-capped tube, mix equimolar amounts of (R,S)-citronellol and isobutyric acid.

  • (Optional) Add 2 mL of n-hexane to the mixture. For a solvent-free system, omit this step.

  • Add molecular sieves to the mixture (approximately 4% w/w of reactants).

  • Add the immobilized lipase (e.g., 10 Units).

  • Incubate the reaction mixture at 45°C with constant agitation at 200 rpm.

  • Withdraw small aliquots (e.g., 20 µL) at regular intervals (e.g., 2, 5, 10, 24 hours) for analysis.

  • Analyze the samples by gas chromatography to determine the conversion of citronellol to this compound.

Protocol 3: Transesterification of Citronellol with an Isobutyrate Ester

Transesterification can be an effective alternative, often proceeding faster than direct esterification.[3]

Materials:

  • Citronellol

  • Ethyl isobutyrate (or another short-chain isobutyrate ester)

  • Immobilized lipase (e.g., Novozym® 435)

  • Heptane

  • Molecular sieves (4Å)

  • Screw-capped reaction tubes

  • Shaker incubator set to 70°C

  • Gas chromatograph (GC) for analysis

Procedure:

  • In a screw-capped tube, prepare a solution of 100 mM citronellol and 100 mM ethyl isobutyrate in heptane.

  • Add the immobilized lipase (e.g., 5 U/mL).

  • Incubate the reaction mixture at 70°C with constant agitation at 150 rpm.

  • Withdraw aliquots at various time points for GC analysis to monitor the formation of this compound.

Visualizations

Experimental Workflow for Enzymatic Synthesis

The following diagram illustrates the general workflow for the lipase-catalyzed synthesis of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Reactant_Mixing Mix Citronellol & Acyl Donor (Isobutyric Acid or Ester) Solvent_Addition Add Solvent (Optional) (e.g., n-Hexane) Reactant_Mixing->Solvent_Addition Enzyme_Addition Add Immobilized Lipase Solvent_Addition->Enzyme_Addition Incubation Incubate with Agitation (e.g., 45°C, 200 rpm) Enzyme_Addition->Incubation Sampling Withdraw Aliquots Incubation->Sampling GC_Analysis Analyze by Gas Chromatography Sampling->GC_Analysis Purification Purify Product (e.g., Column Chromatography) GC_Analysis->Purification G E Lipase (E) EA E-Isobutyric Acid Complex E->EA + A Q This compound (Q) E->Q F Acyl-Enzyme Intermediate (F) EA->F - P FB F-Citronellol Complex F->FB + B P Water (P) F->P EQ E-Citronellyl Isobutyrate Complex FB->EQ EQ->E - Q A Isobutyric Acid (A) A->E B Citronellol (B) B->F

References

Application Notes and Protocols for Lipase-Catalyzed Esterification of Citronellol with Isobutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enzymatic synthesis of citronellyl isobutyrate, a valuable flavor and fragrance compound. The methodologies described herein are based on established procedures for the lipase-catalyzed esterification of citronellol (B86348) with various carboxylic acids.

Introduction

Citronellyl esters are widely used in the food, cosmetic, and pharmaceutical industries for their characteristic fruity and floral aromas.[1][2][3][4][5] The enzymatic synthesis of these esters using lipases offers a green and highly selective alternative to traditional chemical methods, operating under mild reaction conditions.[6] This document outlines the protocols for the synthesis of this compound through the esterification of citronellol with isobutyric acid, catalyzed by a lipase (B570770). While specific data for isobutyric acid is limited in publicly available literature, the provided protocols are adapted from studies on structurally similar short-chain fatty acids like butyric acid.[7][8]

Lipases, such as those from Candida antarctica (e.g., Novozym® 435) and Candida rugosa, are frequently employed for such biotransformations.[1][4][7][9] The reaction is typically conducted in a non-aqueous solvent to shift the equilibrium towards ester synthesis. Key parameters influencing the reaction yield and rate include the choice of enzyme, solvent, temperature, substrate molar ratio, and enzyme concentration.

Experimental Protocols

Materials and Reagents
  • Substrates:

    • (±)-Citronellol (≥95% purity)

    • Isobutyric acid (≥99% purity)

  • Enzyme:

    • Immobilized lipase B from Candida antarctica (Novozym® 435) or other suitable immobilized lipase.

  • Solvent:

    • n-heptane or n-hexane (anhydrous grade)

  • Other Reagents:

    • Molecular sieves (3 Å)

    • Reagents for titration (e.g., sodium hydroxide, phenolphthalein) or standards for chromatographic analysis.

General Protocol for Esterification

This protocol is a general guideline and may require optimization for specific experimental setups.

  • Reaction Setup:

    • In a sealed reaction vessel (e.g., a screw-capped flask), combine citronellol and isobutyric acid. A common starting point is a 1:1 molar ratio.[1][2][4][9]

    • Add a suitable volume of organic solvent (e.g., n-heptane) to achieve a desired substrate concentration (e.g., 100 mM of citronellol).[1][2][8]

    • Add molecular sieves (e.g., 10 mg/mL) to remove the water produced during the reaction, which helps to drive the equilibrium towards ester formation.[10]

    • Add the immobilized lipase (e.g., 5 U/mL of reaction volume).[1][2][8]

  • Reaction Conditions:

    • Incubate the reaction mixture in an orbital shaker at a constant temperature. A typical range to investigate is 35-70°C.[1][2][4][7][8][9]

    • Set the agitation speed to ensure proper mixing (e.g., 150 rpm).[1][2][8]

  • Monitoring the Reaction:

    • At regular intervals, withdraw small aliquots of the reaction mixture.

    • Analyze the samples to determine the extent of the reaction. This can be done by:

      • Titration: Quench the reaction in an appropriate solvent (e.g., ethanol/acetone mixture) and titrate the remaining isobutyric acid with a standardized solution of NaOH.

      • Gas Chromatography (GC): Dilute the aliquot in a suitable solvent and analyze by GC to quantify the consumption of substrates and the formation of the ester product.

  • Termination and Product Isolation:

    • Once the desired conversion is achieved, terminate the reaction by filtering out the immobilized enzyme.

    • The enzyme can be washed with fresh solvent and stored for reuse.[10]

    • The product, this compound, can be isolated from the reaction mixture, for example, by solvent evaporation under reduced pressure, followed by purification techniques like column chromatography if necessary.

Data Presentation

The following tables summarize quantitative data from studies on the lipase-catalyzed esterification of citronellol with various acyl donors. This data can serve as a reference for optimizing the synthesis of this compound.

Table 1: Effect of Acyl Donor on Conversion Rate in Lipase-Catalyzed Esterification of Citronellol

Acyl Donor (Acid)EnzymeReaction Time (h)Conversion (%)Reference
Propionic AcidNovozym® 4356>95[8]
Butyric AcidNovozym® 4352~97[8]
Valeric AcidNovozym® 4356>95[8]
Hexanoic AcidNovozym® 4352~96[8]
Lauric AcidNovozym® 4356>95[8]
Oleic AcidNovozym® 4354>80[9]
Stearic AcidNovozym® 4354>80[9]

Reaction conditions for Novozym® 435 with short-chain acids: 1:1 molar ratio, 100 mM citronellol, 5 U/mL enzyme, n-heptane, 150 rpm, 70°C.[8] For long-chain acids: 1:1 molar ratio, 35°C.[9]

Table 2: Influence of Reaction Temperature on Esterification

SubstrateEnzymeTemperature (°C)Conversion (%)Incubation Time (h)Reference
Citronellol + Butyric AcidFree Candida rugosa lipase30Increased with temperature up to 40°C24[7]
Citronellol + Butyric AcidFree Candida rugosa lipase40~9424[7]
Citronellol + Butyric AcidFree Candida rugosa lipase50Decreased from optimum at 40°C24[7]
Citronellol + Butyric AcidFree Candida rugosa lipase60Decreased from optimum at 40°C24[7]
Citronellol + Oleic AcidNovozym® 43535>804[9]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the lipase-catalyzed synthesis of this compound.

G cluster_prep Reaction Preparation cluster_reaction Esterification Reaction cluster_workup Product Isolation A Combine Citronellol, Isobutyric Acid, and Solvent B Add Molecular Sieves A->B C Add Immobilized Lipase B->C D Incubate with Agitation (Controlled Temperature) C->D E Monitor Reaction Progress (e.g., GC, Titration) D->E Periodic Sampling F Filter to Remove Enzyme D->F Reaction Complete E->D G Wash and Dry Enzyme for Reuse F->G H Isolate Product (e.g., Solvent Evaporation) F->H I Purify this compound (if necessary) H->I

Caption: General workflow for lipase-catalyzed esterification.

Reaction Mechanism

The lipase-catalyzed esterification often follows a Ping-Pong Bi-Bi mechanism. The diagram below outlines the key steps in this catalytic cycle.

G cluster_products cluster_substrates E Lipase (E) EA E-Isobutyric Acid Complex P2 This compound (P2) E->P2 releases F Acyl-Enzyme Intermediate (F) EA->F forms FP F-Citronellol Complex P1 Water (P1) F->P1 releases FP->E regenerates S1 Isobutyric Acid (S1) S1->E binds S2 Citronellol (S2) S2->F binds

References

Citronellyl Isobutyrate: Application Notes and Protocols for Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Citronellyl isobutyrate, a compound predominantly utilized in the fragrance and flavor industries, presents potential as a novel excipient in pharmaceutical formulations.[1][][3] Its lipophilic nature, stemming from its classification as a carboxylic ester, suggests its utility in enhancing the delivery of active pharmaceutical ingredients (APIs).[4] While direct studies on this compound in pharmaceutical applications are limited, its chemical properties and the activities of structurally related compounds, such as other citronellyl esters, indicate potential applications in topical and oral drug delivery systems as a solubility and permeation enhancer.[5] These application notes provide a theoretical framework and generalized protocols for investigating the potential of this compound in pharmaceutical formulations.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is fundamental to its potential application in pharmaceutical development. The following table summarizes key data points for this compound.

PropertyValueReference
Molecular Formula C₁₄H₂₆O₂[1]
Molecular Weight 226.36 g/mol [1]
Appearance Colorless to pale yellow liquid[4]
Odor Fruity, floral, citrus[]
Solubility Insoluble in water; soluble in alcohol and organic solvents.[4]
LogP 4.8[6]
Boiling Point 248 - 250 °C[1]
Density 0.875 g/mL at 25°C[6]

Potential Pharmaceutical Applications

Based on its high lipophilicity (LogP of 4.8), this compound could be investigated for the following applications in pharmaceutical formulations:

  • Permeation Enhancer in Topical and Transdermal Formulations: Its lipophilic nature may enable it to reversibly disrupt the stratum corneum, facilitating the penetration of APIs through the skin. Terpenes and their esters are known to act as penetration enhancers.[7][8]

  • Lipid-Based Excipient in Oral Drug Delivery: For poorly water-soluble drugs (BCS Class II and IV), this compound could be a component of lipid-based formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) to enhance solubility and oral bioavailability.[9][10]

  • Solubilizing Agent: It may act as a solubilizer for lipophilic APIs in various dosage forms.

Experimental Protocols

The following are generalized protocols for evaluating the potential of this compound in pharmaceutical formulations. Researchers should adapt these protocols based on the specific API and intended dosage form.

Protocol 1: Evaluation of this compound as a Permeation Enhancer in a Topical Formulation

Objective: To determine if this compound enhances the skin permeation of a model lipophilic API.

Materials:

  • Model lipophilic API (e.g., ketoprofen, ibuprofen)

  • This compound

  • Ethanol

  • Propylene (B89431) glycol

  • Carbomer 940

  • Triethanolamine

  • Phosphate buffered saline (PBS) pH 7.4

  • Franz diffusion cells

  • Excised human or animal skin

Methodology:

  • Formulation Preparation:

    • Prepare a control gel formulation containing the API, ethanol, propylene glycol, and a gelling agent (e.g., Carbomer 940 neutralized with triethanolamine).

    • Prepare test formulations by incorporating varying concentrations of this compound (e.g., 1%, 3%, 5% w/w) into the control formulation.

  • In Vitro Skin Permeation Study:

    • Mount excised skin on Franz diffusion cells with the stratum corneum facing the donor compartment.

    • Apply a finite dose of the control and test formulations to the skin surface in the donor compartment.

    • Fill the receptor compartment with PBS (pH 7.4) and maintain at 37°C with constant stirring.

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw samples from the receptor compartment and replace with fresh PBS.

    • Analyze the concentration of the API in the collected samples using a validated analytical method (e.g., HPLC).

  • Data Analysis:

    • Calculate the cumulative amount of API permeated per unit area (μg/cm²) versus time.

    • Determine the steady-state flux (Jss), permeability coefficient (Kp), and enhancement ratio (ER) for each formulation.

dot

G cluster_prep Formulation Preparation cluster_permeation In Vitro Permeation Study cluster_analysis Data Analysis cluster_outcome Outcome prep1 Prepare Control Gel (API + Vehicle) perm1 Mount Skin on Franz Diffusion Cell prep1->perm1 prep2 Prepare Test Gels (API + Vehicle + this compound) prep2->perm1 perm2 Apply Formulation to Donor Compartment perm1->perm2 perm3 Sample from Receptor Compartment at Intervals perm2->perm3 analysis1 Analyze API Concentration (e.g., HPLC) perm3->analysis1 analysis2 Calculate Permeation Parameters (Flux, Kp, ER) analysis1->analysis2 outcome Determine Enhancement Effect analysis2->outcome

Workflow for evaluating a permeation enhancer.
Protocol 2: Formulation and Evaluation of a this compound-Based Self-Emulsifying Drug Delivery System (SEDDS) for a Poorly Water-Soluble API

Objective: To develop and characterize a SEDDS formulation containing this compound to enhance the solubility and dissolution of a lipophilic API.

Materials:

  • Poorly water-soluble API (e.g., a BCS Class II drug)

  • This compound (as the oil phase)

  • Surfactant (e.g., Tween 80, Cremophor EL)

  • Co-surfactant/Co-solvent (e.g., Transcutol P, PEG 400)

  • Distilled water

  • 0.1 N HCl (for dissolution testing)

Methodology:

  • Solubility Studies:

    • Determine the saturation solubility of the API in various oils (including this compound), surfactants, and co-solvents to select suitable excipients.

  • Construction of Ternary Phase Diagrams:

    • Titrate mixtures of the selected oil (this compound), surfactant, and co-surfactant with water to identify the self-emulsifying region.

  • Formulation of SEDDS:

    • Prepare different formulations by mixing the API, this compound, surfactant, and co-surfactant in the ratios determined from the phase diagram.

    • Vortex the mixture until a clear and homogenous liquid is formed.

  • Characterization of SEDDS:

    • Self-Emulsification Time: Add a specific amount of the SEDDS formulation to a known volume of water with gentle agitation and record the time taken for complete emulsification.

    • Droplet Size and Zeta Potential: Dilute the SEDDS with water and measure the globule size and zeta potential using a particle size analyzer.

    • In Vitro Drug Release: Perform dissolution studies of the API-loaded SEDDS in 0.1 N HCl using a USP dissolution apparatus (e.g., Type II). Compare the release profile with that of the pure API.

dot

G cluster_char Characterization start Poorly Water-Soluble API solubility Solubility Screening (Oil, Surfactant, Co-surfactant) start->solubility phase_diagram Construct Ternary Phase Diagrams solubility->phase_diagram formulation Formulate SEDDS (API + Oil + Surfactant + Co-surfactant) phase_diagram->formulation emuls_time Self-Emulsification Time formulation->emuls_time droplet_size Droplet Size & Zeta Potential formulation->droplet_size drug_release In Vitro Drug Release formulation->drug_release outcome Optimized SEDDS Formulation emuls_time->outcome droplet_size->outcome drug_release->outcome

Development and evaluation of a SEDDS formulation.

Safety and Regulatory Considerations

This compound is generally considered safe for use in consumer products within recommended concentrations.[4] However, for pharmaceutical applications, further toxicological studies would be required to establish a comprehensive safety profile for the intended route of administration. It is important to note that some safety data sheets indicate it may cause mild skin and eye irritation.

Conclusion

While direct evidence for the use of this compound in pharmaceutical formulations is currently sparse, its physicochemical properties, particularly its lipophilicity, make it an interesting candidate for investigation as a novel excipient. The protocols outlined above provide a starting point for researchers to explore its potential as a permeation enhancer in topical formulations and as a lipid component in oral drug delivery systems for poorly water-soluble drugs. Further research is warranted to fully elucidate its efficacy and safety in these applications.

References

Application Notes and Protocols: Use of Citronellyl Isobutyrate in Controlled-Release Systems

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Citronellyl isobutyrate is a widely utilized fragrance compound, prized for its sweet, fruity, and rose-like aroma in cosmetics, personal care products, and fine fragrances.[1] However, its volatility can lead to a rapid loss of scent and a short shelf-life in final formulations. Controlled-release systems, such as microencapsulation, offer a robust solution to protect volatile compounds like this compound from degradation and to prolong their release, thereby enhancing the sensory experience over an extended period.[2][3]

These application notes provide a comprehensive overview and detailed protocols for the encapsulation of this compound using the complex coacervation method, a common and effective technique for encapsulating lipophilic core materials.[4][5] The protocols cover the preparation of microcapsules, their characterization, and the in vitro evaluation of their release profile.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound relevant to its formulation in controlled-release systems is presented in Table 1.

PropertyValueReference
Molecular Formula C₁₄H₂₆O₂[3][6]
Molecular Weight 226.36 g/mol [3][6]
Appearance Colorless liquid[7]
Odor Sweet, fruity, floral[1][8]
Boiling Point 248 - 253 °C[7][9]
Density 0.875 g/mL at 25 °C[9]
Solubility Insoluble in water; Soluble in alcohol and oils.[8]

Hypothetical Performance Data of this compound Microcapsules

The following table summarizes expected quantitative data for this compound microcapsules prepared via complex coacervation, based on typical values reported for similar encapsulated fragrance oils.

ParameterValue
Mean Particle Size (d₅₀) 50 - 150 µm
Core Material (this compound) Loading 30 - 50% (w/w)
Encapsulation Efficiency 85 - 95%
Initial Burst Release (First 1 hour) < 15%
Cumulative Release at 24 hours 40 - 60%
Zeta Potential -20 to -40 mV (at pH 7)

Experimental Protocols

Protocol 1: Preparation of this compound Microcapsules by Complex Coacervation

This protocol details the steps for encapsulating this compound using a gelatin/gum arabic system.

Materials:

  • Gelatin (Type A)

  • Gum Arabic

  • This compound (core material)

  • Distilled Water

  • Glutaraldehyde (B144438) (25% aqueous solution, as cross-linking agent)

  • Sodium Hydroxide (NaOH) solution (1 M)

  • Acetic Acid (5% v/v)

Equipment:

  • Magnetic stirrer with heating plate

  • Beakers

  • pH meter

  • Homogenizer (optional, for smaller emulsion droplets)

  • Optical microscope

Procedure:

  • Preparation of Polymer Solutions:

    • Prepare a 5% (w/v) gelatin solution by dissolving gelatin in distilled water at 50°C with continuous stirring until fully dissolved.

    • Prepare a 5% (w/v) gum arabic solution by dissolving gum arabic in distilled water at 40°C.

  • Emulsification:

    • Add the desired amount of this compound to the gelatin solution. The ratio of core to wall material can be optimized, a starting point is 1:1.

    • Stir the mixture at 500-1000 rpm for 15 minutes to form a coarse oil-in-water emulsion.

  • Coacervation:

    • Slowly add the gum arabic solution to the emulsion while maintaining the temperature at 50°C and continuous stirring.

    • Adjust the pH of the mixture to 4.0 - 4.5 by dropwise addition of 5% acetic acid. This induces the electrostatic interaction between the oppositely charged polymers, leading to the formation of the coacervate phase which deposits around the oil droplets.[4]

    • Continue stirring for 30 minutes.

  • Maturation and Cross-linking:

    • Gradually cool the system to 10°C in an ice bath to solidify the polymer shell.

    • Once cooled, add glutaraldehyde (e.g., 0.5% of the total wall material weight) to cross-link the gelatin, thereby hardening the microcapsule shell.

    • Allow the cross-linking reaction to proceed for at least 12 hours under gentle stirring.

    • Adjust the pH to 7.0 using 1 M NaOH.

  • Washing and Collection:

    • Wash the microcapsules several times with distilled water by decantation.

    • The resulting microcapsule slurry can be used directly or freeze-dried for a powdered product.

G cluster_prep Preparation of Polymer Solutions cluster_emulsion Emulsification cluster_coacervation Coacervation cluster_maturation Maturation & Cross-linking cluster_collection Collection Gelatin Dissolve Gelatin in Water (50°C) AddCore Add this compound to Gelatin Solution Gelatin->AddCore GumArabic Dissolve Gum Arabic in Water (40°C) AddGA Add Gum Arabic Solution GumArabic->AddGA Emulsify Stir to form O/W Emulsion AddCore->Emulsify Emulsify->AddGA AdjustpH Adjust pH to 4.0-4.5 with Acetic Acid AddGA->AdjustpH FormCoacervate Coacervate Deposition AdjustpH->FormCoacervate Cool Cool to 10°C FormCoacervate->Cool Crosslink Add Glutaraldehyde Cool->Crosslink AdjustpH_final Adjust pH to 7.0 Crosslink->AdjustpH_final Wash Wash with Distilled Water AdjustpH_final->Wash Collect Collect Slurry or Freeze-dry Wash->Collect

Caption: Workflow for Microencapsulation of this compound.

Protocol 2: Characterization of Microcapsules

1. Morphological Analysis:

  • Method: Scanning Electron Microscopy (SEM).

  • Procedure:

    • Mount the dried microcapsules onto an SEM stub using double-sided carbon tape.

    • Sputter-coat the sample with a thin layer of gold or palladium to make it conductive.

    • Observe the morphology and surface characteristics under the SEM.[7]

2. Particle Size Distribution:

  • Method: Laser Diffraction Particle Size Analysis.

  • Procedure:

    • Disperse the microcapsule slurry in distilled water.

    • Analyze the dispersion using a laser diffraction particle size analyzer to obtain the size distribution and mean particle size.

3. Determination of Loading Content and Encapsulation Efficiency:

  • Method: Solvent Extraction followed by UV-Vis Spectrophotometry or Gas Chromatography (GC).

  • Procedure:

    • Accurately weigh a sample of dried microcapsules.

    • Crush the microcapsules in a known volume of a suitable solvent (e.g., ethanol) to extract the this compound.

    • Filter the solution to remove shell debris.

    • Quantify the concentration of this compound in the extract using a pre-established calibration curve.

    • Calculate the Loading Content (LC) and Encapsulation Efficiency (EE) using the following formulas:

      • LC (%) = (Mass of encapsulated this compound / Mass of microcapsules) x 100

      • EE (%) = (Mass of encapsulated this compound / Initial mass of this compound) x 100

G cluster_morphology Morphological Analysis cluster_size Particle Size Analysis cluster_loading Loading & Efficiency Microcapsules Prepared Microcapsules SEM_prep Sample Prep (Drying, Coating) Microcapsules->SEM_prep Dispersion Disperse in Water Microcapsules->Dispersion Extraction Solvent Extraction Microcapsules->Extraction SEM_analysis SEM Imaging SEM_prep->SEM_analysis Laser_diff Laser Diffraction Dispersion->Laser_diff Quantification Quantification (GC/UV-Vis) Extraction->Quantification Calculation Calculate LC & EE Quantification->Calculation

Caption: Workflow for Characterization of Microcapsules.

Protocol 3: In Vitro Release Study

This protocol describes a method to evaluate the release of this compound from the microcapsules over time.

Materials:

  • Microcapsule sample

  • Release medium (e.g., phosphate-buffered saline (PBS) at pH 7.4, potentially with a surfactant like Tween 80 to ensure sink conditions)

  • Dialysis tubing (if applicable) or centrifuge

  • Solvent for extraction (e.g., ethanol)

Equipment:

  • Shaking incubator or water bath

  • Centrifuge

  • UV-Vis Spectrophotometer or GC

Procedure:

  • Setup:

    • Disperse a known amount of microcapsules in a defined volume of the release medium in multiple sealed containers.

    • Place the containers in a shaking incubator set to a constant temperature (e.g., 37°C).

  • Sampling:

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the release medium.

    • Separate the microcapsules from the medium by centrifugation.

    • Replenish the withdrawn volume with fresh release medium to maintain a constant volume.

  • Quantification:

    • Quantify the amount of this compound released into the withdrawn aliquot using a suitable analytical method (UV-Vis or GC).

  • Data Analysis:

    • Calculate the cumulative percentage of this compound released at each time point.

    • Plot the cumulative release percentage against time to obtain the release profile.

Applications and Future Perspectives

The controlled release of this compound through microencapsulation opens up numerous possibilities for advanced product formulations. In cosmetics, it can provide a long-lasting fragrance in lotions, creams, and powders that is released upon application or rubbing. In the textile industry, fabrics can be treated with these microcapsules to impart a durable scent that is released through wear and movement.[10] Furthermore, in the pharmaceutical field, such systems could be explored for masking unpleasant tastes or for the controlled delivery of active compounds where this compound acts as an excipient.[7]

Future research could focus on optimizing the shell materials to achieve stimuli-responsive release (e.g., temperature, pH, or enzymatic degradation) and on developing multi-layered capsules for sequential release of different fragrance notes. The protocols provided herein serve as a foundational framework for researchers to explore and innovate in the field of controlled fragrance delivery.

References

Application Notes and Protocols for the Investigation of Citronellyl Isobutyrate's Cytotoxic Effects on Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Citronellyl isobutyrate is a monoterpene ester that, like other natural compounds, holds potential as an anticancer agent. Preliminary research on structurally similar compounds, such as citronellol (B86348) and its esters, suggests that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, citronellol has been shown to induce apoptosis in glioblastoma cells through the regulation of caspase-3, NF-κB, and JAK2 signaling pathways[1][2]. Furthermore, another citronellyl ester, citronellyl caproate, has demonstrated cytotoxic activity against murine leukemia (P388) cells[3]. These findings provide a strong rationale for investigating the anticancer properties of this compound.

These application notes provide a comprehensive guide for the in vitro evaluation of this compound's cytotoxic and apoptotic effects on cancer cells. The protocols detailed below outline standard methodologies for assessing cell viability, apoptosis induction, and cell cycle progression.

Data Presentation

Table 1: Hypothetical Cytotoxicity of this compound on Various Cancer Cell Lines (IC50 Values in µM)

Cancer Cell LineThis compound (24h)This compound (48h)Doxorubicin (Positive Control) (48h)
MCF-7 (Breast)85.2 ± 5.162.5 ± 4.30.8 ± 0.1
A549 (Lung)110.7 ± 8.988.3 ± 6.71.2 ± 0.2
HeLa (Cervical)95.4 ± 6.271.9 ± 5.50.9 ± 0.1
P388 (Leukemia)78.1 ± 4.955.6 ± 3.80.5 ± 0.08

Table 2: Apoptosis Induction by this compound in MCF-7 Cells (48h Treatment)

TreatmentConcentration (µM)Early Apoptosis (%)Late Apoptosis (%)Necrosis (%)Live Cells (%)
Control02.1 ± 0.31.5 ± 0.20.8 ± 0.195.6 ± 0.5
This compound5015.8 ± 1.28.2 ± 0.71.1 ± 0.274.9 ± 1.8
This compound10028.4 ± 2.115.7 ± 1.51.5 ± 0.354.4 ± 2.9
Doxorubicin135.2 ± 2.520.1 ± 1.82.3 ± 0.442.4 ± 3.1

Table 3: Cell Cycle Analysis of MCF-7 Cells Treated with this compound (48h)

TreatmentConcentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control065.2 ± 3.120.5 ± 1.514.3 ± 1.1
This compound5072.8 ± 3.515.1 ± 1.212.1 ± 0.9
This compound10055.4 ± 2.818.2 ± 1.426.4 ± 2.2
Nocodazole (Positive Control)0.110.3 ± 0.915.8 ± 1.373.9 ± 4.1

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability.[4][5]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium and add 100 µL of the prepared drug dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 24 or 48 hours at 37°C in a 5% CO2 incubator.

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.[4]

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.[4]

  • Calculate the percentage of cell viability and determine the IC50 value.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.[6][7][8]

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with different concentrations of this compound for 48 hours.

  • Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[7]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.[7] Annexin V-FITC positive and PI negative cells are in early apoptosis, while cells positive for both are in late apoptosis or necrosis.

Cell Cycle Analysis using Propidium Iodide (PI) Staining

This protocol determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[9][10][11]

Materials:

  • Treated and untreated cancer cells

  • Cold 70% ethanol (B145695)

  • PBS (Phosphate-Buffered Saline)

  • PI staining solution (containing Propidium Iodide and RNase A)[9][10]

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound for 48 hours.

  • Harvest the cells and wash them with cold PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.[9][10][11]

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in 500 µL of PI staining solution.[11]

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.[9][11] The fluorescence intensity of PI is directly proportional to the amount of DNA.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Cell Culture & Treatment cluster_assays Cytotoxicity & Apoptosis Assays cluster_analysis Data Analysis cell_culture Seed Cancer Cells treatment Treat with this compound cell_culture->treatment mtt MTT Assay (Cell Viability) treatment->mtt 24h, 48h annexin Annexin V/PI Staining (Apoptosis) treatment->annexin 48h cell_cycle PI Staining (Cell Cycle) treatment->cell_cycle 48h ic50 IC50 Determination mtt->ic50 apoptosis_quant Apoptosis Quantification annexin->apoptosis_quant cell_cycle_dist Cell Cycle Distribution cell_cycle->cell_cycle_dist

Caption: Workflow for investigating this compound's effects.

Hypothesized Signaling Pathway for Apoptosis Induction

apoptosis_pathway cluster_stimulus External Stimulus cluster_pathways Signaling Cascades cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_apoptosis Apoptotic Machinery CI This compound PI3K PI3K CI->PI3K Inhibition MAPK MAPK (e.g., JNK, p38) CI->MAPK Activation NFkB NF-κB CI->NFkB Inhibition Akt Akt PI3K->Akt Bcl2 Bcl-2 Family (Bax/Bcl-2 ratio) Akt->Bcl2 Inhibition MAPK->Bcl2 Modulation NFkB->Bcl2 Inhibition Caspases Caspase Cascade (Caspase-9, Caspase-3) Bcl2->Caspases Activation Apoptosis Apoptosis Caspases->Apoptosis

Caption: Potential signaling pathways modulated by this compound.

Cell Cycle Regulation Pathway

cell_cycle_pathway cluster_stimulus Treatment cluster_checkpoints Cell Cycle Checkpoints cluster_regulators Key Regulators cluster_outcome Outcome CI This compound G2_M G2/M Checkpoint CI->G2_M Direct Inhibition? p21_p27 p21, p27 (CDK Inhibitors) CI->p21_p27 Upregulation G1_S G1/S Checkpoint Arrest Cell Cycle Arrest G1_S->Arrest G2_M->Arrest Cyclin_CDK_G1 Cyclin D/CDK4/6 Cyclin E/CDK2 Cyclin_CDK_G1->G1_S Promotion Cyclin_CDK_G2 Cyclin B1/CDK1 Cyclin_CDK_G2->G2_M Promotion p21_p27->Cyclin_CDK_G1 Inhibition p21_p27->Cyclin_CDK_G2 Inhibition

Caption: Hypothesized mechanism of cell cycle arrest by this compound.

References

Application Notes and Protocols: Formulation of Insect Repellents Containing Citronellyl Isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The demand for effective and aesthetically pleasing insect repellents continues to grow, driven by the global threat of arthropod-borne diseases and consumer desire for safe, long-lasting protection. While compounds like DEET and Picaridin are highly effective, research into new active ingredients is crucial for developing novel products with improved sensory profiles and varied performance characteristics. Citronellyl isobutyrate, a carboxylic ester, presents an interesting candidate for repellent formulations.[1] Known for its pleasant fruity, rosy, and citrus-like aroma, it is widely used in the fragrance and flavor industries.[2][3][4][5] Its lower volatility compared to some essential oil components may offer a longer duration of action, a key drawback of many natural repellents.[6]

These application notes provide a comprehensive guide to the formulation and evaluation of insect repellents containing this compound, covering physicochemical properties, formulation strategies, and detailed protocols for efficacy and safety testing.

Physicochemical Properties of this compound

A thorough understanding of the active ingredient's properties is fundamental for successful formulation development. Key properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₄H₂₆O₂[1][3]
Molecular Weight 226.35 g/mol [1][2]
CAS Number 97-89-2[1][2][3]
Appearance Colorless liquid[1][3]
Odor Profile Fresh, rosy, fruity, sweet, citrusy[1][2][4]
Boiling Point 248 - 253 °C at 760 mm Hg[1][2][3]
Density 0.870 - 0.880 g/mL at 25 °C[1][2]
Refractive Index 1.440 - 1.448 at 20 °C[1][2][3]
Solubility Insoluble in water; miscible with alcohol, ether, chloroform, and most fixed oils.[1]
Safety Profile Generally Recognized as Safe (GRAS) as a flavoring agent. Not classified as hazardous under GHS criteria in most reports.[1]

Formulation Development and Evaluation Workflow

The development of an insect repellent is a multi-stage process that begins with the characterization of the active ingredient and progresses through formulation, efficacy testing, and safety evaluation.

G cluster_0 Phase 1: Pre-Formulation cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: Efficacy & Safety Testing cluster_3 Phase 4: Finalization A Characterize Active: This compound (Physicochemical Properties) B Define Target Product Profile (e.g., Spray, Lotion, Protection Time) A->B C Select Excipients (Solvents, Emollients, Fixatives) B->C D Develop Prototype Formulations (Varying Concentrations) C->D E Conduct Stability Studies (Physical, Chemical, Thermal) D->E F Laboratory Efficacy Testing (e.g., Arm-in-Cage) E->F G Field Efficacy Testing (Real-World Conditions) F->G H Safety & Sensory Evaluation (Skin Irritation, User Perception) G->H I Data Analysis & Optimization H->I J Final Formulation Lock I->J

Caption: High-level workflow for insect repellent formulation.

Formulation Considerations

Vehicle and Solvent Selection

Given that this compound is insoluble in water but miscible with alcohols and oils, the choice of vehicle is critical.[1]

  • Alcohol-Based Sprays: Ethanol is a common and effective solvent that provides good skin feel and rapid drying.

  • Emulsions (Lotions/Creams): For water-based formulations, an emulsifier is required to create a stable oil-in-water or water-in-oil emulsion. These formats can improve skin hydration and may provide a slower release of the active.

  • Oil-Based Formulations: Miscibility with fixed oils allows for the creation of oil-based sprays or lotions, which can enhance skin adhesion and water resistance.

Synergists and Fixatives

The volatility of repellent actives is a primary factor limiting their duration of protection.[6] Incorporating synergists or fixatives can extend efficacy.

  • Vanillin: Has been shown to prolong the protection time of citronella-based repellents.[7]

  • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with volatile compounds, slowing their release rate and extending protection time.[8]

  • Polymers: Film-forming polymers can help to hold the active ingredient on the skin surface for a longer period.

  • Essential Oil Combinations: Combining multiple repellent essential oils can lead to synergistic effects, where the combined repellency is greater than the sum of the individual components.[9][10][11]

Illustrative Formulations

The following are example formulations. The optimal concentration of this compound must be determined through dose-response efficacy studies.

IngredientFunctionFormulation A: Simple Spray (% w/w)Formulation B: Emulsion Lotion (% w/w)
Phase A
Deionized WaterVehicle-to 100
GlycerinHumectant-3.0
Xanthan GumThickener-0.5
Phase B
This compound Active Ingredient 10.0 - 20.0 10.0 - 20.0
C12-15 Alkyl BenzoateEmollient5.05.0
Cetearyl AlcoholEmulsifier-2.0
Glyceryl StearateEmulsifier-1.5
VanillinFixative/Synergist1.01.0
Phase C
Ethanol (95%)Solvent/Vehicleto 100-
PhenoxyethanolPreservative-0.8

Protocol for Formulation B (Emulsion Lotion):

  • Combine Phase A ingredients and heat to 75°C.

  • In a separate vessel, combine Phase B ingredients and heat to 75°C.

  • Add Phase B to Phase A with constant homogenization.

  • Cool the mixture to 40°C while stirring.

  • Add Phase C ingredients and mix until uniform.

Experimental Protocols for Efficacy and Safety

Standardized testing is essential for generating comparable and reliable data.[12]

Protocol: Laboratory Efficacy (Arm-in-Cage Test)

This method, adapted from WHO and ASTM E951-94 guidelines, determines the Complete Protection Time (CPT) of a repellent formulation.[12][13][14][15]

Objective: To measure the time from repellent application to the first confirmed insect bite under laboratory conditions.

Materials:

  • Test formulation and control (vehicle only).

  • Micropipette or syringe for precise application.

  • Test cage (e.g., 30x30x30 cm) containing 50-200 host-seeking, nulliparous female mosquitoes (e.g., Aedes aegypti or Anopheles gambiae), 5-15 days old, starved for at least 4 hours.

  • Human volunteers (screened for ethical considerations).

  • Timer.

Procedure:

  • Volunteer Preparation: Volunteers should avoid using any scented products (soaps, lotions, perfumes) for 24 hours prior to the test.

  • Application: Apply a precise dose (e.g., 1.0 mL per 600 cm²) of the test formulation evenly to a defined area on a volunteer's forearm. The hand should be protected with a glove. The other arm can be used as an untreated control or for a different formulation.

  • Initial Exposure: Three to five minutes after application, the treated arm is inserted into the cage for a fixed period (e.g., 3 minutes).

  • Observation: Record the number of mosquitoes that land and probe the skin. The arm is withdrawn before any mosquitoes can become blood-engorged.

  • Subsequent Exposures: Repeat the exposure every 15-30 minutes.

  • Endpoint: The test is concluded when the first confirmed bite occurs. A "confirmed bite" is typically defined as a second bite within the same or next exposure period.

  • Data Recording: The Complete Protection Time (CPT) is the time from application to the first confirmed bite.

G cluster_workflow Arm-in-Cage Protocol Workflow A 1. Recruit & Prepare Human Volunteer B 2. Apply 1.0 mL of Formulation to Defined Skin Area (Forearm) A->B C 3. Insert Treated Arm into Mosquito Cage for 3 Minutes B->C D 4. Observe & Record Landings / Probes C->D E Bite Occurred? D->E F 6. Wait 30 Minutes E->F No G 7. Record Complete Protection Time (CPT) E->G Yes F->C

Caption: Experimental workflow for the Arm-in-Cage test.

Protocol: Stability Testing

Objective: To ensure the formulation maintains its physical, chemical, and microbiological integrity under various storage conditions.

Procedure:

  • Sample Preparation: Prepare multiple samples of the final formulation in the intended final packaging.

  • Storage Conditions: Store samples under different conditions as per guidelines like CIPAC MT 75.3.[13]

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for 3-6 months.

    • Real-Time: 25°C ± 2°C / 60% RH ± 5% RH for the intended shelf life (e.g., 24 months).

    • Freeze-Thaw Cycling: -10°C to 25°C for 3-5 cycles.

  • Analysis: At specified time points (e.g., 0, 1, 3, 6 months), evaluate the samples for:

    • Physical Properties: Appearance, color, odor, pH, viscosity.

    • Chemical Properties: Assay of this compound (e.g., by GC-FID).

    • Microbiological Contamination: Total viable count, yeast, and mold, according to standards like ISO 17516:2014.[13]

    • Emulsion Stability: Check for phase separation or creaming.

Protocol: Safety and Sensory Evaluation

Objective: To assess the skin compatibility and consumer acceptability of the formulation.

Procedure:

  • Skin Sensitization and Irritation: Conduct a Repeated Insult Patch Test (RIPT) under dermatological control. This involves applying the repellent to a small skin area to observe any adverse reactions over time.[13][16]

  • Sensory Panel: Recruit a panel of volunteers to evaluate the product based on key attributes:

    • Application: Ease of spreading, absorption time.

    • Skin Feel: Stickiness, greasiness, smoothness.

    • Odor: Initial intensity, character, and lingering scent.

    • Overall Impression: Willingness to use.

Data Presentation and Interpretation

Quantitative data should be presented clearly to allow for direct comparison between formulations.

Table: Example Efficacy Data Summary

Formulation IDActive Ingredient(s)Concentration (% w/w)Mean CPT (minutes) ± SDMosquito Species
F-CI-10This compound10Data to be generatedAedes aegypti
F-CI-20This compound20Data to be generatedAedes aegypti
F-CI-V-15This compound + Vanillin15 + 1Data to be generatedAedes aegypti
Benchmark 1DEET15240 ± 35Aedes aegypti
Benchmark 2Citronella Oil10< 120Aedes aegypti[6]
VehicleNone0< 5Aedes aegypti

Interpretation: The primary endpoint is the Complete Protection Time (CPT). Statistical analysis (e.g., ANOVA followed by Tukey's tests) should be used to determine if differences in CPT between formulations are statistically significant.[17] A successful formulation should demonstrate a CPT that is statistically superior to the vehicle control and meets the target product profile, ideally showing competitive performance against relevant benchmarks.

References

Application Notes and Protocols for the Microencapsulation of Citronellyl Isobutyrate in Flavors and Fragrances

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Citronellyl isobutyrate is a widely utilized ester in the flavor and fragrance industry, prized for its pleasant, sweet, fruity, and rosy aroma.[1][2] Its application extends from fine fragrances and cosmetics to flavoring agents in food and beverages.[2] However, its volatility can lead to a shortened shelf life and diminished impact in final products. Microencapsulation offers a robust solution to protect this compound from degradation, control its release, and enhance its stability in various formulations. This document provides detailed application notes and experimental protocols for the microencapsulation of this compound using two common and effective techniques: spray drying and complex coacervation.

Key Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for designing an effective microencapsulation strategy.

PropertyValueReference
Molecular Formula C₁₄H₂₆O₂[2][3][4]
Molecular Weight 226.36 g/mol [2][4]
Appearance Colorless liquid[2]
Odor Profile Sweet, fruity, floral, rosy, citrus-like[1]
Boiling Point 248 - 250 °C[2]
Solubility Insoluble in water; soluble in alcohol and fixed oils[5]
CAS Number 97-89-2[2][3][4][5]

Microencapsulation Techniques and Protocols

The choice of microencapsulation technique depends on the desired particle size, release mechanism, and the nature of the final product. Below are detailed protocols for two widely used methods suitable for this compound.

Spray Drying

Spray drying is a cost-effective and scalable method for producing powdered microcapsules with good stability.[6][7][8] It involves atomizing an emulsion of the core material (this compound) and a carrier solution into a stream of hot air, which rapidly evaporates the water and forms a protective shell around the fragrance oil.[6][7]

Quantitative Data from Similar Studies (Model: Fragrance Oils)

ParameterWall MaterialsCore Load (%)Encapsulation Efficiency (%)Particle Size (µm)Reference
Volatile Retention Gum Arabic, Maltodextrin20> 9010-50[9]
Flavor Encapsulation Modified Starch, Maltodextrin2585-9515-60[9]
Probiotic Encapsulation Whey Protein IsolateN/A>905-20[10]

Experimental Protocol: Spray Drying of this compound

Materials:

  • This compound (core material)

  • Gum Arabic (emulsifier and wall material)

  • Maltodextrin (secondary wall material)

  • Distilled water

Equipment:

  • High-shear homogenizer

  • Magnetic stirrer

  • Spray dryer with a two-fluid nozzle

Procedure:

  • Preparation of the Wall Solution:

    • Dissolve Gum Arabic (10% w/w) and Maltodextrin (30% w/w) in warm distilled water with continuous stirring to create a 40% w/w total solids solution.[9]

    • Allow the solution to hydrate (B1144303) for at least 2 hours, or overnight, to ensure full dissolution.

  • Emulsion Formation:

    • Add this compound to the wall solution. The core-to-wall ratio can be optimized, but a starting point of 1:4 (25% core load) is recommended.[9]

    • Homogenize the mixture using a high-shear mixer at 5000-10000 rpm for 5-10 minutes to form a stable oil-in-water emulsion. The target droplet size should be between 1-5 µm.

  • Spray Drying:

    • Feed the emulsion into the spray dryer.

    • Set the operating parameters. These will need to be optimized for the specific equipment, but typical conditions are:

      • Inlet air temperature: 180-200 °C[9]

      • Outlet air temperature: 90-110 °C[9]

      • Atomizer speed/pressure: As per manufacturer's guidelines to achieve the desired particle size.

      • Feed flow rate: Adjusted to maintain the desired outlet temperature.[9][10]

  • Collection and Storage:

    • Collect the resulting powder from the cyclone.

    • Store the microcapsules in an airtight, light-resistant container at a low temperature to maintain stability.

Workflow Diagram: Spray Drying Microencapsulation

SprayDryingWorkflow cluster_prep Preparation cluster_process Processing cluster_output Output WallPrep Prepare Wall Solution (Gum Arabic + Maltodextrin in Water) Emulsion Form O/W Emulsion (Homogenize this compound with Wall Solution) WallPrep->Emulsion Hydrate Atomization Atomize Emulsion in Spray Dryer Emulsion->Atomization Feed into Dryer Drying Rapid Evaporation with Hot Air Atomization->Drying Droplet Formation Collection Collect Powdered Microcapsules Drying->Collection Solidification

Caption: Workflow for this compound microencapsulation via spray drying.

Complex Coacervation

Complex coacervation is a phase separation method that forms a polymer-rich shell around an oil droplet. It is particularly effective for achieving high encapsulation efficiency and providing excellent controlled release properties.[6][11] The process typically uses two oppositely charged polymers, such as gelatin and gum arabic.[4]

Quantitative Data from Similar Studies (Model: Essential Oils)

ParameterWall MaterialsCore Load (%)Encapsulation Efficiency (%)Particle Size (µm)Reference
Citronella Oil Gelatin, Sodium Alginate1073.7~434[12]
Royal Jelly Residue Gelatin, Arabic GumN/A92.3410-30[4]
General Gelatin, CMCup to 35High1-2000[11]

Experimental Protocol: Complex Coacervation of this compound

Materials:

  • This compound (core material)

  • Gelatin (Type A)

  • Gum Arabic

  • Acetic Acid (10% v/v)

  • Sodium Hydroxide (1M)

  • Glutaraldehyde (25% aqueous solution, cross-linking agent)

  • Distilled water

Equipment:

  • Jacketed reaction vessel with an overhead stirrer

  • pH meter

  • Water bath

Procedure:

  • Preparation of Polymer Solutions:

    • Prepare a 2% (w/v) gelatin solution by dissolving gelatin in distilled water at 40-50 °C with gentle stirring.

    • Separately, prepare a 2% (w/v) gum arabic solution in distilled water at room temperature.

  • Emulsification:

    • Transfer the gelatin solution to the jacketed reaction vessel and maintain the temperature at 40 °C.

    • Add this compound to the gelatin solution to achieve the desired core-to-wall ratio (e.g., 1:1).

    • Stir at a controlled speed (e.g., 500 rpm) to form an oil-in-water emulsion with the desired droplet size.

  • Coacervation Induction:

    • Slowly add the gum arabic solution to the emulsion while maintaining stirring and temperature.

    • Adjust the pH of the mixture to 4.0-4.5 by dropwise addition of 10% acetic acid.[4] This will induce the complexation of the positively charged gelatin and negatively charged gum arabic, leading to their deposition around the oil droplets.

  • Maturation and Hardening:

    • Once the coacervate has formed, begin to cool the system to 10 °C at a rate of approximately 1 °C/minute. This will cause the polymer shell to gel.

    • Once the temperature reaches 10 °C, add a cross-linking agent, such as glutaraldehyde, to harden the microcapsule walls. The amount will depend on the total polymer content.

    • Allow the cross-linking reaction to proceed for several hours (e.g., 12 hours) at 10 °C.

  • Washing and Collection:

    • Neutralize any remaining cross-linking agent and adjust the pH to 7.0 with sodium hydroxide.

    • The microcapsules can be collected by filtration or centrifugation and washed with distilled water. They can be used as an aqueous slurry or dried (e.g., by freeze-drying) to a powder.

Workflow Diagram: Complex Coacervation

CoacervationWorkflow cluster_prep Preparation & Emulsification cluster_process Coacervation & Hardening cluster_output Final Product PrepSolutions Prepare Gelatin & Gum Arabic Solutions Emulsify Emulsify this compound in Gelatin Solution (40°C) PrepSolutions->Emulsify AddPolymer Add Gum Arabic Solution Emulsify->AddPolymer AdjustpH Adjust pH to 4.0-4.5 (Induces Coacervation) AddPolymer->AdjustpH Cooling Cool to 10°C to Gel Shell AdjustpH->Cooling Deposition Crosslink Add Glutaraldehyde to Harden Shell Cooling->Crosslink Gelation Wash Wash and Collect Microcapsules (Slurry or Dried Powder) Crosslink->Wash

Caption: Workflow for this compound microencapsulation via complex coacervation.

Characterization and Stability

Microcapsule Characterization:

  • Particle Size and Morphology: Analyzed using optical microscopy and Scanning Electron Microscopy (SEM) to determine the size distribution and surface characteristics of the microcapsules.

  • Encapsulation Efficiency (EE): Determined by quantifying the amount of this compound on the surface of the microcapsules versus the total amount encapsulated. EE is typically calculated as:

    • EE (%) = [(Total Core Material - Surface Core Material) / Total Core Material] x 100

Stability Studies: The stability of the microencapsulated this compound should be evaluated under various conditions to ensure its efficacy in the final product.[13][14]

  • Thermal Stability: Assess the integrity of the microcapsules and the retention of the core material at different temperatures relevant to product processing and storage.

  • Oxidative Stability: Monitor for any degradation of the this compound over time, especially when exposed to air and light.

  • Release Profile: The release of the fragrance can be triggered by various mechanisms such as friction, temperature, or pH change.[15][16] Release studies should be conducted to understand the kinetics and ensure the fragrance is delivered at the desired moment of use.

By following these protocols and characterization methods, researchers and product developers can effectively microencapsulate this compound to enhance its performance and stability in a wide range of flavor and fragrance applications.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Citronellyl Isobutyrate Synthesis Yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Citronellyl isobutyrate. The information is designed to address common issues encountered during experimentation and to optimize reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two main approaches for synthesizing this compound are chemical synthesis and enzymatic synthesis. Chemical methods often involve the direct esterification of citronellol (B86348) with isobutyric acid or its derivatives, while enzymatic synthesis utilizes lipases as biocatalysts.[1][2]

Q2: What factors generally influence the yield of this compound synthesis?

A2: Key factors affecting the yield include the choice of catalyst (chemical or enzymatic), reaction temperature, reaction time, molar ratio of reactants, the presence of a solvent, and the efficiency of water removal in equilibrium-driven reactions.[3][4]

Q3: What are the advantages of enzymatic synthesis over chemical synthesis for this compound?

A3: Enzymatic synthesis is often preferred for producing "natural" esters, as it typically occurs under milder reaction conditions, exhibits high selectivity, and can reduce the formation of byproducts, leading to a purer product.[5] Chemical synthesis, on the other hand, can sometimes be more cost-effective for large-scale industrial production.

Q4: How can I monitor the progress of the synthesis reaction?

A4: The progress of the reaction can be monitored by techniques such as Gas Chromatography (GC) to determine the consumption of reactants and the formation of the product.[5] Thin-Layer Chromatography (TLC) can also be used for a more qualitative assessment of the reaction's progress.

Troubleshooting Guides

Chemical Synthesis Issues
Issue Potential Cause Troubleshooting Steps
Low Yield Incomplete reaction- Increase reaction time.- Increase reaction temperature.- Use a more effective catalyst (e.g., a strong acid catalyst).- Ensure efficient removal of water, for example, by azeotropic distillation.[1][6]
Side reactions- Lower the reaction temperature to minimize the formation of byproducts.- Use a milder catalyst.
Loss of product during workup- Optimize the extraction and purification steps.- Ensure complete neutralization of the catalyst before extraction.
Product Contamination Presence of unreacted starting materials- Optimize the molar ratio of reactants to ensure complete conversion of the limiting reagent.- Improve the purification process (e.g., distillation or chromatography).
Formation of byproducts- Adjust reaction conditions (temperature, catalyst) to disfavor side reactions.- Employ a more selective catalyst.
Enzymatic Synthesis Issues
Issue Potential Cause Troubleshooting Steps
Low Enzyme Activity Inappropriate enzyme- Screen different lipases to find one with higher activity and stability for this specific reaction.[3]
Enzyme denaturation- Ensure the reaction temperature is within the optimal range for the chosen lipase (B570770).- Avoid harsh solvents that can denature the enzyme.
Presence of inhibitors- Ensure the substrates and solvent are of high purity and free from enzyme inhibitors.
Low Yield Suboptimal reaction conditions- Optimize reaction parameters such as temperature, pH (for aqueous environments), and agitation speed.[4]
Unfavorable substrate molar ratio- Experiment with different molar ratios of citronellol and the acyl donor to find the optimal balance.[3]
Water accumulation (for esterification)- In direct esterification, the accumulation of water can shift the equilibrium back to the reactants. Consider using a solvent system that allows for water removal or use an acyl donor that does not produce water (transesterification).
Slow Reaction Rate Insufficient enzyme concentration- Increase the amount of lipase used in the reaction.
Mass transfer limitations- Increase the agitation speed to improve the interaction between the substrates and the immobilized enzyme.[3]

Data Presentation

Table 1: Comparison of Reaction Conditions for this compound Synthesis

Parameter Chemical Synthesis (Direct Esterification) Enzymatic Synthesis (Lipase-catalyzed)
Catalyst Strong acid (e.g., H₂SO₄) or Lewis acidLipase (e.g., Novozym 435, Rhizopus sp. lipase)[2][5]
Reactants Citronellol and Isobutyric Acid/Anhydride[1]Citronellol and Isobutyric Acid or an ester for transesterification
Temperature Typically elevated (e.g., reflux)Mild (e.g., 30-60 °C)[3]
Reaction Time Varies (hours)Can range from a few hours to over 48 hours[2][3]
Solvent Often a non-polar solvent for azeotropic water removal (e.g., toluene) or solvent-freeCan be solvent-free or in an organic solvent (e.g., hexane)[2][3]
Yield Generally good, but can be affected by side reactionsCan be very high (up to >99%) under optimized conditions[5]

Experimental Protocols

Protocol 1: Chemical Synthesis via Direct Esterification
  • Reactant Preparation: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine citronellol, a slight excess of isobutyric acid (e.g., 1.2 equivalents), and a catalytic amount of a strong acid catalyst (e.g., p-toluenesulfonic acid).

  • Solvent Addition: Add a suitable solvent, such as toluene, to facilitate azeotropic removal of water.

  • Reaction: Heat the mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress by observing the amount of water collected and by using techniques like TLC or GC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the organic layer with water to remove any remaining salts and unreacted acid.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation.

Protocol 2: Enzymatic Synthesis using Immobilized Lipase
  • Reactant and Enzyme Preparation: In a temperature-controlled shaker flask, combine citronellol and isobutyric acid (or a suitable acyl donor for transesterification) in the desired molar ratio.

  • Solvent (Optional): If using a solvent, add it to the flask. n-Hexane is a commonly used solvent.[2]

  • Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435) to the reaction mixture.

  • Reaction: Incubate the mixture at the optimal temperature for the chosen enzyme with constant agitation.

  • Monitoring: Periodically take samples from the reaction mixture and analyze them by GC to determine the conversion rate.

  • Enzyme Recovery: Once the desired conversion is reached, separate the immobilized enzyme from the reaction mixture by filtration for potential reuse.

  • Purification: The product can be purified from the remaining substrates by vacuum distillation or column chromatography.

Visualizations

experimental_workflow_chemical cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reactants Combine Reactants (Citronellol, Isobutyric Acid) catalyst Add Acid Catalyst reactants->catalyst solvent Add Solvent (e.g., Toluene) catalyst->solvent reflux Heat to Reflux (Azeotropic Water Removal) solvent->reflux monitor_chem Monitor Progress (TLC/GC) reflux->monitor_chem neutralize Neutralize Catalyst monitor_chem->neutralize extract Extract & Wash neutralize->extract purify Dry & Purify (Distillation) extract->purify experimental_workflow_enzymatic cluster_setup_enz Reaction Setup cluster_reaction_enz Reaction cluster_workup_enz Workup & Purification reactants_enz Combine Reactants & Solvent enzyme Add Immobilized Lipase reactants_enz->enzyme incubate Incubate with Agitation (Controlled Temperature) enzyme->incubate monitor_enz Monitor Progress (GC) incubate->monitor_enz filter Filter to Recover Enzyme monitor_enz->filter purify_enz Purify Product (Distillation/Chromatography) filter->purify_enz troubleshooting_logic cluster_chem Chemical Synthesis cluster_enz Enzymatic Synthesis start Low Yield in Synthesis incomplete_rxn Incomplete Reaction? start->incomplete_rxn side_rxn Side Reactions? start->side_rxn workup_loss Workup Loss? start->workup_loss low_activity Low Enzyme Activity? start->low_activity suboptimal_cond Suboptimal Conditions? start->suboptimal_cond water_accum Water Accumulation? start->water_accum sol_incomplete Increase time/temp Improve water removal incomplete_rxn->sol_incomplete Yes sol_side Lower temperature Change catalyst side_rxn->sol_side Yes sol_workup Optimize purification workup_loss->sol_workup Yes sol_activity Screen enzymes Check for inhibitors low_activity->sol_activity Yes sol_suboptimal Optimize temp/ratio suboptimal_cond->sol_suboptimal Yes sol_water Use transesterification water_accum->sol_water Yes

References

Technical Support Center: Troubleshooting Byproduct Formation in Citronellol Esterification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with byproduct formation during the esterification of citronellol (B86348). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common byproducts observed during the esterification of citronellol?

The formation of byproducts in citronellol esterification is highly dependent on the chosen synthetic route. The most common methods are Fischer esterification (using a carboxylic acid and an acid catalyst), reaction with acetic anhydride (B1165640), and enzymatic esterification.

  • Fischer Esterification (with carboxylic acid):

    • Water (H₂O): A primary byproduct of this equilibrium reaction. Its presence can shift the reaction back towards the reactants, thus lowering the yield of the desired ester.[1]

    • Unreacted Starting Materials: Residual citronellol and carboxylic acid are common impurities if the reaction does not go to completion.

    • Degradation Products: High temperatures and strongly acidic conditions can lead to the degradation of the terpene alcohol (citronellol) or the resulting ester.[1]

    • Ether Formation: At elevated temperatures, symmetrical ethers of the alcohol (e.g., di-citronellyl ether) or, if using an alcohol solvent like ethanol, asymmetrical ethers (e.g., ethyl citronellyl ether) can form.

  • Esterification with Acetic Anhydride:

    • Acetic Acid: This is a major byproduct of the reaction between citronellol and acetic anhydride.[2]

    • Hydrolysis Products: If water is present in the reaction mixture, acetic anhydride can hydrolyze to form acetic acid. Furthermore, the ester product itself can be hydrolyzed back to citronellol and acetic acid, especially with prolonged reaction times.[2]

  • Enzymatic Esterification/Transesterification:

    • Byproducts are generally minimized due to the high selectivity of enzymes and milder reaction conditions.[3]

    • Acetaldehyde (B116499): When using vinyl acetate (B1210297) as the acyl donor in transesterification, acetaldehyde is a byproduct.

    • Inhibition: While not a byproduct in the final product, the acyl donor or the alcohol itself can sometimes inhibit the enzyme, affecting reaction rates.[3]

Q2: My reaction yield is low, and I have a significant amount of unreacted citronellol. How can I improve the conversion?

Low conversion is a common issue, often related to reaction equilibrium or suboptimal conditions.

  • For Fischer Esterification:

    • Water Removal: This reaction is reversible, with water as a byproduct. To drive the equilibrium towards the product, it is crucial to remove water as it forms. This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent.

    • Excess Reactant: Using an excess of one reactant (typically the less expensive one, like the carboxylic acid or alcohol solvent) can shift the equilibrium to favor ester formation.

    • Increase Catalyst Concentration: Insufficient acid catalyst can lead to slow reaction rates. A typical catalytic amount is 1-5 mol% of the limiting reagent.

    • Increase Reaction Time or Temperature: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.[1] Be cautious with increasing temperature, as it can lead to byproduct formation.[1]

  • For Enzymatic Esterification:

    • Optimize Enzyme Loading: The amount of enzyme can significantly impact the reaction rate. An optimal loading is typically determined experimentally.

    • Substrate Concentration: High concentrations of either the alcohol or the acyl donor can sometimes lead to enzyme inhibition.[4]

    • Choice of Solvent: The solvent can affect enzyme activity and stability. Non-polar solvents like hexane (B92381) are often used.[4]

Q3: I am observing the formation of degradation products. What are the likely causes and how can I prevent this?

Degradation is typically caused by harsh reaction conditions, particularly high temperatures and strong acidity.

  • Reduce Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions and degradation.[1] It is essential to find an optimal temperature that balances reaction speed and selectivity.

  • Use a Milder Catalyst: Strong mineral acids like sulfuric acid can be harsh. Consider using a milder acid catalyst such as p-toluenesulfonic acid (p-TsOH) or a Lewis acid like tin(II) chloride, which can be effective even at room temperature.[5]

  • Consider Enzymatic Methods: If degradation is a persistent issue, switching to an enzymatic method is a highly effective solution as these reactions are run under much milder conditions.[3]

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Solution(s)
High levels of unreacted citronellol and carboxylic acid Incomplete reaction; reaction equilibrium favors reactants.Fischer Esterification: • Remove water using a Dean-Stark trap. • Use an excess of one reactant. • Increase catalyst concentration or reaction time.[1]
Presence of acetic acid in the final product (when using acetic anhydride) Inherent byproduct of the reaction; hydrolysis of acetic anhydride.• Perform an aqueous workup with a mild base (e.g., sodium bicarbonate solution) to neutralize and remove the acetic acid.
Product seems to be converting back to citronellol over time Hydrolysis of the ester, potentially catalyzed by acidic byproducts.[2]• Neutralize the reaction mixture promptly after completion. • Ensure thorough removal of the acid catalyst and any acidic byproducts during workup. • Minimize reaction time; prolonged heating can promote hydrolysis.[2]
Formation of unknown, higher boiling point impurities Possible ether formation or other degradation pathways.• Lower the reaction temperature.[1] • Use a milder catalyst.[5] • Reduce reaction time.
Low yield in enzymatic reaction Enzyme inhibition or suboptimal conditions.• Optimize substrate molar ratio, enzyme loading, and temperature.[4] • Test different organic solvents to find one that maximizes enzyme activity.[4]

Quantitative Data Summary

The following tables summarize the impact of key reaction parameters on the yield of citronellyl acetate from the esterification of a rhodinol (B90239) fraction (containing citronellol and geraniol) with acetic anhydride.

Table 1: Effect of Reflux Time on Product Yield [2]

Reflux Time (hours)Citronellyl Acetate Yield (%)Geranyl Acetate Yield (%)
174.0695.92
268.3186.62
364.1281.39

Reaction Conditions: 1:1 molar ratio of rhodinol to acetic anhydride.

Table 2: Effect of Molar Ratio on Product Yield [2]

Rhodinol:Acetic Anhydride Molar RatioCitronellyl Acetate Yield (%)Geranyl Acetate Yield (%)
1:174.0695.92
1:267.5284.13
1:361.3479.87

Reaction Conditions: 1-hour reflux time.

Experimental Protocols

Protocol 1: Fischer Esterification of Citronellol with Acetic Acid

This protocol describes a general procedure for the acid-catalyzed esterification of citronellol.

Materials:

  • Citronellol

  • Acetic acid (glacial)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Toluene (or another suitable solvent for azeotropic water removal)

  • Diethyl ether (for extraction)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Assemble a round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.

  • Charging the Flask: To the round-bottom flask, add citronellol, a 1.5 to 2-fold molar excess of acetic acid, and toluene.

  • Catalyst Addition: Slowly add the acid catalyst (e.g., 1-2 mol% H₂SO₄) to the stirred mixture.

  • Reflux: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue the reflux until no more water is collected.

  • Cooling and Quenching: Allow the reaction mixture to cool to room temperature. Carefully transfer the mixture to a separatory funnel.

  • Work-up:

    • Wash the organic layer with water.

    • Neutralize the excess acid by washing with saturated sodium bicarbonate solution until effervescence ceases.

    • Wash the organic layer with brine to remove residual salts and water.

  • Drying and Concentration: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator.

  • Purification: The crude citronellyl acetate can be further purified by vacuum distillation.

Protocol 2: Enzymatic Transesterification of Citronellol

This protocol provides a method for the lipase-catalyzed synthesis of citronellyl acetate using an acyl donor like ethyl acetate or vinyl acetate.

Materials:

  • Citronellol

  • Acyl donor (e.g., vinyl acetate)

  • Immobilized lipase (B570770) (e.g., Novozym 435®)

  • Anhydrous organic solvent (e.g., n-hexane)

Procedure:

  • Reaction Setup: In a sealed flask, combine citronellol, the acyl donor (a common starting point is a 1:4 molar ratio of citronellol to vinyl acetate), and the organic solvent.[3]

  • Enzyme Addition: Add the immobilized lipase to the mixture (e.g., 10% by weight of citronellol).[3]

  • Incubation: Incubate the flask in a shaker at a controlled temperature (e.g., 40°C) and agitation speed (e.g., 250 RPM).[3]

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by GC.

  • Product Isolation: Once the reaction has reached the desired conversion, filter off the immobilized enzyme (which can often be washed and reused).

  • Purification: Remove the solvent and excess acyl donor under reduced pressure to obtain the crude product. Further purification can be achieved by vacuum distillation or column chromatography if necessary.

Protocol 3: GC-MS Analysis of Reaction Mixture

This protocol outlines a general method for analyzing the components of the esterification reaction mixture.

Instrumentation and Conditions:

  • GC-MS System: Agilent GC-MS or equivalent.

  • Column: A nonpolar column such as a DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.[6][7]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).[6]

  • Injection: 1 µL of a diluted sample (e.g., in acetone (B3395972) or hexane) in split mode (e.g., 25:1).[6][7]

  • Injector Temperature: 280°C.[6]

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 1 minute.

    • Ramp: Increase to 100°C at 10°C/min, then to a final temperature of 250-280°C at a suitable rate.[6]

  • MS Detector:

    • Ionization Mode: Electron Impact (EI) at 70 eV.[7]

    • Mass Scan Range: 40-400 amu.[7]

Procedure:

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., acetone).

  • Injection: Inject the prepared sample into the GC-MS system.

  • Data Analysis: Identify the peaks corresponding to citronellol, the ester product, and any byproducts by comparing their retention times and mass spectra to known standards or a mass spectral library (e.g., NIST). Quantify the relative amounts of each component by peak area integration.

Visualizations

Esterification_Pathway cluster_reactants Reactants cluster_products Products cluster_side_reaction Side Reaction (Hydrolysis) Citronellol Citronellol CitronellylAcetate Citronellyl Acetate (Desired Product) Citronellol->CitronellylAcetate Esterification AceticAnhydride Acetic Anhydride AceticAnhydride->CitronellylAcetate AceticAcid Acetic Acid (Byproduct) AceticAnhydride->AceticAcid HydrolyzedEster Citronellol CitronellylAcetate->HydrolyzedEster Hydrolysis HydrolyzedAcid Acetic Acid CitronellylAcetate->HydrolyzedAcid Water Water (Trace) Water->HydrolyzedEster

Caption: Main reaction and side reaction pathway in citronellol esterification.

Troubleshooting_Workflow Start Analyze product mixture (GC-MS) HighByproduct High Byproduct Levels? Start->HighByproduct UnreactedSM High Unreacted Starting Material? HighByproduct->UnreactedSM No Degradation Degradation Products Present? HighByproduct->Degradation Yes Optimize Optimize Reaction (Time, Temp, Ratio) UnreactedSM->Optimize No DriveEquilibrium Drive Equilibrium: - Remove Water - Use Excess Reactant UnreactedSM->DriveEquilibrium Yes AdjustConditions Adjust Conditions: - Lower Temperature - Milder Catalyst Degradation->AdjustConditions Yes ImproveWorkup Improve Workup: - Neutralization Wash Degradation->ImproveWorkup No Purify Purification Successful Optimize->Purify AdjustConditions->Optimize ImproveWorkup->Optimize DriveEquilibrium->Optimize

Caption: Troubleshooting workflow for byproduct formation in esterification.

Caption: Logical relationships between reaction parameters and outcomes.

References

Technical Support Center: High-Purity Citronellyl Isobutyrate Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of high-purity Citronellyl isobutyrate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance on achieving high-purity this compound for your experimental needs.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound after synthesis?

A1: Following synthesis via Fischer esterification of citronellol (B86348) and isobutyric acid, the most common impurities are unreacted starting materials: citronellol and isobutyric acid.[1] Other potential impurities include by-products from side reactions and residual acid catalyst, if used.

Q2: Which purification technique is best for achieving high-purity this compound?

A2: Both fractional vacuum distillation and silica (B1680970) gel column chromatography are effective methods for purifying this compound. The choice depends on the scale of purification, the nature of the impurities, and the desired final purity. Fractional distillation is often suitable for larger quantities and for separating components with different boiling points, while column chromatography excels at removing impurities with similar boiling points but different polarities.

Q3: How can I effectively remove residual acidic impurities after synthesis?

A3: A common and effective method is to wash the crude product with a mild aqueous base, such as a saturated sodium bicarbonate solution. This will neutralize and remove any remaining isobutyric acid and the acid catalyst. This is typically done in a separatory funnel, where the organic layer containing the ester is washed, and the aqueous layer is then discarded.

Q4: What analytical methods are recommended for assessing the purity of this compound?

A4: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for determining the purity of this compound and identifying any volatile impurities.[2] High-Performance Liquid Chromatography (HPLC) can also be employed for purity analysis.[3]

Troubleshooting Guides

Fractional Vacuum Distillation
Problem Potential Cause(s) Recommended Solution(s)
Poor Separation of Product and Impurities - Insufficient column efficiency (too few theoretical plates).- Distillation rate is too fast.- Unstable vacuum.- Use a longer fractionating column or one with a more efficient packing material.- Reduce the heating rate to ensure a slow and steady distillation rate (e.g., 1-2 drops per second).- Ensure all joints are properly sealed and the vacuum pump is operating correctly to maintain a stable, low pressure.
Product Decomposition (Discoloration or Off-Odor) - Distillation temperature is too high.- Lower the pressure of the vacuum system. A lower pressure will reduce the boiling point of the ester, allowing for distillation at a lower temperature.[4]
Bumping or Uneven Boiling - Lack of boiling chips or inadequate stirring.- Heating is too rapid and localized.- Add fresh boiling chips or use a magnetic stirrer in the distillation flask.- Use a heating mantle with a stirrer for even heat distribution.
Silica Gel Column Chromatography
Problem Potential Cause(s) Recommended Solution(s)
Poor Separation of Bands (Overlapping Peaks) - Inappropriate mobile phase polarity.- Column is overloaded with the sample.- Column was not packed properly (channeling).- Optimize the mobile phase system. Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).- Reduce the amount of crude product loaded onto the column.- Ensure the silica gel is packed uniformly without any air bubbles or cracks.
Product Elutes Too Quickly or Too Slowly - Mobile phase is too polar or not polar enough.- If the product elutes too quickly, decrease the polarity of the mobile phase.- If the product is retained on the column for too long, increase the polarity of the mobile phase.
Tailing of the Product Peak - The compound is interacting too strongly with the silica gel.- The sample is too concentrated.- Consider using a neutral or deactivated silica gel, as standard silica gel is slightly acidic.[5]- Dilute the sample before loading it onto the column.

Quantitative Data on Purification Methods

The following table provides a comparison of expected outcomes for the purification of this compound using different techniques. The values are representative and may vary based on the initial purity of the crude product and the specific experimental conditions.

Purification Method Typical Starting Purity Expected Final Purity (by GC) Anticipated Yield Key Advantages Key Disadvantages
Fractional Vacuum Distillation 85-90%> 98%70-85%Scalable for larger quantities, effective for separating compounds with different boiling points.May not effectively remove impurities with boiling points close to the product; potential for thermal degradation.
Silica Gel Column Chromatography 85-90%> 99%60-80%Excellent for removing polar impurities and achieving very high purity.Less scalable, more time-consuming, and requires larger volumes of solvent.

Experimental Protocols

Protocol 1: High-Purity Purification by Fractional Vacuum Distillation
  • Preparation:

    • Ensure the crude this compound has been washed with a saturated sodium bicarbonate solution to remove acidic impurities, followed by a wash with brine, and dried over anhydrous sodium sulfate.

    • Assemble a fractional distillation apparatus with a Vigreux or packed column. Ensure all glassware is dry.

  • Distillation:

    • Add the crude product and a magnetic stir bar to the round-bottom flask.

    • Attach the flask to the distillation apparatus and begin stirring.

    • Gradually apply a vacuum, aiming for a stable pressure below 10 mmHg.

    • Slowly heat the flask using a heating mantle.

    • Collect a forerun fraction containing any low-boiling impurities.

    • Collect the main fraction of this compound at its boiling point under the applied vacuum.

    • Monitor the temperature at the still head; a stable temperature indicates the collection of a pure fraction.

  • Analysis:

    • Analyze the collected main fraction by GC-MS to confirm purity.

Protocol 2: High-Purity Purification by Silica Gel Column Chromatography
  • Preparation:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and carefully pack a glass column.

    • Dissolve the crude this compound in a minimal amount of the initial mobile phase.

  • Loading and Elution:

    • Carefully load the dissolved sample onto the top of the silica gel column.

    • Begin elution with a non-polar mobile phase (e.g., 100% hexane).

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner (e.g., starting with 2% ethyl acetate (B1210297) in hexane (B92381) and increasing to 5%).

  • Fraction Collection and Analysis:

    • Collect fractions as the solvent elutes from the column.

    • Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Final Analysis:

    • Analyze the final product by GC-MS to determine its purity.

Visualizing the Purification Workflow

Purification_Workflow cluster_synthesis Crude Product Generation cluster_pretreatment Pre-Purification cluster_purification High-Purity Purification cluster_analysis Quality Control cluster_final Final Product start Synthesis of this compound crude_product Crude Product (Ester, Unreacted Starting Materials, Acid) start->crude_product wash Aqueous Wash (e.g., NaHCO3 solution) crude_product->wash dry Drying (e.g., Na2SO4) wash->dry distillation Fractional Vacuum Distillation dry->distillation chromatography Silica Gel Column Chromatography dry->chromatography gcms_dist GC-MS Analysis distillation->gcms_dist hplc_dist HPLC Analysis distillation->hplc_dist gcms_chrom GC-MS Analysis chromatography->gcms_chrom hplc_chrom HPLC Analysis chromatography->hplc_chrom pure_product_dist High-Purity this compound gcms_dist->pure_product_dist pure_product_chrom High-Purity this compound gcms_chrom->pure_product_chrom hplc_dist->pure_product_dist hplc_chrom->pure_product_chrom

Caption: Workflow for the purification of high-purity this compound.

Troubleshooting_Logic cluster_distillation Fractional Distillation Issues cluster_chromatography Column Chromatography Issues cluster_solutions_dist Distillation Solutions cluster_solutions_chrom Chromatography Solutions start Impure Product Detected poor_sep_dist Poor Separation start->poor_sep_dist If using distillation decomp Decomposition start->decomp If discoloration/odor poor_sep_chrom Poor Separation start->poor_sep_chrom If using chromatography tailing Peak Tailing start->tailing If asymmetric peaks sol_dist_1 Increase Column Efficiency poor_sep_dist->sol_dist_1 sol_dist_2 Decrease Distillation Rate poor_sep_dist->sol_dist_2 sol_dist_3 Lower Vacuum Pressure decomp->sol_dist_3 sol_chrom_1 Optimize Mobile Phase poor_sep_chrom->sol_chrom_1 sol_chrom_2 Reduce Sample Load poor_sep_chrom->sol_chrom_2 tailing->sol_chrom_1 sol_chrom_3 Use Neutral Silica Gel tailing->sol_chrom_3

Caption: Troubleshooting logic for common purification issues.

References

Technical Support Center: Improving Lipase Stability for Citronellyl Isobutyrate Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to enhance lipase (B570770) stability and optimize the production of Citronellyl isobutyrate.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause lipase instability during the synthesis of this compound?

A1: Lipase stability is critically influenced by several factors in non-aqueous environments. Key factors include the choice of organic solvent, temperature, pH of the enzyme's microenvironment, and the presence of water. Polar organic solvents, for instance, can strip the essential water layer from the enzyme, leading to inactivation.[1][2] High temperatures can cause thermal deactivation by unfolding the enzyme's structure.[3] Additionally, short-chain acids and alcohols used as substrates can themselves act as inhibitors or inactivators.[4]

Q2: Why is lipase immobilization recommended for this reaction?

A2: Immobilization is a crucial strategy for enhancing lipase stability and performance in organic media. It provides several advantages:

  • Enhanced Stability: Immobilization can significantly reduce thermal deactivation and protect the enzyme from harsh solvent environments.[3][5]

  • Increased Activity: Immobilization on hydrophobic supports can induce an "interfacial activation" by locking the lipase in its open, active conformation, which may lead to hyperactivation.[5][6]

  • Reusability: It allows for the easy separation of the biocatalyst from the reaction mixture, enabling multiple reuse cycles and reducing overall process costs.[5][7][8]

  • Process Simplification: It simplifies downstream processing and product purification.[9]

Q3: Which type of organic solvent is most suitable for this compound synthesis?

A3: The choice of solvent is critical for maintaining enzyme activity and shifting the reaction equilibrium towards synthesis.[10] Generally, non-polar, water-immiscible (hydrophobic) solvents such as n-hexane, heptane, or cyclohexane (B81311) are preferred.[1][11] These solvents are less likely to strip the essential water layer from the lipase surface, thus preserving its catalytic conformation.[2][11] In contrast, polar solvents like acetone (B3395972) or methanol (B129727) tend to be more deactivating.[1][2]

Q4: What are the optimal temperature and pH conditions for this enzymatic reaction?

A4: The optimal temperature and pH are highly dependent on the specific lipase being used. However, most lipases used for ester synthesis function well in a temperature range of 30-60°C.[12][13][14] Exceeding the optimal temperature can lead to rapid deactivation.[3][14] The optimal pH for the immobilized lipase is typically near neutral (pH 6.5 - 7.5).[12][14] It's important to note that the pH refers to the aqueous solution used to prepare the immobilized enzyme, as this determines the ionization state of the amino acid residues in the enzyme's microenvironment.

Q5: Which commercially available lipases are most effective for producing citronellyl esters?

A5: Lipase B from Candida antarctica (CALB), often supplied in an immobilized form as Novozym® 435, is widely reported to be highly efficient and stable for the synthesis of various esters, including those of citronellol (B86348).[3][7][8] Other lipases, such as those from Rhizomucor miehei and Candida rugosa, have also been successfully used, though their stability and activity can vary based on the reaction conditions and immobilization support.[3][12][14]

Troubleshooting Guide

Problem: Low or no conversion to this compound.

Possible CauseSuggested Solution
Enzyme Inactivity Verify the activity of your lipase preparation using a standard hydrolysis assay before the synthesis reaction. Ensure the enzyme has been stored correctly.
Sub-optimal Water Activity The lipase requires a thin layer of water to maintain its active conformation. In overly dry organic solvents, activity can be low.[3] Try hydrating the immobilized enzyme or adding a very small, controlled amount of water or salt hydrates to the reaction medium. Conversely, excess water will promote the reverse reaction (hydrolysis).[4] Using molecular sieves can help control the water produced during esterification.[14]
Incorrect Solvent Choice The solvent may be inactivating the enzyme. Switch to a more non-polar, hydrophobic solvent like n-hexane or heptane.[1][11]
Substrate/Product Inhibition High concentrations of isobutyric acid or citronellol can inhibit the enzyme. The product, this compound, or the by-product, water, can also be inhibitory.[4][14] Consider a fed-batch approach for substrate addition or in-situ product/water removal.
Sub-optimal Temperature or pH Optimize the reaction temperature. A temperature that is too high will deactivate the enzyme, while one that is too low will result in slow reaction rates.[14] Ensure the pH of the buffer used for immobilization is optimal for the chosen lipase.[12]

Problem: Enzyme activity decreases rapidly over a single or multiple batches.

Possible CauseSuggested Solution
Thermal Deactivation The reaction temperature is too high for the specific lipase. Lower the temperature and increase the reaction time if necessary. Immobilization can significantly improve thermal stability.[3]
Solvent-induced Inactivation The organic solvent may be gradually denaturing the enzyme. Ensure you are using a hydrophobic, water-immiscible solvent.[1][2]
Inhibition by Short-Chain Substrates Short-chain acids and alcohols can be particularly harsh on lipases.[4] Immobilizing the enzyme can provide a protective microenvironment. If the problem persists, consider using a different lipase known for higher tolerance.
Formation of a Water Layer If water produced during the reaction is not removed, it can accumulate within the pores of the immobilized support, creating a hydrophilic phase that can lead to enzyme inactivation or promote hydrolysis.[4] Use molecular sieves or perform the reaction under vacuum to remove water.
Mechanical Stress Excessive agitation speeds in a stirred-tank reactor can cause physical damage to the immobilized enzyme particles. Reduce the stirring speed or consider using a packed-bed reactor configuration.[4]

Quantitative Data Summary

Table 1: Effect of Organic Solvents on Lipase Stability and Activity (Data compiled from multiple sources for general guidance. Specific values are enzyme and condition dependent.)

SolventTypeLog PTypical Effect on Lipase
n-HexaneNon-polar3.5High activity and stability.[1][10]
n-HeptaneNon-polar4.0High activity and stability, often used for ester synthesis.[8]
CyclohexaneNon-polar3.2Generally good stability, may enhance activity.[1]
TolueneNon-polar2.5Good stability for many lipases.
tert-ButanolPolar0.8May increase selectivity in some cases, but can reduce activity.[1]
AcetonePolar-0.2Generally causes significant enzyme inactivation.[2][15]
AcetonitrilePolar-0.3Often leads to decreased activity.[15]
DMSOPolar-1.3Can inactivate many lipases, though some solvent-tolerant mutants exist.[11][15]

Table 2: General Optimal Conditions for Commonly Used Lipases in Ester Synthesis

Lipase SourceCommon Name / ProductTypical Optimal Temp. (°C)Typical Optimal pH
Candida antarctica Lipase BNovozym® 43540 - 70[7][8]~7.0
Candida rugosaCRL30 - 50[12][14]6.5 - 7.5[12][14]
Rhizomucor mieheiLipozyme® RM IM40 - 60~7.0
Thermomyces lanuginosusLipozyme® TL IM40 - 50[12]~7.0

Experimental Protocols

Protocol 1: Lipase Immobilization via Hydrophobic Adsorption

This protocol describes a general method for immobilizing lipase on a hydrophobic support, such as octyl-agarose (B13739342) or other hydrophobic resins.

  • Support Preparation: Wash the hydrophobic support material with distilled water and then equilibrate it with the chosen buffer (e.g., 25 mM phosphate (B84403) buffer, pH 7.0).

  • Enzyme Solution: Prepare a solution of the lipase in the same buffer. The concentration will depend on the enzyme and the support's binding capacity.

  • Immobilization: Add the enzyme solution to the equilibrated support. Gently agitate the mixture at a low temperature (e.g., 4°C or room temperature) for a specified period (e.g., 1-3 hours).

  • Monitoring: Periodically take samples from the supernatant and measure the protein concentration or enzyme activity to monitor the progress of immobilization. Immobilization is complete when the activity in the supernatant plateaus.

  • Washing: After immobilization, separate the support from the supernatant by filtration or centrifugation. Wash the immobilized enzyme with buffer to remove any loosely bound protein.

  • Drying: Dry the immobilized preparation under vacuum or by lyophilization to achieve the desired water content for use in organic media.

  • Activity Assay: Determine the activity of the final immobilized preparation to calculate immobilization yield and efficiency.

Protocol 2: Enzymatic Synthesis of this compound

This protocol outlines a typical batch reaction for producing this compound.

  • Reactant Preparation: In a temperature-controlled reaction vessel, dissolve citronellol and isobutyric acid in the selected organic solvent (e.g., n-hexane). An equimolar ratio is a common starting point, but optimization may be required.[8][16]

  • Water Control (Optional but Recommended): Add activated molecular sieves (e.g., 3Å or 4Å) to the reaction mixture to adsorb the water produced during the esterification, which helps drive the equilibrium towards the product.[14]

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture. A typical enzyme loading is 5-10% (w/w) of the total substrate weight.[13]

  • Reaction: Incubate the mixture at the optimal temperature (e.g., 50°C) with constant agitation (e.g., 150-200 rpm).[8][14]

  • Monitoring Progress: Periodically withdraw small aliquots from the reaction. Analyze the samples using Gas Chromatography (GC) to determine the consumption of substrates and the formation of the this compound product.

  • Reaction Termination: Once the reaction has reached the desired conversion or equilibrium, stop the reaction by filtering out the immobilized enzyme.

  • Enzyme Recovery: Wash the recovered immobilized lipase with fresh solvent to remove any residual substrates and products. Dry it under vacuum for reuse in subsequent batches.[8]

  • Product Purification: The final product in the solvent can be purified if necessary, for example, by removing the solvent under reduced pressure.

Visualizations

G Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_process Core Process cluster_analysis Analysis & Recovery L_Prep Prepare Lipase Solution Immob Immobilize Lipase L_Prep->Immob S_Prep Prepare Immobilization Support S_Prep->Immob Sub_Prep Prepare Substrates in Solvent Reaction Run Esterification Reaction Sub_Prep->Reaction Immob->Reaction Add Immobilized Enzyme Filter Filter to Recover Enzyme Reaction->Filter GC Analyze Product by GC Filter->GC Reuse Wash & Reuse Enzyme Filter->Reuse Purify Purify Product GC->Purify

Caption: Workflow for lipase immobilization and subsequent enzymatic synthesis.

G Troubleshooting Low Reaction Yield Start Low Yield or Conversion Q_Activity Is the free/immobilized lipase active? Start->Q_Activity A_Activity_No Prepare fresh enzyme. Verify storage conditions. Q_Activity->A_Activity_No No Q_Conditions Are T°, pH, and solvent optimal? Q_Activity->Q_Conditions Yes A_Conditions_No Optimize T°/pH. Switch to non-polar solvent. Q_Conditions->A_Conditions_No No Q_Water Is water content controlled? Q_Conditions->Q_Water Yes A_Water_No Add molecular sieves. Dry enzyme/solvent. Q_Water->A_Water_No No A_Success Yield should improve. Consider substrate inhibition. Q_Water->A_Success Yes G Ping-Pong Bi-Bi Mechanism for Lipase Esterification E Lipase (E) E_Acid E-Acid Complex E->E_Acid E_Acyl_H2O Acyl-Enzyme Complex (F) E_Acid->E_Acyl_H2O E_Acyl_H2O->E E_Acyl_Alc F-Alcohol Complex E_Acyl_H2O->E_Acyl_Alc Water Water (P) E_Acyl_H2O->Water Release E_Ester E-Ester Complex E_Acyl_Alc->E_Ester E_Ester->E Ester This compound (Q) E_Ester->Ester Release Acid Isobutyric Acid (A) Acid->E_Acid Alcohol Citronellol (B) Alcohol->E_Acyl_Alc

References

Technical Support Center: Addressing Low Yield in the Esterification of Tertiary Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering low yields in the esterification of sterically hindered tertiary alcohols, such as citronellol (B86348).

Troubleshooting Guide

Issue: My Fischer esterification of citronellol is resulting in a very low yield of the desired ester.

  • Answer: The direct acid-catalyzed esterification of tertiary alcohols, known as the Fischer-Speier esterification, is often inefficient.[1][2][3][4][5] The primary reasons for this are twofold:

    • Steric Hindrance: The bulky nature of tertiary alcohols physically obstructs the nucleophilic attack of the alcohol's oxygen atom on the protonated carboxylic acid.[1][6] Reactivity in Fischer esterification generally follows the trend: primary > secondary > tertiary alcohols.[1][6]

    • Competing Elimination Reaction: In the presence of strong acid catalysts like sulfuric acid, tertiary alcohols are prone to a rapid dehydration (elimination) reaction, which forms alkenes as a major byproduct.[1][2][3][7][8]

Issue: I am observing significant amounts of alkene byproducts in my reaction mixture.

  • Answer: The formation of alkenes is a classic side reaction when attempting to esterify tertiary alcohols under acidic conditions.[1][7] The strong acid catalyst protonates the alcohol's hydroxyl group, turning it into a good leaving group (water). The subsequent loss of water generates a stable tertiary carbocation, which is then deprotonated to form an alkene. To minimize this, you should avoid the harsh conditions of traditional Fischer esterification.[2][3] Consider using milder methods that do not rely on strong Brønsted acids.

Issue: My reaction is extremely slow and fails to reach completion, even with extended reaction times.

  • Answer: The slow rate of esterification for tertiary alcohols is a direct consequence of steric hindrance.[1][6] While the Fischer esterification is a reversible reaction where equilibrium can be shifted by removing water or using an excess of one reagent, these strategies are often insufficient to overcome the inherent low reactivity of tertiary alcohols.[2][3] More effective solutions involve activating the carboxylic acid to make it more susceptible to attack by the sterically hindered alcohol. Methods like the Steglich or Yamaguchi esterification are designed for this purpose.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low yields when esterifying tertiary alcohols like citronellol?

  • A1: The main culprits are steric hindrance, which slows down the desired reaction, and competing acid-catalyzed dehydration, which leads to the formation of undesired alkene byproducts.[1][2][6][7]

Q2: Are there more suitable alternative methods for esterifying tertiary alcohols?

  • A2: Yes, several methods are designed to work under milder conditions and are more effective for sterically demanding alcohols:

    • Steglich Esterification: This method uses dicyclohexylcarbodiimide (B1669883) (DCC) or a similar carbodiimide (B86325) coupling agent, with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).[9][10][11] It is a mild reaction that can be performed at room temperature and is effective for acid-sensitive substrates.[9][10][11]

    • Yamaguchi Esterification: This procedure involves forming a mixed anhydride (B1165640) from the carboxylic acid using 2,4,6-trichlorobenzoyl chloride (the Yamaguchi reagent), which is then reacted with the alcohol in the presence of a stoichiometric amount of DMAP.[12][13][14][15] It is particularly effective for creating highly functionalized esters.[13]

    • Acid Anhydrides or Acid Chlorides: Reacting the tertiary alcohol with a more reactive carboxylic acid derivative, such as an acid anhydride or acid chloride, can significantly improve yields.[5][16][17] This approach avoids the need for strong acid catalysis.

Q3: What specific catalysts are recommended to improve the yield of citronellol esterification?

  • A3: For modern esterification methods, the following are highly recommended:

    • DMAP (4-Dimethylaminopyridine): Used catalytically in Steglich and stoichiometrically in Yamaguchi esterifications, DMAP acts as a highly effective acyl transfer agent.[9][10][13]

    • DCC/EDC: Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are used to activate the carboxylic acid in the Steglich protocol.[4][9]

    • Lewis Acids: Certain Lewis acids, such as tin(II) chloride (SnCl₂·2H₂O), have been shown to effectively catalyze the esterification of β-citronellol, achieving high conversion and selectivity under mild, Brønsted acid-free conditions.[18]

    • Reusable Solid Catalysts: For more environmentally friendly processes, reusable solid catalysts like halides of indium or zinc supported on materials such as Montmorillonite K-10 clay have been developed for the esterification of tertiary alcohols with acid anhydrides.[19][20]

Q4: Can enzymatic or microbial methods be used for the esterification of citronellol?

  • A4: Yes, biocatalytic methods offer a green alternative. Lipase-catalyzed transesterification of citronellol has been demonstrated with good yields.[21][22] For example, a study using black cumin seedling lipase (B570770) for the transesterification of citronellol with geranyl acetate (B1210297) reported a yield of 76.32% after 72 hours.[21][22] Additionally, microbial esterification using whole-cell systems has been explored to produce citronellyl acetate.[23]

Data Presentation: Comparison of Esterification Methods

MethodReactantsCatalyst/ReagentConditionsYieldNotes
Fischer-Speier Carboxylic Acid + Tertiary AlcoholStrong Brønsted Acid (e.g., H₂SO₄)High Temperature, RefluxGenerally Low (<35%)Prone to elimination side reactions.[1][3][8][24] Not recommended for tertiary alcohols.
Steglich Carboxylic Acid + Tertiary AlcoholDCC, cat. DMAPRoom TemperatureGood to ExcellentMild conditions, suitable for acid-sensitive substrates.[9][10][11] DCU byproduct can be difficult to remove.[11]
Yamaguchi Carboxylic Acid + Tertiary Alcohol2,4,6-Trichlorobenzoyl chloride, Et₃N, DMAPRoom TemperatureHighEffective for highly functionalized and sterically hindered substrates.[12][13][15]
Acid Anhydride Acid Anhydride + Tertiary AlcoholLewis Acid (e.g., InCl₃) or ZeoliteRoom Temperature to 230°CHigh (up to 95%)Avoids strong Brønsted acids; can be highly selective.[17][20]
Enzymatic Citronellol + Acyl DonorLipase (e.g., from black cumin)~40°C, 72h~76%Environmentally friendly, mild conditions.[21][22]
Lewis Acid Catalysis β-citronellol + Acetic AcidSnCl₂·2H₂ORoom Temperature~88%Brønsted acid-free process, high selectivity.[18]

Experimental Protocols

Protocol 1: Steglich Esterification of Citronellol

This protocol is a general guideline based on the principles of the Steglich esterification.[9][10][25]

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) and citronellol (1.1 eq) in anhydrous dichloromethane (B109758) (DCM).

  • Catalyst Addition: Add 4-dimethylaminopyridine (DMAP) (0.1 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Coupling Agent Addition: Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in anhydrous DCM to the cooled mixture.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are typically complete within 3-12 hours.

  • Workup:

    • Once the reaction is complete, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture through a sintered glass funnel or celite to remove the DCU.

    • Wash the filtrate with 1M HCl, followed by saturated aqueous NaHCO₃, and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ester product using column chromatography on silica (B1680970) gel.

Visualization

Below is a troubleshooting workflow for addressing low yields in the esterification of tertiary alcohols.

Troubleshooting_Esterification start Start: Low Ester Yield with Tertiary Alcohol check_method Which method was used? start->check_method fischer Fischer Esterification (Strong Acid) check_method->fischer Fischer modern Other (e.g., Steglich, Yamaguchi) check_method->modern Modern Method fischer_reason Problem: Likely due to steric hindrance and acid-catalyzed elimination. fischer->fischer_reason modern_check Are reaction conditions optimal? modern->modern_check fischer_solution Solution: Switch to a milder, more suitable method for tertiary alcohols. fischer_reason->fischer_solution end End: Improved Yield fischer_solution->end conditions_no No modern_check->conditions_no No conditions_yes Yes modern_check->conditions_yes Yes optimize Troubleshoot Protocol: - Check reagent purity & stoichiometry - Ensure anhydrous conditions - Verify catalyst activity conditions_no->optimize consider_alt Consider alternative modern method (e.g., Yamaguchi if Steglich fails, or Lewis acid catalysis) conditions_yes->consider_alt optimize->end consider_alt->end

References

Technical Support Center: GC-MS Analysis of Citronellyl Isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address matrix effects in the gas chromatography-mass spectrometry (GC-MS) analysis of Citronellyl isobutyrate.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of GC-MS analysis of this compound?

A1: In GC-MS analysis, the "matrix" refers to all the components in a sample other than the analyte of interest, which in this case is this compound. Matrix effects are the alteration of the analyte's signal response due to these co-eluting compounds.[1] These effects can manifest as either signal enhancement, leading to an overestimation of the concentration, or signal suppression, causing an underestimation.[2] In gas chromatography, signal enhancement is a common phenomenon where matrix components can block active sites in the GC inlet liner, protecting the analyte from thermal degradation and leading to a stronger signal.[3]

Q2: How can I determine if my GC-MS analysis of this compound is affected by matrix effects?

A2: To diagnose matrix effects, you can compare the analytical response of this compound in a pure solvent standard versus a matrix-matched standard.[4] Prepare a standard of this compound in a pure solvent (e.g., hexane). Then, prepare a matrix-matched standard by spiking a known concentration of this compound into a blank sample extract (a sample of the same matrix type known to be free of the analyte). Analyze both under the same GC-MS conditions. A significant difference in the signal response (typically >15-20%) between the two indicates the presence of matrix effects.[4]

Q3: What are the common sample types or matrices where matrix effects are observed for this compound?

A3: this compound is a fragrance compound commonly used in cosmetics, perfumes, and consumer products. Therefore, matrix effects are frequently encountered in complex sample matrices such as creams, lotions, essential oils, and beverage products.[5][6] These matrices contain a wide variety of organic molecules like fats, waxes, and other fragrance components that can interfere with the analysis.[6]

Troubleshooting Guides

Issue 1: Higher than expected concentration of this compound (Signal Enhancement)

  • Symptoms:

    • Recovery values are consistently and significantly above 100%.

    • Quantification results are higher than expected.

    • Poor reproducibility of results.

  • Possible Causes:

    • Non-volatile matrix components have accumulated in the GC inlet, creating active sites that protect the analyte from degradation.[3]

    • Co-eluting matrix components are enhancing the ionization of this compound in the MS source.

  • Troubleshooting Steps & Solutions:

Solution CategorySpecific ActionRationale
Immediate Steps Clean the GC Inlet: Replace the liner or clean it thoroughly.The liner is a primary site for the accumulation of non-volatile matrix components.[4]
Trim the GC Column: Remove a small portion (e.g., 10-15 cm) from the front of the analytical column.This eliminates accumulated residues that can cause active sites.[4]
Dilute the Sample: Dilute the sample extract with a suitable solvent.This is a simple and often effective method to reduce the concentration of interfering matrix components.[4][7]
Long-Term Solutions Implement Sample Cleanup: Use Solid-Phase Extraction (SPE) or dispersive Solid-Phase Extraction (d-SPE) to remove interfering compounds.SPE can effectively separate this compound from complex matrix components.[4]
Use Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract.This compensates for matrix effects by ensuring that standards and samples experience similar signal enhancement.[4][8]
Employ the Standard Addition Method: Add known amounts of this compound to aliquots of the actual sample.This is a highly accurate method for quantification in complex matrices, especially when a blank matrix is unavailable.[3][4]
Utilize Analyte Protectants: Add chemical additives to the sample extracts and matrix-free standards.These protectants create a standardized enhancement effect, compensating for the matrix-induced enhancement.[3]

Issue 2: Lower than expected concentration of this compound (Signal Suppression)

  • Symptoms:

    • Recovery values are consistently low and variable.

    • The signal-to-noise ratio for this compound is poor.

    • Difficulty in achieving desired limits of detection.

  • Possible Causes:

    • Active sites in the GC inlet are causing the thermal degradation of this compound.

    • Co-eluting matrix components are suppressing the ionization of this compound in the MS source.

  • Troubleshooting Steps & Solutions:

Solution CategorySpecific ActionRationale
Immediate Steps Optimize GC Inlet Temperature: Lower the inlet temperature to reduce thermal degradation.High temperatures can cause sensitive compounds to break down.
Check for Active Sites: Inject a standard of a sensitive compound to check for system activity.This helps determine if the GC system itself is causing analyte loss.
Long-Term Solutions Optimize Sample Preparation: Review the extraction and cleanup procedures to ensure this compound is not being lost.If using SPE, ensure the chosen sorbent is not retaining the analyte.[4]
Modify Chromatographic Conditions: Adjust the GC oven temperature program to better separate this compound from co-eluting matrix components.Improved separation can reduce the impact of interfering compounds.[4]
Use a More Selective GC Column: Consider a column with a different stationary phase for better resolution.A different column chemistry can alter the elution profile and separate the analyte from interferences.[4]
Optimize Mass Spectrometry Parameters: Adjust the ion source temperature and electron energy to maximize the ionization of this compound.This can potentially minimize the ionization of interfering compounds.[4]

Experimental Protocols

Protocol 1: Matrix Effect Evaluation

  • Prepare a Solvent Standard: Prepare a solution of this compound in hexane (B92381) at a known concentration (e.g., 1 µg/mL).

  • Prepare a Matrix-Matched Standard: a. Obtain a blank matrix sample (e.g., a fragrance-free lotion). b. Extract the blank matrix using the same procedure as for the actual samples. c. Spike the blank matrix extract with this compound to the same final concentration as the solvent standard (1 µg/mL).

  • GC-MS Analysis: Analyze both the solvent standard and the matrix-matched standard under the same GC-MS conditions.

  • Calculate Matrix Effect:

    • Matrix Effect (%) = [(Peak Area in Matrix-Matched Standard / Peak Area in Solvent Standard) - 1] * 100

    • A positive value indicates signal enhancement, while a negative value indicates signal suppression.

Protocol 2: Quantification using Matrix-Matched Calibration

  • Prepare Blank Matrix Extract: Extract a sufficient amount of a blank matrix sample.

  • Prepare Calibration Standards: Prepare a series of calibration standards by spiking the blank matrix extract with known concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

  • Sample Preparation: Prepare the unknown samples using the same extraction procedure.

  • GC-MS Analysis: Analyze the calibration standards and the unknown samples under the same GC-MS conditions.

  • Quantification: Construct a calibration curve by plotting the peak area of this compound against its concentration for the matrix-matched standards. Determine the concentration of this compound in the unknown samples from this calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing cluster_mitigation Mitigation Strategies Sample Sample with Matrix and this compound Extraction Extraction Sample->Extraction Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup GC_Inlet GC Inlet Cleanup->GC_Inlet Analyte_Protectants Analyte Protectants Cleanup->Analyte_Protectants GC_Column GC Column GC_Inlet->GC_Column MS_Detector MS Detector GC_Column->MS_Detector Data_Acquisition Data Acquisition MS_Detector->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Matrix_Matched_Cal Matrix-Matched Calibration Quantification->Matrix_Matched_Cal Standard_Addition Standard Addition Quantification->Standard_Addition

Caption: Experimental workflow for GC-MS analysis of this compound and strategies to mitigate matrix effects.

troubleshooting_logic start Start Troubleshooting issue Inaccurate Quantification of this compound start->issue enhancement Signal Enhancement (>100% Recovery) issue->enhancement High Recovery suppression Signal Suppression (<100% Recovery) issue->suppression Low Recovery clean_inlet Clean GC Inlet/Liner enhancement->clean_inlet matrix_cal Use Matrix-Matched Calibration enhancement->matrix_cal optimize_prep Optimize Sample Preparation/Cleanup suppression->optimize_prep optimize_gc Optimize GC/MS Parameters suppression->optimize_gc end Accurate Quantification clean_inlet->end matrix_cal->end optimize_prep->end optimize_gc->end

Caption: A logical flowchart for troubleshooting matrix effects in the GC-MS analysis of this compound.

References

Technical Support Center: Overcoming Solubility Issues of Citronellyl Isobutyrate in Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low aqueous solubility of Citronellyl isobutyrate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to dissolve in water?

A1: this compound is an organic ester derived from citronellol (B86348) and isobutyric acid, recognized for its characteristic fruity and floral aroma.[1] Its chemical structure (C₁₄H₂₆O₂) is predominantly non-polar, making it hydrophobic or "water-fearing".[2] Consequently, it is insoluble or has very limited solubility in aqueous media but is readily soluble in organic solvents like alcohol and oils.[1][2][3][4] The estimated water solubility is approximately 0.6792 mg/L at 25 °C.[5]

Q2: I've added this compound to my aqueous buffer, and the solution is cloudy. What does this indicate?

A2: A cloudy or turbid appearance indicates that the this compound has not fully dissolved and is instead dispersed as fine droplets, forming an emulsion or a suspension. This suggests that its concentration is above its aqueous solubility limit. If left undisturbed, you may observe phase separation, where an oily layer of this compound forms on the surface.

Q3: What are the primary strategies to enhance the aqueous solubility of this compound?

A3: The main strategies involve using formulation techniques to encapsulate or disperse the hydrophobic compound in a way that is compatible with water. Key methods include:

  • Co-solvency: Blending water with a miscible organic solvent to increase the overall polarity of the solvent system.[6][7]

  • Cyclodextrin (B1172386) Complexation: Encapsulating the this compound molecule within the hydrophobic cavity of a cyclodextrin molecule.[8][9][10]

  • Surfactant-Mediated Solubilization (Micelles): Using surfactants that form micelles above a certain concentration (the Critical Micelle Concentration), which can entrap the hydrophobic compound in their core.[11][12][13]

  • Nanoemulsification: Creating a kinetically stable oil-in-water nanoemulsion where this compound is dispersed as nano-sized droplets.[14][15][16]

Q4: How do I select the most appropriate solubilization method for my experiment?

A4: The choice of method depends on several factors: the required concentration of this compound, the constraints of your experimental system (e.g., presence of cells, analytical techniques), and the desired stability of the final formulation. The logical workflow diagram below can help guide your decision-making process.

Start Start: Need to dissolve This compound in water Conc What is the target concentration? Start->Conc LowConc Low (<1 mg/mL) Conc->LowConc Low HighConc High (>1 mg/mL) Conc->HighConc High System Are there constraints? (e.g., cell toxicity, interference) LowConc->System HighConc->System Method4 Formulate a Nanoemulsion Requires specific equipment. Good for high concentrations. HighConc->Method4 NoSystem No significant constraints System->NoSystem No YesSystem Yes, system is sensitive System->YesSystem Yes Method1 Try Co-solvents (e.g., Ethanol, DMSO) Check for precipitation. NoSystem->Method1 Method3 Use Surfactants (e.g., Polysorbate 20) Check for cell toxicity. NoSystem->Method3 Method2 Use Cyclodextrins (e.g., β-cyclodextrin) Good biocompatibility. YesSystem->Method2 cluster_0 Preparation cluster_1 Complexation cluster_2 Purification A Prepare aqueous β-cyclodextrin solution B Add this compound (1:1 molar ratio) A->B C Stir vigorously for 4-24 hours B->C D Centrifuge to remove undissolved compound C->D E Collect clear supernatant D->E

References

Technical Support Center: Refining Separation Methods for Citronellyl Isobutyrate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the separation and refinement of Citronellyl Isobutyrate isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the purification of these structurally similar compounds.

Troubleshooting Guides

This section addresses specific issues that may arise during the separation of this compound isomers.

Problem Potential Cause Recommended Solution
Poor Resolution / Co-elution of Isomers in HPLC/GC The stationary phase lacks sufficient selectivity for the isomers due to their similar polarities and boiling points.For HPLC: - Employ a chiral stationary phase if the isomers are enantiomers.- For diastereomers, consider columns with different selectivities, such as phenyl-hexyl or cyano phases, to exploit subtle differences in π-π interactions or polarity.- Optimize the mobile phase composition. A shallow gradient or isocratic elution with a fine-tuned solvent ratio can enhance separation.For GC: - Use a longer capillary column (e.g., 60m or 100m) to increase the number of theoretical plates.- Select a stationary phase with a different polarity. For example, if a non-polar phase (e.g., DB-5) fails, try a mid-polar (e.g., DB-17) or a more polar phase (e.g., Carbowax).- Optimize the temperature program with a slower ramp rate around the elution temperature of the isomers.
Peak Tailing in Chromatographic Analysis Active sites on the column packing material are interacting with the analytes. This can be due to exposed silanols on silica-based columns.- Use an end-capped column to minimize silanol (B1196071) interactions.- Add a competitive amine modifier, such as triethylamine (B128534) (TEA), to the mobile phase in small concentrations (0.1-0.5%) to block active sites.- Ensure the sample is fully dissolved and filtered to prevent particulates from disrupting the column bed.
Low Recovery of Isomers The isomers may be adsorbing to the stationary phase or degrading during the separation process.- Check the pH of the mobile phase; for esters, a neutral to slightly acidic pH is generally suitable.- For GC, ensure the injection port and detector temperatures are appropriate to prevent thermal degradation.[1]- In preparative chromatography, ensure the loading capacity of the column is not exceeded.
Inconsistent Retention Times Fluctuations in temperature, mobile phase composition, or flow rate.- Use a column thermostat to maintain a stable temperature.- Prepare fresh mobile phase for each run and ensure it is thoroughly degassed.- Regularly check the pump performance and perform maintenance as needed to ensure a consistent flow rate.
Fractional Distillation Yields Poor Separation The boiling points of the this compound isomers are too close for effective separation by standard fractional distillation.- Use a vacuum distillation setup to lower the boiling points and potentially increase the boiling point difference between isomers.- Employ a fractionating column with a higher number of theoretical plates (e.g., a spinning band distillation apparatus).[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating this compound isomers?

A1: The main challenge stems from the high structural similarity of the isomers. This results in very close physicochemical properties, such as boiling points, polarity, and solubility, making them difficult to separate using conventional techniques.[3][4] Achieving baseline resolution often requires highly selective chromatographic methods or advanced distillation techniques.

Q2: Which analytical technique is most suitable for the baseline separation of this compound isomers?

A2: High-resolution capillary Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) with specialized columns are generally the most effective methods.[1][5][6] Supercritical Fluid Chromatography (SFC) is also a powerful technique for isomer separation, offering high efficiency and unique selectivity.[7][8][9] The choice between these depends on the nature of the isomers (e.g., enantiomers vs. diastereomers) and the desired scale of separation (analytical vs. preparative).

Q3: Can I use fractional distillation to separate this compound isomers?

A3: While fractional distillation separates compounds based on boiling point differences, it is generally less effective for isomers with very close boiling points.[2] For fractional distillation to be viable, a highly efficient fractionating column and potentially vacuum conditions would be necessary to maximize the small differences in vapor pressure between the isomers.[2]

Q4: How can I improve the selectivity of my HPLC method for these isomers?

A4: To improve selectivity in HPLC, consider the following:

  • Stationary Phase: If separating enantiomers, a chiral stationary phase (CSP) is essential. For diastereomers, explore columns with different chemistries like phenyl, cyano, or embedded polar groups.

  • Mobile Phase: Systematically vary the organic modifier (e.g., acetonitrile (B52724) vs. methanol) and its proportion in the mobile phase. The addition of additives can also influence selectivity.

  • Temperature: Operating at different temperatures can alter the interaction kinetics between the analytes and the stationary phase, sometimes leading to improved resolution.

Q5: Are there any non-chromatographic methods for separating these isomers?

A5: Besides fractional distillation, techniques like fractional crystallization could be explored if the isomers form crystalline solids with different solubilities. However, this is often a trial-and-error process and may not be applicable if the isomers are oils at room temperature.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Isomer Separation

This protocol provides a general methodology for the analytical separation of this compound isomers.

  • Instrumentation: HPLC system with a UV or Refractive Index (RI) detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is a good starting point. For enhanced selectivity, a phenyl-hexyl or a chiral column (if applicable) can be used.

  • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 85:15 v/v). The exact ratio should be optimized for best resolution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm (as esters have weak chromophores) or RI detector.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the isomer mixture in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Gas Chromatography (GC) Method for Isomer Analysis

This protocol outlines a starting point for separating this compound isomers using GC.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: A high-resolution capillary column such as a DB-5ms (30m x 0.25mm ID, 0.25µm film thickness) or a more polar column like a DB-WAX.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.2 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 220 °C at a rate of 5 °C/min.

    • Final hold: Hold at 220 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Injection Volume: 1 µL (with a split ratio of 50:1).

  • Sample Preparation: Dilute the isomer mixture in a suitable solvent like hexane (B92381) or ethyl acetate (B1210297) to a concentration of approximately 100 µg/mL.

Supercritical Fluid Chromatography (SFC) for Chiral Separation

SFC is particularly advantageous for separating chiral isomers.

  • Instrumentation: SFC system with a back-pressure regulator and a suitable detector (e.g., UV-Vis or Mass Spectrometer).

  • Column: A chiral stationary phase column (e.g., Chiralcel OJ-H, 4.6 x 250 mm, 5 µm).[7]

  • Mobile Phase: Supercritical CO2 with a modifier such as methanol (B129727) or ethanol. A typical starting gradient could be 5% to 25% modifier over 10 minutes.

  • Flow Rate: 2.0 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 40 °C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the sample in the modifier solvent at a concentration of 1 mg/mL.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_separation Separation cluster_analysis Analysis Sample Isomer Mixture Dilution Dilution & Filtration Sample->Dilution HPLC HPLC Dilution->HPLC GC GC Dilution->GC SFC SFC Dilution->SFC Detection Detection (UV/FID/MS) HPLC->Detection GC->Detection SFC->Detection Quantification Data Processing & Quantification Detection->Quantification

Caption: A generalized experimental workflow for the separation and analysis of this compound isomers.

Troubleshooting_Logic cluster_hplc HPLC Troubleshooting cluster_gc GC Troubleshooting Start Poor Isomer Resolution CheckColumn Change Stationary Phase (e.g., Phenyl, Chiral) Start->CheckColumn HPLC LongerColumn Use Longer Capillary Column Start->LongerColumn GC OptimizeMobilePhase Adjust Mobile Phase Composition / Gradient CheckColumn->OptimizeMobilePhase CheckTemp Modify Column Temperature OptimizeMobilePhase->CheckTemp Result Improved Separation CheckTemp->Result ChangePhase Select Different Polarity Phase LongerColumn->ChangePhase OptimizeTemp Adjust Temperature Ramp Rate ChangePhase->OptimizeTemp OptimizeTemp->Result

Caption: A logical troubleshooting workflow for addressing poor resolution in the separation of isomers.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Citronellyl Isobutyrate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and fragrance industries, the precise and accurate quantification of aromatic compounds is paramount. Citronellyl isobutyrate, a key fragrance and flavor ingredient, requires robust analytical methods for quality control and research purposes. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with High-Performance Liquid Chromatography (HPLC) for the quantification of this compound, supported by experimental data and detailed protocols.

Comparison of Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound.[1][2][3] Its high separation efficiency and the specificity of mass spectrometric detection make it a powerful tool for both identification and quantification.[1][3] In contrast, High-Performance Liquid Chromatography (HPLC) offers a viable alternative, particularly for compounds that may be thermally labile or non-volatile.[1][4]

The following table summarizes the key performance parameters of a validated GC-MS method compared to a typical HPLC method for the quantification of terpene esters, providing a basis for method selection.

Validation ParameterGC-MSHPLC-UV
Linearity (R²) ≥ 0.998≥ 0.997
Linear Range 0.05 - 100 µg/mL1 - 200 µg/mL
Accuracy (% Recovery) 97.5 - 102.1%96.3 - 104.5%
Precision (%RSD)
- Intra-day≤ 2.0%≤ 3.0%
- Inter-day≤ 3.2%≤ 4.5%
Limit of Detection (LOD) ~0.01 µg/mL~0.5 µg/mL
Limit of Quantification (LOQ) ~0.03 µg/mL~1.5 µg/mL

Experimental Protocols

Detailed methodologies for the quantification of this compound using GC-MS and HPLC-UV are provided below. These protocols are based on established and validated methods for similar compounds to ensure reproducibility.[5][6][7]

GC-MS Method for this compound Quantification

This method is highly suitable for the routine quantification of this compound in various matrices, offering high sensitivity and selectivity.

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the sample (e.g., essential oil, fragrance formulation) into a 10 mL volumetric flask.

  • Dissolve the sample in a suitable solvent, such as hexane (B92381) or ethanol.

  • If an internal standard is used, add a known concentration of a suitable standard (e.g., undecane).

  • Vortex the solution to ensure homogeneity.

  • Filter the solution through a 0.45 µm syringe filter into a GC vial.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.[8]

  • Column: HP-5ms (30 m x 0.25 mm ID x 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase to 240 °C at a rate of 10 °C/min.

    • Hold at 240 °C for 5 minutes.

  • MSD Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Acquisition Mode: Full Scan (m/z 40-400) for identification and Selected Ion Monitoring (SIM) for quantification. The most abundant and specific ions for this compound should be selected for SIM mode.

3. Data Analysis:

  • Quantification is performed by integrating the peak area of the characteristic ion for this compound and comparing it to a calibration curve generated from standards of known concentrations.

HPLC-UV Method for this compound Quantification

This method serves as an alternative for the analysis of this compound, particularly for samples that are not amenable to GC analysis.

1. Sample Preparation:

  • Follow the same sample preparation procedure as described for the GC-MS method, using a mobile phase compatible solvent (e.g., acetonitrile (B52724), methanol).

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Detector: UV-Vis Detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 80:20 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: As this compound lacks a strong chromophore, detection may be challenging and require low UV wavelengths (e.g., 210 nm) or derivatization.

3. Data Analysis:

  • Quantification is achieved by measuring the peak area at the specified wavelength and comparing it to a calibration curve prepared from pure standards.

Method Validation Workflow and Data Analysis

The validation of an analytical method is crucial to ensure its reliability and accuracy. The following diagrams illustrate the logical workflow for the validation of the GC-MS method and the data analysis process.

GCMS_Validation_Workflow cluster_prep Preparation cluster_validation Method Validation cluster_analysis Sample Analysis cluster_report Reporting prep_standards Prepare Calibration Standards & QCs linearity Linearity & Range prep_standards->linearity prep_samples Prepare Samples run_gcms GC-MS Analysis prep_samples->run_gcms accuracy Accuracy linearity->accuracy precision Precision (Intra- & Inter-day) accuracy->precision lod_loq LOD & LOQ precision->lod_loq specificity Specificity lod_loq->specificity robustness Robustness specificity->robustness robustness->run_gcms data_processing Data Processing & Integration run_gcms->data_processing quantification Quantification data_processing->quantification report Generate Validation Report quantification->report Data_Analysis_Flow cluster_input Input Data cluster_processing Processing Steps cluster_output Output raw_data Raw GC-MS Data peak_integration Peak Integration raw_data->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve concentration_calc Concentration Calculation calibration_curve->concentration_calc final_concentration Final Concentration of this compound concentration_calc->final_concentration

References

A Comparative Guide to the Determination of LOD and LOQ for Citronellyl Isobutyrate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of volatile compounds, establishing the limits of detection (LOD) and quantitation (LOQ) is a critical step in method validation. This guide provides a comprehensive comparison of methodologies for determining the LOD and LOQ for Citronellyl isobutyrate, a common fragrance and flavor ingredient. The focus is on gas chromatography (GC), a prevalent technique for analyzing such volatile esters. This document outlines the experimental protocols and presents a framework for data comparison to aid in selecting the most appropriate analytical approach.

Comparison of Analytical Methods and Performance

The choice of detector in gas chromatography significantly impacts the sensitivity of the analysis. Below is a comparative summary of typical performance characteristics for two common GC detectors: Flame Ionization Detector (FID) and Mass Spectrometry (MS). While specific values for this compound are method-dependent, this table illustrates the expected relative performance.

Parameter GC-FID GC-MS
Limit of Detection (LOD) Typically in the low µg/mL rangeCan achieve sub-µg/mL to pg/mL levels
Limit of Quantitation (LOQ) Typically in the mid-to-high µg/mL rangeCan achieve low µg/mL to ng/mL levels
Selectivity Universal detector for organic compoundsHighly selective based on mass-to-charge ratio
Confirmation of Identity Based on retention time onlyConfirmed by both retention time and mass spectrum
Linear Dynamic Range WideModerate
Cost and Complexity Lower cost, simpler operationHigher cost, more complex operation and data analysis

Experimental Protocols for LOD and LOQ Determination

Accurate determination of LOD and LOQ relies on robust experimental design and precise execution. The following protocols detail two widely accepted methods for this purpose.

Method 1: Based on the Signal-to-Noise Ratio

This empirical method involves the direct measurement of the signal-to-noise (S/N) ratio for a series of diluted standards.

Protocol:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., hexane (B92381) or ethanol). Create a series of dilutions to obtain concentrations expected to be near the LOD and LOQ.

  • Instrumental Analysis: Analyze the prepared standards using the developed GC method. It is crucial to also inject a blank sample (solvent only) multiple times to establish the baseline noise.

  • Noise Determination: The noise is typically determined by measuring the peak-to-peak or root mean square (RMS) of the baseline signal in a region close to the expected retention time of this compound.

  • Signal Measurement: For each diluted standard, measure the height of the this compound peak.

  • LOD and LOQ Calculation:

    • The LOD is the concentration that yields a signal-to-noise ratio of approximately 3:1.[1][2]

    • The LOQ is the concentration that yields a signal-to-noise ratio of approximately 10:1.[1][2]

  • Verification: Prepare and analyze a standard at the determined LOD and LOQ concentrations to confirm the S/N ratios.

Method 2: Based on the Calibration Curve

This statistical method utilizes the standard deviation of the response and the slope of the calibration curve.[1][3]

Protocol:

  • Calibration Curve Preparation: Prepare a series of at least five calibration standards of this compound in the expected linear range. The lowest concentration should be near the anticipated LOQ.

  • Instrumental Analysis: Analyze each calibration standard multiple times (e.g., n=3) under the same GC conditions.

  • Linear Regression: Plot the mean peak area against the corresponding concentration for each standard. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

  • LOD and LOQ Calculation:

    • LOD = 3.3 * (σ / S) [1][4]

    • LOQ = 10 * (σ / S) [1][4] Where:

      • σ is the standard deviation of the y-intercepts of the regression line or the residual standard deviation of the regression line.

      • S is the slope of the calibration curve.

  • Verification: Prepare and analyze a standard at the calculated LOD and LOQ concentrations to ensure that the analyte can be reliably detected and quantified, respectively.

Visualizing the Methodologies

To further clarify the processes, the following diagrams illustrate the experimental workflow and the conceptual relationship between key parameters.

LOD_LOQ_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC Analysis cluster_calculation LOD & LOQ Calculation cluster_verification Verification stock Prepare Stock Solution of this compound dilutions Create Serial Dilutions stock->dilutions inject_standards Inject Diluted Standards dilutions->inject_standards blank Prepare Blank Samples inject_blank Inject Blank Samples (n>5) blank->inject_blank inject_blank->inject_standards sn_method Method 1: S/N Ratio inject_standards->sn_method cal_method Method 2: Calibration Curve inject_standards->cal_method sn_calc LOD = 3 * S/N LOQ = 10 * S/N sn_method->sn_calc cal_calc LOD = 3.3 * (σ/S) LOQ = 10 * (σ/S) cal_method->cal_calc verify Analyze Samples at Calculated LOD and LOQ Concentrations sn_calc->verify cal_calc->verify

Workflow for LOD and LOQ Determination

Signal_Relationship noise Noise Level desc_noise Signal not distinguishable from baseline noise->desc_noise lod Limit of Detection (LOD) (S/N ≈ 3) desc_lod Analyte is detectable, but not quantifiable with precision lod->desc_lod loq Limit of Quantitation (LOQ) (S/N ≈ 10) desc_loq Analyte can be quantified with acceptable precision and accuracy loq->desc_loq quant_range Quantitative Range desc_quant Reliable quantitative results quant_range->desc_quant

Conceptual Relationship of LOD, LOQ, and Signal-to-Noise Ratio

References

"comparative study of Citronellyl isobutyrate and Citronellyl butyrate properties"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Citronellyl Isobutyrate and Citronellyl Butyrate (B1204436) for Research and Development

This guide provides a detailed comparative analysis of this compound and Citronellyl butyrate, two closely related terpene esters. These compounds are of significant interest in the fields of fragrance, flavor, and pharmaceuticals due to their distinct aromatic properties and potential biological activities. This document is intended for researchers, scientists, and professionals in drug development, offering a side-by-side look at their physicochemical properties, sensory profiles, and synthesis protocols to aid in compound selection and application development.

Physicochemical Properties

This compound and Citronellyl butyrate share the same molecular formula and molecular weight but differ in the branching of their carboxylate moiety. This structural isomerism leads to subtle but potentially significant differences in their physical properties, which are crucial for formulation and application.

PropertyThis compoundCitronellyl Butyrate
CAS Number 97-89-2[1]141-16-2[2]
Molecular Formula C₁₄H₂₆O₂[1]C₁₄H₂₆O₂[2]
Molecular Weight 226.36 g/mol [3]226.35 g/mol [2][4]
Appearance Colorless liquid[3]Colorless to pale yellow liquid[5]
Boiling Point 249-253 °C (at 760 mm Hg)[1][6]243-245 °C (at 760 mm Hg)[4][7]
Density 0.870-0.880 g/mL at 25°C[1]0.873-0.883 g/cm³[8]
Refractive Index n20/D 1.440-1.448[1]n20/D 1.444-1.448[8]
Solubility Insoluble in water; miscible with alcohol, ether, chloroform, and most fixed oils.[1][3][9]Insoluble in water; soluble in alcohol and most organic solvents.[2][7]
XLogP3 4.8[1][9]4.6[2][4]

Odor and Flavor Profiles

The primary application of these esters is in the fragrance and flavor industries, where their distinct sensory characteristics are paramount.

AspectThis compoundCitronellyl Butyrate
Odor Description Sweet, fruity, rosy, and slightly citrusy with floral notes.[6][10] Described as having a fresh, intensely fruity, and sweet odor that is lighter than the n-butyrate.[11]Strong, fruity, and rose-like.[4][12] Also described as sweet and waxy with green nuances.[2]
Flavor Profile Sweet, apricot-like taste.[6][11] It has a taste threshold of 25 ppm and is characterized by waxy, fruity, green, citrus, and tropical nuances.[6][11]Fruity, sweet, and waxy with a green, perfume-like nuance.[12]
Common Applications Used in perfumes for fruity and floral notes, and as a flavoring agent in foods like raspberries and grapes.[3][6] Also finds use in cosmetics and aromatherapy.[6][13]Adds freshness to rose and geranium compositions in fragrances and is used in apple and raspberry flavors.[12] Also used in cosmetics and personal care products.[5]

Experimental Protocols

Synthesis of Citronellyl Esters

The synthesis of these esters can be achieved through several methods, including chemical and enzymatic catalysis.

Chemical Synthesis (Azeotropic Esterification for this compound): This method involves the reaction of citronellol (B86348) with isobutyric acid.[3]

  • Reactants: Citronellol and isobutyric acid are combined, often with isobutyric anhydride (B1165640) present to drive the reaction.[3]

  • Catalyst: A suitable acid catalyst is used.

  • Conditions: The reaction is typically carried out under azeotropic distillation to remove water, thereby shifting the equilibrium towards the product.

  • Workup: The reaction mixture is neutralized, washed with water, and the organic layer is separated.[14]

  • Purification: The crude product is purified by vacuum distillation to yield the final ester.[14]

Enzymatic Synthesis (Immobilized Lipase (B570770) for Citronellyl Butyrate): This biocatalytic method is favored for producing "natural" flavors.

  • Enzyme Preparation: Lipase from Candida rugosa is immobilized on a support. The support is washed, dried, and then mixed with a lipase solution in a phosphate (B84403) buffer (pH 7.5). After shaking, the immobilized lipase is filtered, washed, and dried.

  • Reaction: The synthesis is performed via direct esterification in a continuous packed-bed reactor using n-hexane as the solvent.

  • Optimized Parameters: Optimal conversion is achieved at a temperature of 50°C and a pH of 7.5, with a residence time of 8 minutes.

  • Product Formation: The longer contact time between the enzyme and substrate in the reactor leads to high conversion rates.

Analytical Methods

The purity and identity of the synthesized esters are typically confirmed using standard analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Sample Preparation: The ester product is dissolved in a suitable solvent (e.g., hexane).

  • GC Separation: The sample is injected into a gas chromatograph equipped with a suitable column (e.g., a fused silica (B1680970) capillary column). The oven temperature is programmed to separate the components of the mixture.

  • MS Detection: The separated components are then introduced into a mass spectrometer for identification based on their mass spectra and fragmentation patterns.[15]

Thin Layer Chromatography (TLC):

  • Stationary Phase: Pre-coated silica gel plates are used.

  • Mobile Phase: A mixture of n-hexane and ethyl acetate (B1210297) (e.g., 95:5) is commonly used as the eluent.

  • Visualization: Spots are visualized under UV light or by staining with a suitable reagent (e.g., sulfuric acid solution followed by heating).[8]

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis, purification, and analysis of Citronellyl esters.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Reactants Citronellol + Carboxylic Acid Reaction Esterification Reaction Reactants->Reaction Catalyst Catalyst (Chemical or Enzymatic) Catalyst->Reaction Workup Neutralization & Phase Separation Reaction->Workup Crude Product Distillation Vacuum Distillation Workup->Distillation TLC TLC Analysis Distillation->TLC Purified Product GCMS GC-MS Analysis Distillation->GCMS FinalProduct Pure Citronellyl Ester TLC->FinalProduct GCMS->FinalProduct

Caption: Generalized workflow for Citronellyl ester synthesis.

References

"assessing the bioactivity of Citronellyl isobutyrate versus other citronellyl esters"

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

Citronellyl esters, derived from the naturally occurring monoterpenoid alcohol citronellol (B86348), are a class of compounds with significant potential in the pharmaceutical, cosmetic, and food industries.[1][2] While primarily known for their fragrance and flavor profiles, emerging research indicates a spectrum of bioactive properties, including cytotoxic, antimicrobial, and anti-inflammatory activities.[3][4][5] The structure of the ester group attached to the citronellyl backbone plays a crucial role in modulating this biological activity.

This guide provides a comparative assessment of the bioactivity of Citronellyl isobutyrate against other citronellyl esters, supported by experimental data. We present quantitative findings in a structured format, detail the methodologies of key experiments, and visualize structural relationships and experimental workflows to aid in research and development decisions.

Quantitative Bioactivity Data: A Comparative Summary

The following table summarizes the cytotoxic activity of various citronellyl esters against different cell lines, providing a clear comparison of their potency. The data is primarily drawn from a study that synthesized and evaluated the cytotoxic effects of this compound (CIB), Citronellyl 2,2-dimethyl butyrate (B1204436) (CDB), and Citronellyl caproate (CC).[3]

CompoundAssay TypeTargetResult (IC₅₀ / LC₅₀ in µg/mL)
This compound (CIB) CytotoxicityBreast Cancer Cells (MCF7)2.82[3]
Cytotoxicity (Lethality)Brine Shrimp (Artemia salina)1.43[3]
Citronellyl 2,2-dimethyl butyrate (CDB) CytotoxicityBreast Cancer Cells (MCF7)4.75[3]
Cytotoxicity (Lethality)Brine Shrimp (Artemia salina)1.96[3]
Citronellyl caproate (CC) CytotoxicityBreast Cancer Cells (MCF7)36.1 (Less Active)[3]
Cytotoxicity (Lethality)Brine Shrimp (Artemia salina)1.21[3]

IC₅₀ (Median Inhibitory Concentration) and LC₅₀ (Median Lethal Concentration) values represent the concentration of a substance needed to inhibit or kill 50% of the target cells or organisms, respectively. A lower value indicates higher potency.

From this data, this compound demonstrates potent cytotoxic activity against MCF7 breast cancer cells, second only to Citronellyl 2,2-dimethyl butyrate in this specific comparison.[3] Interestingly, Citronellyl caproate showed the highest lethality against Artemia salina but was significantly less active against the human cancer cell line.[3] This highlights the importance of the ester's structure in determining target-specific bioactivity.

While direct comparative data for other bioactivities is limited, various citronellyl esters are noted for their potential biological effects:

  • Citronellyl Acetate : Exhibits fungicidal, larvicidal, bactericidal, and pro-apoptotic activity in human hepatoma cells.[6]

  • Citronellyl Formate : Investigated for potential insect-repellent properties.[7]

  • Citronellyl Propionate : Also studied for its effectiveness in repelling insects.[8]

Experimental Protocols

The following are the detailed methodologies for the key cytotoxic assays cited in the comparative data table.

1. Brine Shrimp Lethality Test (BSLT) [3][9]

This preliminary assay is commonly used to screen for cytotoxic activity in natural products and their derivatives.[9]

  • Organism : Artemia salina Leach nauplii (brine shrimp larvae).

  • Preparation of Test Solutions : The citronellyl ester compounds (CIB, CDB, CC) were dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. A series of dilutions were then prepared to achieve various final concentrations for testing.

  • Assay Procedure :

    • Brine shrimp eggs are hatched in artificial seawater under constant light and aeration for 48 hours.

    • Approximately 10-15 live nauplii are transferred into each well of a 24-well plate containing seawater.

    • The test solutions of the citronellyl esters are added to the wells at different concentrations. A control group containing only the solvent is also prepared.

    • The plates are incubated for 24 hours under light.

    • After the incubation period, the number of dead nauplii in each well is counted.

  • Data Analysis : The percentage of mortality is calculated for each concentration. The LC₅₀ value is then determined using probit analysis or a similar statistical method.[3]

2. Cytotoxicity Assay against MCF7 Breast Cancer Cells [3]

This in vitro assay evaluates the direct effect of the compounds on the viability of a human cancer cell line.

  • Cell Line : MCF7 human breast adenocarcinoma cells.

  • Method : Alamar Blue (Resazurin) assay.[3]

  • Assay Procedure :

    • MCF7 cells are seeded into 96-well plates at a specific density and allowed to adhere and grow for 24 hours in a suitable culture medium (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ atmosphere.

    • The culture medium is then replaced with fresh medium containing various concentrations of the citronellyl ester compounds. A control group receives medium with the solvent only.

    • The plates are incubated for a further 24 or 48 hours.

    • Following incubation, the Alamar Blue reagent is added to each well. Alamar Blue contains resazurin (B115843), which is a blue, non-fluorescent dye. Metabolically active (viable) cells reduce resazurin to the pink, highly fluorescent resorufin.

    • The plates are incubated for another 2-4 hours to allow for the color change.

    • The fluorescence or absorbance is measured using a microplate reader.

  • Data Analysis : The percentage of cell viability is calculated relative to the control group. The IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability, is determined by plotting a dose-response curve.[3]

Visualizations: Structural Relationships and Experimental Workflow

The following diagrams illustrate the structural relationship between citronellol and its esters, and the general workflow for assessing their bioactivity.

G Citronellol Citronellol A Citronellyl isobutyrate Citronellol->A B Citronellyl acetate Citronellol->B C Citronellyl propionate Citronellol->C D Citronellyl formate Citronellol->D E Citronellyl caproate Citronellol->E

Caption: Structural relationship between the parent alcohol (Citronellol) and its various esters.

G start Synthesis of Citronellyl Esters prep Compound Characterization (FTIR, GC-MS, NMR) start->prep screen Preliminary Bioactivity Screening (e.g., Brine Shrimp Lethality Test) prep->screen invitro In Vitro Cell-Based Assays (e.g., Cytotoxicity on MCF7 cells) screen->invitro  Active  Compounds analysis Data Analysis (Calculation of LC₅₀ / IC₅₀ values) invitro->analysis end Comparative Assessment of Bioactivity analysis->end

Caption: General experimental workflow for assessing the bioactivity of citronellyl esters.

References

Cross-Validation of Analytical Methods for Terpene Ester Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of terpene esters is crucial for product quality control, formulation development, and therapeutic efficacy assessment. The selection of an appropriate analytical method is a critical decision that impacts data reliability and reproducibility. This guide provides an objective comparison of the two most prominent analytical techniques for terpene ester analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). Supported by experimental data, this guide aims to assist in the selection and cross-validation of methods for the analysis of this important class of compounds.

At a Glance: GC-MS vs. HPLC for Terpene Ester Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is widely regarded as the gold standard for the analysis of volatile and semi-volatile compounds, including many terpene esters.[1][2] Its high separation efficiency and sensitive detection make it ideal for complex matrices.[1] High-Performance Liquid Chromatography (HPLC), traditionally favored for non-volatile and thermally sensitive compounds, is also a viable technique, particularly when coupled with a mass spectrometer (LC-MS).[2] The choice between these methods often depends on the specific terpene esters of interest, the sample matrix, and the desired sensitivity.

Quantitative Performance Comparison

The cross-validation of analytical methods involves comparing their performance characteristics. The following tables summarize key validation parameters for GC-MS and HPLC methods for terpene analysis, providing a basis for comparison. Data from direct cross-validation studies for a comprehensive list of terpene esters are limited; therefore, data from separate validation studies on representative terpenes are presented.

Table 1: GC-MS Method Validation Data for Terpene Analysis [1]

AnalyteLinearity (R²)Recovery (%)Precision (%RSD)Limit of Detection (LOD) (µg/mL)Limit of Quantitation (LOQ) (µg/mL)
α-Pinene>0.9995.0 - 105.70.32 - 8.470.250.75
β-Pinene>0.9995.0 - 105.70.32 - 8.470.250.75
Limonene>0.9995.0 - 105.70.32 - 8.470.250.75
Linalool>0.9995.0 - 105.70.32 - 8.470.250.75
β-Caryophyllene>0.9995.0 - 105.70.32 - 8.470.250.75

Table 2: HPLC-MS/MS Method Validation Data for Terpene Analysis [2]

AnalyteLinearity (R²)Recovery (%)Precision (%RSD)Limit of Detection (LOD) (µg/mL)Limit of Quantitation (LOQ) (µg/mL)
α-Pinene>0.9980 - 120<150.050.15
Limonene>0.9980 - 120<150.050.15
Linalool>0.9980 - 120<150.050.15
Geraniol>0.9980 - 120<150.050.15
β-Caryophyllene>0.9980 - 120<150.050.15

Experimental Protocols

Detailed methodologies are essential for the successful implementation and cross-validation of analytical methods.

GC-MS Experimental Protocol for Terpene Ester Analysis

1. Sample Preparation (Liquid Extraction) [1]

  • Weigh approximately 100-200 mg of the homogenized sample into a centrifuge tube.

  • Add a suitable organic solvent such as hexane (B92381) or ethyl acetate.

  • For quantitative analysis, add an appropriate internal standard.

  • Vortex the mixture for 1-2 minutes to ensure thorough extraction.

  • Centrifuge the sample to pellet any solid material.

  • Transfer the supernatant to a vial for GC-MS analysis.

2. GC-MS Instrumentation and Conditions [1]

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Column: Restek Rxi-5Sil MS (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature of 60 °C, hold for 2 minutes.

    • Ramp to 190 °C at a rate of 3 °C/min.

    • Ramp to 280 °C at a rate of 20 °C/min, hold for 2 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-500.

HPLC-UV/MS Experimental Protocol for Terpene Ester Analysis

1. Sample Preparation (Solvent Extraction) [1]

  • Weigh approximately 300 mg of the homogenized sample into a centrifuge tube.

  • Add 5 mL of a suitable solvent such as acetone (B3395972) or ethanol.

  • Vortex for 1 minute and sonicate for 15 minutes.

  • Centrifuge the sample.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

2. HPLC-UV/MS Instrumentation and Conditions [1]

  • HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD) or Mass Spectrometer.

  • Column: C18 reverse-phase column (e.g., Poroshell 120 EC-C18, 4.6 x 100 mm, 2.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A typical gradient starts with a higher percentage of mobile phase A, with a gradual increase in mobile phase B to elute the terpene esters.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 30 - 40 °C.

  • Detector: DAD (e.g., 220 nm) or MS with a suitable ionization source (e.g., APCI or ESI).

Cross-Validation Workflow

Cross-validation is a critical process to ensure that different analytical methods produce comparable results. This is particularly important when transferring methods between laboratories or when updating existing analytical procedures.

CrossValidationWorkflow cluster_0 Method Development & Initial Validation cluster_1 Cross-Validation Study cluster_2 Implementation A Define Analytical Target Profile (ATP) B Develop Method 1 (e.g., GC-MS) A->B C Develop Method 2 (e.g., HPLC-MS) A->C D Single-Lab Validation of Method 1 B->D E Single-Lab Validation of Method 2 C->E G Analyze the Same Set of Samples with Both Methods D->G E->G F Define Acceptance Criteria for Comparability F->G H Statistical Comparison of Results G->H I Investigate Discrepancies H->I Results Not Comparable J Method Equivalency Established H->J Results Comparable I->B I->C K Implement Chosen Method or Both as Orthogonal Methods J->K

References

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of flavor and fragrance chemistry, esters derived from citronellol (B86348) are prized for their complex fruity and floral characteristics. This guide provides a detailed comparative sensory analysis of Citronellyl isobutyrate against structurally related flavor compounds. The information presented herein, supported by experimental data and established sensory analysis protocols, is intended for researchers, scientists, and drug development professionals engaged in the evaluation and application of flavor compounds.

Quantitative Sensory Data

The following table summarizes the key sensory attributes of this compound and related compounds. The data is compiled from various sources and provides a comparative overview of their odor profiles and, where available, odor thresholds. Odor thresholds are a critical measure of a compound's potency and its potential impact in a flavor or fragrance formulation.

CompoundCAS NumberMolecular FormulaOdor ProfileOdor Threshold (ppm in water)
This compound 97-89-2C₁₄H₂₆O₂Sweet, fruity, floral, geranium, tropical, citrus, green, waxy[1][2]Not available
Citronellyl Acetate 150-84-5C₁₂H₂₂O₂Fresh, rosy, fruity[3]Not available
Citronellyl Hexanoate 10580-25-3C₁₆H₃₀O₂Floral and fruity[4]Not available
Geranyl Isobutyrate 2345-26-8C₁₄H₂₄O₂Sweet, fruity, apple, waxy[5]Not available
Isobutyl Isobutyrate 97-85-8C₈H₁₆O₂Fruity0.075[6]

Experimental Protocols

To ensure reliable and reproducible sensory data, standardized experimental methodologies are essential. The following are detailed protocols for two widely used techniques in flavor analysis: Quantitative Descriptive Analysis (QDA) and Gas Chromatography-Olfactometry (GC-O).

Quantitative Descriptive Analysis (QDA)

QDA is a sensory evaluation method used to identify, describe, and quantify the sensory attributes of a product by a trained panel.[7]

1. Panelist Selection and Training:

  • Recruit 8-12 individuals based on their sensory acuity, ability to articulate perceptions, and commitment.
  • Conduct screening tests to assess their ability to discriminate between different tastes, aromas, and intensities.
  • Train the selected panelists over several sessions to develop a common descriptive language (lexicon) for the flavor compounds being tested. This involves presenting reference standards for various aroma and taste attributes.

2. Lexicon Development:

  • Present the panelists with a range of the flavor compounds to be evaluated.
  • In an open discussion format, panelists generate descriptive terms for the aroma, flavor, and mouthfeel characteristics of each compound.
  • The panel leader guides the discussion to reach a consensus on the most appropriate and non-redundant descriptors. Reference standards are used to anchor these descriptors.

3. Sample Preparation and Presentation:

  • Prepare solutions of the flavor compounds in a neutral solvent (e.g., deodorized water or mineral oil) at concentrations that are clearly perceivable but not overwhelming.
  • Present the samples to the panelists in a sequential monadic order, with the presentation order randomized for each panelist to minimize bias.[7]
  • Samples should be served in coded, identical containers to prevent identification.

4. Sensory Evaluation:

  • Conduct the evaluation in individual sensory booths equipped with controlled lighting and ventilation to minimize distractions.[7]
  • Panelists rate the intensity of each descriptor for each sample on an unstructured line scale (typically 15 cm), anchored with "low" and "high" at the ends.
  • A palate cleanser (e.g., unsalted crackers, room temperature water) should be provided for use between samples.

5. Data Analysis:

  • Convert the intensity ratings from the line scales to numerical data.
  • Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences between the samples for each attribute.
  • Principal Component Analysis (PCA) can be used to visualize the relationships between the samples and their sensory attributes.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the human nose as a sensitive detector to identify odor-active compounds in a sample.[8]

1. Sample Preparation:

  • Prepare a solution of the flavor compound in a suitable volatile solvent (e.g., dichloromethane).
  • For complex mixtures, an extraction step (e.g., solvent extraction, solid-phase microextraction) may be necessary to isolate the volatile fraction.

2. GC-MS/O Analysis:

  • Inject the sample into a gas chromatograph equipped with a column suitable for separating volatile compounds.
  • The effluent from the GC column is split into two paths: one leading to a mass spectrometer (MS) for chemical identification and the other to an olfactometry port for sensory detection.[8]
  • A trained assessor (or panel of assessors) sniffs the effluent from the olfactometry port and records the retention time, duration, and description of any detected odors.
  • Humidified air is typically mixed with the effluent at the sniffing port to prevent nasal dehydration.

3. Data Collection and Analysis:

  • The data from the MS detector provides the chemical identity of the compounds eluting at specific retention times.
  • The olfactometry data provides information on which of these compounds are odor-active and their sensory characteristics.
  • Techniques like Aroma Extract Dilution Analysis (AEDA) can be employed, where the sample is serially diluted and re-analyzed by GC-O. The highest dilution at which an odor is still detected provides a measure of the odor potency (Flavor Dilution factor).
  • The results are often presented as an aromagram, which is a plot of odor intensity or detection frequency versus retention time.

Visualizations

Structural and Sensory Relationships

The following diagram illustrates the structural similarities and the corresponding sensory profiles of this compound and related ester compounds. All compounds share a common citronellol or geraniol (B1671447) backbone, with variations in the ester group influencing their final aroma characteristics.

G Structural and Sensory Relationships of Citronellyl Esters cluster_backbone Terpene Alcohol Backbone cluster_esters Resulting Esters and Sensory Profiles Citronellol Citronellol C₁₀H₂₀O CI This compound C₁₄H₂₆O₂ Sweet Fruity Floral Tropical Citronellol->CI + Isobutyric Acid CA Citronellyl Acetate C₁₂H₂₂O₂ Fresh Rosy Fruity Citronellol->CA + Acetic Acid CH Citronellyl Hexanoate C₁₆H₃₀O₂ Floral Fruity Citronellol->CH + Hexanoic Acid Geraniol Geraniol C₁₀H₂₀O GI Geranyl Isobutyrate C₁₄H₂₄O₂ Sweet Fruity Apple Geraniol->GI + Isobutyric Acid

Caption: Structural relationships and sensory profiles of selected esters.

Sensory Analysis Experimental Workflow

The diagram below outlines the key stages of a typical sensory analysis experiment, from the initial preparation of samples through to the final statistical analysis and interpretation of the results.

G General Workflow for Sensory Analysis cluster_prep Preparation Phase cluster_eval Evaluation Phase cluster_analysis Analysis Phase A Sample Preparation (Dilution, Coding) C Sensory Evaluation in Controlled Booths A->C B Panelist Training & Lexicon Development B->C D Data Collection (Intensity Ratings) C->D E Statistical Analysis (ANOVA, PCA) D->E F Interpretation & Reporting E->F

Caption: A typical workflow for conducting sensory analysis experiments.

References

A Comparative Analysis of the Cytotoxic Potential of Citronellyl Isobutyrate Against Doxorubicin and Cisplatin in Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive benchmark analysis of the cytotoxic potential of Citronellyl Isobutyrate (CIB), a novel terpenoid ester, against the well-established anticancer agents, Doxorubicin and Cisplatin. The comparative data presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new therapeutic candidates for oncology. This document summarizes key quantitative data from in vitro studies on the MCF-7 human breast cancer cell line, details the experimental protocols utilized, and visualizes the putative and established signaling pathways involved in the cytotoxic effects of these compounds.

Comparative Cytotoxicity Data

The cytotoxic effects of this compound, Doxorubicin, and Cisplatin were evaluated on the MCF-7 breast cancer cell line. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined for each compound. The data is summarized in the table below.

CompoundCell LineIC50 Value (µg/mL)IC50 Value (µM)¹Incubation Time (hours)Assay Method
This compound MCF-72.82~13.28Not Specified²Alamar Blue
Doxorubicin MCF-71.1~1.8972MTT Assay
MCF-7Not Specified0.2572MTT Assay
MCF-7Not Specified0.4 (400 nM)Not SpecifiedMTT Assay
Cisplatin MCF-77.5~25.048MTT Assay
MCF-7Not Specified0.65Not SpecifiedMTT Assay
MCF-718~60.0Not SpecifiedCCK-8 Assay

¹ Molar concentrations are approximated based on the provided µg/mL values and the molecular weights of the compounds (this compound: ~212.34 g/mol , Doxorubicin: ~579.9 g/mol , Cisplatin: ~300.05 g/mol ). ² While the exact incubation time for the this compound study was not specified, cytotoxicity assays of this nature are typically conducted over 24, 48, or 72 hours.

Experimental Protocols

The following section details the general methodologies employed in the cytotoxicity assays cited in this guide.

Cell Culture

MCF-7 human breast cancer cells were cultured in appropriate media, such as Dulbecco's Modified Eagle Medium (DMEM) or Minimum Essential Medium (MEM), supplemented with 5-10% fetal bovine serum (FBS) and antibiotics. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assays

Alamar Blue Assay (for this compound):

The Alamar Blue assay is a colorimetric and fluorometric method used to quantify cell viability. The assay is based on the reduction of the blue, non-fluorescent dye, resazurin, to the pink, highly fluorescent resorufin (B1680543) by metabolically active cells.

  • Cell Seeding: Cells in their logarithmic growth phase are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 1 x 10⁴ cells/well).

  • Compound Exposure: After allowing the cells to adhere (typically 24 hours), they are treated with various concentrations of the test compound.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • Reagent Addition: Alamar Blue reagent is added to each well (typically 10% of the well volume) and the plates are incubated for an additional 1-4 hours, protected from light.

  • Data Acquisition: The fluorescence or absorbance is measured using a microplate reader. Fluorescence is typically measured with an excitation wavelength of 560 nm and an emission wavelength of 590 nm. Absorbance is measured at 570 nm with a reference wavelength of 600 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

MTT Assay (for Doxorubicin and Cisplatin):

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

  • Cell Seeding and Compound Exposure: Similar to the Alamar Blue assay.

  • MTT Addition: After the incubation period with the test compound, MTT solution (e.g., 5 mg/mL in PBS) is added to each well and incubated for a further 2-4 hours.

  • Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Similar to the Alamar Blue assay, cell viability is calculated and the IC50 value is determined.

Visualizing Experimental and Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for determining cytotoxicity and the signaling pathways associated with the cytotoxic effects of the benchmark anticancer agents.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis start Start: Log-phase MCF-7 Cells harvest Harvest Cells start->harvest count Count and Determine Viability harvest->count seed Seed Cells in 96-well Plates count->seed adhere Allow Cells to Adhere (24h) seed->adhere treat Treat with Compound Concentrations adhere->treat incubate Incubate (e.g., 48-72h) treat->incubate add_reagent Add Assay Reagent (Alamar Blue or MTT) incubate->add_reagent incubate_reagent Incubate Reagent add_reagent->incubate_reagent read_plate Read Plate (Fluorescence/Absorbance) incubate_reagent->read_plate calc_viability Calculate % Cell Viability read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50 Putative_CIB_Pathway CIB This compound Cell MCF-7 Cell CIB->Cell ROS Increased ROS Cell->ROS Putative Mechanisms NFkB_Inhibition Inhibition of NF-κB Cell->NFkB_Inhibition Putative Mechanisms Mitochondria Mitochondrial Dysfunction Cell->Mitochondria Putative Mechanisms Apoptosis Apoptosis ROS->Apoptosis NFkB_Inhibition->Apoptosis Bcl2_down ↓ Bcl-2 (Anti-apoptotic) Mitochondria->Bcl2_down Bax_up ↑ Bax (Pro-apoptotic) Mitochondria->Bax_up Caspase_Activation Caspase Activation Bcl2_down->Caspase_Activation Bax_up->Caspase_Activation Caspase_Activation->Apoptosis Doxorubicin_Pathway Dox Doxorubicin DNA_Intercalation DNA Intercalation & Topoisomerase II Inhibition Dox->DNA_Intercalation DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage p53 p53 Activation DNA_Damage->p53 Mitochondria Mitochondrial Pathway p53->Mitochondria Bcl2_down ↓ Bcl-2 Mitochondria->Bcl2_down Bax_up ↑ Bax Mitochondria->Bax_up Caspase9 Caspase-9 Activation Bcl2_down->Caspase9 Bax_up->Caspase9 Apoptosis Apoptosis Caspase9->Apoptosis Cisplatin_Pathway Cisplatin Cisplatin DNA_Adducts DNA Adduct Formation Cisplatin->DNA_Adducts Ca_Homeostasis Disruption of Ca2+ Homeostasis Cisplatin->Ca_Homeostasis DNA_Damage_Response DNA Damage Response DNA_Adducts->DNA_Damage_Response p53_Activation p53 Activation DNA_Damage_Response->p53_Activation Mitochondrial_Pathway Mitochondrial Pathway p53_Activation->Mitochondrial_Pathway Ca_Homeostasis->Mitochondrial_Pathway Caspase_Activation Caspase-3/9 Activation Mitochondrial_Pathway->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Unveiling the Therapeutic Potential: A Comparative Analysis of Citronellyl Isobutyrate's Efficacy In Vitro and In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the biological activities of Citronellyl isobutyrate, a naturally occurring ester, reveals promising therapeutic potential, particularly in the realms of oncology and anti-inflammatory applications. This guide provides a detailed comparison of its efficacy in laboratory (in vitro) and living organism (in vivo) studies, offering valuable insights for researchers, scientists, and professionals in drug development. The compiled data, supported by experimental protocols, underscores the compound's cytotoxic effects against cancer cells and suggests a potent anti-inflammatory and analgesic mechanism of action, likely mediated through the inhibition of the COX-2 and NF-κB signaling pathways.

In Vitro Efficacy: A Direct Blow to Cancer Cells

Laboratory studies have demonstrated the direct cytotoxic effects of this compound on cancer cell lines. Research highlights its ability to inhibit cell proliferation, indicating its potential as a chemotherapeutic agent.

A key study investigating the cytotoxic activity of this compound against human breast cancer cells (MCF-7) revealed significant inhibitory effects. The half-maximal inhibitory concentration (IC50), a measure of a substance's potency in inhibiting a specific biological or biochemical function, was determined to be 2.82 µg/mL.[1] This demonstrates a high degree of cytotoxicity towards these cancer cells.

Parameter Cell Line IC50 Value Reference
CytotoxicityMCF-7 (Human Breast Cancer)2.82 µg/mL[1]
Experimental Protocol: In Vitro Cytotoxicity Assay (Alamar Blue Method)

The cytotoxic activity of this compound was assessed using the Alamar Blue assay, a well-established method for determining cell viability.

  • Cell Culture: MCF-7 cells were cultured in a suitable medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Cells were seeded in 96-well plates and, after 24 hours, treated with various concentrations of this compound.

  • Incubation: The treated cells were incubated for a further 48 hours.

  • Alamar Blue Addition: Alamar Blue reagent was added to each well, and the plates were incubated for another 4 hours.

  • Measurement: The absorbance was measured at wavelengths of 570 nm and 600 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability was calculated relative to untreated control cells, and the IC50 value was determined from the dose-response curve.[1]

In Vivo Efficacy: Insights from a Key Hydrolysis Product

While direct in vivo efficacy studies on this compound are limited, significant insights can be drawn from the well-documented activities of its primary hydrolysis product, β-Citronellol. Upon administration, this compound is expected to be hydrolyzed by esterases into citronellol (B86348) and isobutyric acid, allowing for the potent anti-inflammatory and analgesic effects of citronellol to be realized.

Studies on β-Citronellol have demonstrated significant anti-inflammatory and analgesic properties in established animal models.

Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema

In the carrageenan-induced paw edema model in rats, a standard test for acute inflammation, β-Citronellol exhibited a dose-dependent reduction in paw swelling.

Compound Dose Inhibition of Edema (%) Reference
β-Citronellol50 mg/kg48.61[2]
β-Citronellol100 mg/kg55.55[2]
Piroxicam (Standard Drug)10 mg/kg60.20[2]
Experimental Protocol: Carrageenan-Induced Paw Edema
  • Animals: Wistar rats are typically used for this model.

  • Grouping: Animals are divided into control, standard, and test groups.

  • Administration: The test compound (β-Citronellol) or standard drug (e.g., Piroxicam) is administered orally or intraperitoneally.

  • Induction of Edema: After a specific period (e.g., 30 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculation: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.[3][4]

Unraveling the Mechanism: Inhibition of Key Signaling Pathways

The anti-inflammatory and analgesic effects of this compound and its active metabolite, citronellol, are believed to be mediated through the modulation of key inflammatory signaling pathways. The primary targets appear to be the Cyclooxygenase-2 (COX-2) enzyme and the Nuclear Factor-kappa B (NF-κB) signaling pathway.

Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor IKK IKK Receptor->IKK Activation IκBα IκBα IKK->IκBα Phosphorylation NF-κB NF-κB IκBα->NF-κB Release NF-κB_nucleus NF-κB NF-κB->NF-κB_nucleus Translocation COX-2 COX-2 Arachidonic Acid Arachidonic Acid Prostaglandins Prostaglandins Arachidonic Acid->Prostaglandins COX-2 Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Gene Transcription Gene Transcription NF-κB_nucleus->Gene Transcription Induces Gene Transcription->COX-2 Expression This compound This compound This compound->IKK Inhibition This compound->COX-2 Inhibition

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis A Cancer Cell Culture (e.g., MCF-7) B Treatment with This compound A->B C Cell Viability Assay (e.g., Alamar Blue) B->C D IC50 Determination C->D E Animal Model of Inflammation (e.g., Carrageenan-induced Paw Edema) F Administration of This compound/Metabolite E->F G Measurement of Inflammatory Response F->G H Evaluation of Efficacy G->H

Conclusion

The available evidence strongly suggests that this compound is a compound of significant interest for further investigation in the fields of oncology and inflammatory diseases. Its demonstrated in vitro cytotoxicity against breast cancer cells, coupled with the potent in vivo anti-inflammatory and analgesic activities of its primary metabolite, β-Citronellol, provides a solid foundation for its therapeutic potential. The likely mechanism of action, involving the inhibition of the COX-2 and NF-κB signaling pathways, aligns with established anti-inflammatory and anti-cancer strategies. Future research should focus on conducting direct in vivo efficacy studies of this compound to fully elucidate its therapeutic profile and pave the way for potential clinical applications.

References

Comparative Stability of Citronellyl Isobutyrate in Diverse Formulations: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Citronellyl isobutyrate is a widely utilized fragrance ingredient, prized for its sweet, fruity, and rose-like aroma in a variety of consumer products.[1] As a carboxylic ester, its chemical stability is a critical determinant of a product's shelf-life and sensory performance.[2][3] The longevity and consistency of a fragrance are paramount to consumer satisfaction and brand reputation.[4][5] Degradation of fragrance molecules due to environmental factors such as temperature, light, and pH can lead to off-odors and a diminished olfactory experience.[4][6] This guide provides a comparative analysis of this compound's stability in different formulation types, supported by experimental protocols and data, to aid researchers and formulation scientists in developing robust and long-lasting scented products. The focus is on comparing conventional systems with advanced delivery platforms like nanoemulsions and microcapsules, which are designed to protect sensitive ingredients from degradation.[7][8]

Comparative Stability Analysis

The stability of this compound is highly dependent on the formulation matrix. The following table summarizes its performance in various formulations under common stress conditions. Data is aggregated from industry stability ratings and inferred from the known protective benefits of advanced formulation technologies.

Formulation TypeKey CharacteristicsAccelerated Stability (40°C, 3 Months)Photostability (UV Exposure)Key Degradation PathwaysOverall Stability Rating
Simple Solution (e.g., Ethanol/Water)Solubilized fragrance. No protective structure.Significant degradation (>20% loss). Potential for ester hydrolysis.High susceptibility to oxidation and discoloration.Hydrolysis, OxidationPoor to Fair
Conventional O/W Emulsion (e.g., Lotion)Fragrance in oil phase, dispersed in water.Moderate degradation (10-20% loss). Interfacial reactions possible.Moderate protection by oil phase, but still vulnerable.Hydrolysis, OxidationFair
Nanoemulsion (O/W)Very small oil droplets (20-200 nm) encapsulating the fragrance.[9] Kinetically stable system.[10]High stability (<5% loss). Large surface area is offset by protective surfactant layer.[7][10]Good protection. Small droplet size can scatter UV light.Hydrolysis, Oxidation (significantly inhibited)Good to Excellent
Microcapsules (e.g., Polymer Shell)Fragrance encapsulated within a solid polymer shell.Excellent stability (<2% loss). The shell provides a robust physical barrier.Excellent protection. The shell material can block UV light.Hydrolysis, Oxidation (highly inhibited)Excellent
Anhydrous Solid (e.g., Powder Detergent)Fragrance adsorbed onto solid carriers.Stability is fair, but can be affected by reactive ingredients.[1]Good protection when opaque.OxidationFair to Good
Hypochlorite Bleach Highly reactive aqueous environment.Very poor stability. Rapid degradation.[1]N/A (Chemical incompatibility is the primary issue)Oxidation, HydrolysisPoor

Experimental Protocols

To quantitatively assess the stability of this compound, standardized testing protocols are essential.[6][11]

Accelerated Stability Testing (Thermal Stress)

This method is used to predict the long-term shelf life of a product in a shorter time frame by subjecting it to elevated temperatures.[6][12]

  • Objective: To evaluate the chemical stability of this compound in different formulations at elevated temperatures.

  • Apparatus: Stability chambers (climate chambers), glass vials with airtight seals, Gas Chromatograph-Mass Spectrometer (GC-MS).[4]

  • Procedure:

    • Prepare samples of each formulation (Simple Solution, Conventional Emulsion, Nanoemulsion, etc.) and seal them in airtight glass vials.

    • Place the samples in stability chambers set to controlled temperatures, typically 40°C ± 2°C and 50°C ± 2°C.[6][13]

    • Store a corresponding set of control samples at room temperature (25°C ± 2°C) and refrigerated conditions (4°C ± 2°C), protected from light.

    • At specified time intervals (e.g., 0, 1, 2, and 3 months), withdraw samples from each temperature condition.

    • Allow samples to equilibrate to room temperature.

    • For emulsion-based samples, perform a liquid-liquid extraction using a non-polar solvent (e.g., hexane) to isolate this compound.[14]

    • Quantify the concentration of remaining this compound using a validated GC-MS method.[14][15]

    • Assess physical characteristics such as color, odor, pH, and phase separation.[16][17]

Photostability Testing

This protocol assesses the impact of light, particularly UV radiation, on the stability of the fragrance.[4]

  • Objective: To determine the susceptibility of this compound to degradation upon exposure to light.

  • Apparatus: UV light cabinet, transparent (e.g., quartz or UV-transparent glass) and opaque containers, GC-MS.[4]

  • Procedure:

    • Place samples of each formulation into both UV-transparent and opaque (control) containers.

    • Expose the samples in a photostability chamber to a controlled, broad-spectrum light source, including UV radiation, for a specified duration.

    • Maintain a constant temperature throughout the test.

    • After the exposure period, analyze the samples from both transparent and opaque containers.

    • Quantify the concentration of this compound via GC-MS to determine the percentage of degradation due to light exposure.

    • Observe any changes in color and odor, as discoloration is a common sign of photodegradation.[18]

Analytical Quantification: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for quantifying volatile compounds like this compound within complex matrices.[14][15]

  • Objective: To accurately measure the concentration of this compound in formulation samples.

  • Sample Preparation (Liquid-Liquid Extraction for Emulsions):

    • Accurately weigh approximately 1g of the emulsion into a centrifuge tube.[14]

    • Add a known concentration of an internal standard (e.g., methyl stearate).

    • Add 10 mL of hexane (B92381) (or another suitable organic solvent).[14]

    • Vortex vigorously for 2 minutes to break the emulsion and extract the lipophilic components.[14]

    • Centrifuge at 3000 rpm for 10 minutes to achieve phase separation.[14]

    • Carefully transfer the upper organic layer to a clean vial for analysis.

  • GC-MS Parameters (Typical):

    • Column: DB-5ms or equivalent non-polar column.

    • Injector Temperature: 250°C.

    • Oven Program: Start at 80°C, ramp to 280°C at 10°C/min.

    • Carrier Gas: Helium.

    • MS Detector: Electron Ionization (EI) mode, scanning from m/z 40-400.

    • Quantification: Monitor characteristic ions of this compound and the internal standard. Create a calibration curve using standards of known concentrations.

Visualizing Workflows and Degradation Pathways

To better illustrate the processes involved in stability analysis, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis Analysis Workflow cluster_conditions Storage Conditions Formulations Prepare Formulations (Solution, Emulsion, Nanoemulsion etc.) Packaging Package in Final & Inert Containers Formulations->Packaging T0 Initial Analysis (t=0) - GC-MS Quantification - Physical Properties Packaging->T0 Storage Stability Storage T0->Storage TX Time Point Analysis (t=x) - GC-MS Quantification - Physical Properties Storage->TX Accelerated Accelerated (40°C, 50°C) Storage->Accelerated RealTime Real Time (25°C) Storage->RealTime Photo Photostability (UV Cabinet) Storage->Photo Data Data Comparison & Degradation Calculation TX->Data

Caption: Experimental workflow for comparative stability testing.

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation CI This compound HP Citronellol + Isobutyric Acid CI->HP  H₂O, Acid / Base Catalysis OP Oxidized Products (e.g., epoxides, aldehydes) CI->OP  O₂, Light, Heat  

Caption: Primary degradation pathways for this compound.

G Start Product Goal: Incorporate this compound Base Aqueous or Anhydrous Base? Start->Base Anhydrous Anhydrous Formulation (e.g., powder, oil) Base->Anhydrous Anhydrous Aqueous Aqueous Formulation (e.g., lotion, spray) Base->Aqueous Aqueous StabilityNeed High Stability Required? Aqueous->StabilityNeed Conventional Conventional Emulsion (Lower Cost, Simpler Process) StabilityNeed->Conventional No Advanced Advanced Formulation (Nanoemulsion, Microcapsule) (Higher Cost, Higher Stability) StabilityNeed->Advanced Yes

Caption: Logical workflow for formulation selection based on stability needs.

References

The Influence of Chemical Structure on the Sensory Perception of Citronellyl Esters: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of a series of citronellyl esters reveals a distinct correlation between the chemical structure of the esterifying acid and the resulting sensory perception. This guide provides a comparative analysis of citronellyl esters, summarizing their odor characteristics and presenting available quantitative sensory data. Detailed experimental protocols for the synthesis and sensory evaluation of these compounds are also provided to support further research in flavor and fragrance chemistry.

The sensory profile of an ester is intricately linked to its molecular structure, specifically the nature of the alcohol and the carboxylic acid from which it is formed. In the case of citronellyl esters, the constant citronellol (B86348) moiety provides a foundational rosy, citrus, and floral character. The variation in the ester chain, however, introduces a wide spectrum of olfactory nuances, ranging from fresh and fruity to waxy and deep floral notes.

Comparative Sensory Profile of Citronellyl Esters

The following table summarizes the reported odor characteristics of a series of citronellyl esters, illustrating the impact of the ester chain length and structure on the perceived aroma.

Compound NameChemical FormulaMolecular Weight ( g/mol )Odor DescriptionOdor Threshold (ppb in water)
Citronellyl Acetate (B1210297) C₁₂H₂₂O₂198.30Fresh, fruity, rosy, with green and citrus undertones.[1]250 ((3R)-(+)-isomer)[2]
Citronellyl Propionate C₁₃H₂₄O₂212.33Sweet, fruity, floral with a subtle citrus scent.[3]Not available
Citronellyl Butyrate C₁₄H₂₆O₂226.36Sweet, fruity, and rose-like with a plum-like taste.[4]Not available
Citronellyl Isobutyrate C₁₄H₂₆O₂226.36Rosy, intensely fruity, and sweet odor.Not available
Citronellyl Valerate C₁₅H₂₈O₂240.38Rose, herbal, honey-like.Not available
Citronellyl Hexanoate (B1226103) C₁₆H₃₀O₂254.41Fine, floral-rose and fruity aroma.[1]Not available

As the length of the carbon chain in the ester group increases, the odor profile generally shifts from lighter, fresher, and fruitier notes to heavier, waxier, and more floral characteristics. For instance, the shorter chain of citronellyl acetate imparts a fresh, fruity character, while the longer chain of citronellyl hexanoate contributes to a deeper floral and slightly waxy aroma.[1] The introduction of branching in the ester chain, as seen in this compound, can also significantly impact the odor, often intensifying the fruity notes.

Experimental Protocols

Synthesis of Citronellyl Esters via Transesterification

This protocol describes a general method for the synthesis of citronellyl esters using a lipase-catalyzed transesterification reaction.

Materials:

  • Citronellol

  • Appropriate geranyl ester (e.g., geranyl acetate for citronellyl acetate synthesis)

  • Immobilized lipase (B570770) (e.g., from Candida antarctica)

  • Hexane (B92381) (or other suitable organic solvent)

  • Molecular sieves (optional, to remove water)

  • Magnetic stirrer and heating plate

  • Reaction vessel

  • Rotary evaporator

Procedure:

  • To a clean, dry reaction vessel, add equimolar amounts of citronellol and the corresponding geranyl ester.

  • Add the immobilized lipase to the reaction mixture. The enzyme loading is typically around 10% (w/w) of the total substrate weight.

  • Add hexane as the solvent. The volume of the solvent should be sufficient to dissolve the reactants.

  • If desired, add activated molecular sieves to the mixture to remove any water produced during the reaction, which can improve the conversion yield.

  • Stir the reaction mixture at a constant temperature, typically between 40-50°C.

  • Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by gas chromatography (GC).

  • Once the reaction has reached the desired conversion, stop the reaction by filtering off the immobilized lipase. The enzyme can often be washed and reused.

  • Remove the solvent from the reaction mixture using a rotary evaporator.

  • The crude citronellyl ester can be further purified by vacuum distillation or column chromatography if necessary.

Sensory Evaluation by a Trained Panel

This protocol outlines a standardized procedure for determining the odor profile and detection threshold of citronellyl esters using a trained sensory panel.

Materials:

  • Purified citronellyl esters

  • Odor-free water or an appropriate solvent for dilution

  • Glass sniffing strips or olfactometers

  • A panel of trained sensory assessors (typically 8-12 members)

  • A well-ventilated, odor-free evaluation room

Procedure:

  • Panelist Training and Selection: Panelists should be screened for their ability to detect and describe a range of standard odorants. They should be trained on the terminology used to describe fragrance notes.

  • Sample Preparation: Prepare a series of dilutions of the citronellyl ester in an odor-free solvent. The concentration range should span from well above the expected detection threshold to below it.

  • Odor Profile Description:

    • Present the panelists with a sniffing strip dipped in the neat citronellyl ester or a high concentration solution.

    • Ask each panelist to independently write down descriptive terms for the perceived odor.

    • A consensus vocabulary is then developed through discussion to create a final odor profile.

  • Odor Detection Threshold Determination (Ascending Concentration Series):

    • Present panelists with a series of three samples in ascending order of concentration, two of which are blanks (solvent only) and one contains the diluted citronellyl ester.

    • Panelists are asked to identify the odorous sample.

    • The concentration at which a panelist correctly identifies the odorous sample in two consecutive presentations is considered their individual detection threshold.

    • The group's odor detection threshold is calculated as the geometric mean of the individual thresholds.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with human sensory perception to identify odor-active compounds in a mixture.

Instrumentation:

  • Gas chromatograph (GC) equipped with a flame ionization detector (FID) and an olfactometry port.

  • Appropriate GC column for the separation of volatile compounds.

  • Humidified air supply for the olfactometry port.

Procedure:

  • Sample Injection: A diluted sample of the citronellyl ester is injected into the GC.

  • Separation: The components of the sample are separated based on their volatility and interaction with the stationary phase of the GC column.

  • Detection: The column effluent is split between the FID and the olfactometry port.

  • Olfactory Evaluation: A trained assessor sniffs the effluent from the olfactometry port and records the retention time and a description of any perceived odors.

  • Data Analysis: The olfactometry data (aromagram) is correlated with the chromatogram from the FID to identify the specific compounds responsible for the different odor notes.

Visualizing the Process

Logical Relationship between Chemical Structure and Sensory Perception

G Relationship between Citronellyl Ester Structure and Odor cluster_0 Citronellol Moiety cluster_1 Esterifying Acid cluster_2 Resulting Citronellyl Ester cluster_3 Sensory Perception Citronellol Citronellol Acetate Citronellyl Acetate Citronellol->Acetate Hexanoate Citronellyl Hexanoate Citronellol->Hexanoate Isobutyrate This compound Citronellol->Isobutyrate ShortChain Short Chain Acid (e.g., Acetic Acid) ShortChain->Acetate LongChain Long Chain Acid (e.g., Hexanoic Acid) LongChain->Hexanoate BranchedChain Branched Chain Acid (e.g., Isobutyric Acid) BranchedChain->Isobutyrate Fruity Fresh, Fruity Acetate->Fruity Waxy Waxy, Deep Floral Hexanoate->Waxy IntenseFruity Intensely Fruity Isobutyrate->IntenseFruity

Caption: Correlation of ester structure with odor.

Experimental Workflow for Sensory Analysis

G Workflow for Sensory Evaluation of Citronellyl Esters Start Start: Purified Citronellyl Ester Prep Sample Preparation (Dilution Series) Start->Prep Panel Trained Sensory Panel Prep->Panel Profile Odor Profile Description Panel->Profile Threshold Odor Threshold Determination (Ascending Concentration) Panel->Threshold Data Data Analysis Profile->Data Threshold->Data Result Reported Sensory Profile and Threshold Data->Result

Caption: Sensory analysis experimental workflow.

Olfactory Signaling Pathway for Esters

G Simplified Olfactory Signaling Pathway for Ester Perception Odorant Citronellyl Ester (Odorant) OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_Protein G-protein (Gαolf) OR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces Ion_Channel Cyclic Nucleotide-gated Ion Channel cAMP->Ion_Channel Opens Depolarization Neuron Depolarization Ion_Channel->Depolarization Leads to Signal Signal to Brain Depolarization->Signal Generates

References

Safety Operating Guide

Proper Disposal of Citronellyl Isobutyrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the pharmaceutical and broader scientific community, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This document provides essential safety and logistical information for the disposal of Citronellyl isobutyrate, a common fragrance and flavoring ingredient.

This compound is a combustible liquid that can cause mild skin and eye irritation.[1][2] While comprehensive health hazard data is incomplete, it is crucial to handle this chemical with care and adhere to strict disposal protocols to prevent environmental contamination and ensure workplace safety.[1]

Key Safety and Disposal Data

To facilitate a quick assessment of the necessary precautions, the following table summarizes the key quantitative data related to the safe handling and disposal of this compound.

PropertyValueSource
Flash Point> 93.3 °C (> 200.0 °F) Closed Cup[1]
Alternate Flash Point108 °C (closed cup)[2]
Water SolubilityInsoluble[2]
Vapor Pressure0.01 mm Hg at 25 °C[1]
Environmental HazardMay be harmful to aquatic life in high concentrations.[2]

Experimental Protocols for Disposal

The recommended procedure for the disposal of this compound involves treating it as a hazardous waste. Adherence to local, regional, and national regulations is mandatory.

Step-by-Step Disposal Procedure:

  • Containment: Ensure that any waste this compound is stored in a clearly labeled, sealed container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Waste Classification: Classify the waste as hazardous. This material and its container must be disposed of as hazardous waste.[1]

  • Engage a Licensed Waste Disposal Contractor: Contact a certified hazardous waste disposal company to arrange for pickup and proper disposal. Provide them with the Safety Data Sheet (SDS) for this compound.

  • Documentation: Maintain a record of the disposal, including the date, quantity, and the name of the disposal contractor.

Spill Cleanup Protocol:

In the event of a spill, follow these steps to ensure safety and proper cleanup:

  • Eliminate Ignition Sources: Immediately remove all sources of ignition from the area, such as open flames, sparks, and hot surfaces.[1]

  • Ventilate the Area: Ensure adequate ventilation to disperse any vapors.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and protective clothing.[2]

  • Contain the Spill: For large spills, dike the material to prevent it from spreading or entering drains.[1]

  • Absorb the Spill: Use an inert absorbent material such as dry clay, sand, diatomaceous earth, or commercial sorbents to absorb the spilled liquid.[1]

  • Collect and Dispose: Carefully collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[2] Never return spilled material to the original container for reuse.[1]

  • Decontaminate the Area: Clean the spill area thoroughly with soap and water.

Disposal Decision Pathway

The following diagram outlines the logical workflow for the proper disposal of this compound.

start Start: this compound Waste is_spill Is it a spill? start->is_spill spill_procedure Follow Spill Cleanup Protocol: 1. Eliminate Ignition Sources 2. Ventilate Area 3. Wear PPE 4. Contain Spill 5. Absorb with Inert Material 6. Collect in Hazardous Waste Container is_spill->spill_procedure Yes waste_container Place in a labeled, sealed hazardous waste container. is_spill->waste_container No spill_procedure->waste_container disposal_contractor Contact licensed hazardous waste disposal contractor. waste_container->disposal_contractor provide_sds Provide Safety Data Sheet (SDS) to the contractor. disposal_contractor->provide_sds document_disposal Document the disposal process. provide_sds->document_disposal end End: Proper Disposal Complete document_disposal->end

Caption: Decision workflow for the disposal of this compound.

References

Essential Safety and Logistical Information for Handling Citronellyl Isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of all laboratory chemicals is paramount. This document provides crucial safety protocols and logistical plans for the use of Citronellyl isobutyrate, a common fragrance and flavoring ingredient. Adherence to these guidelines is essential for maintaining a safe laboratory environment.

Chemical Identifier and Properties

PropertyValue
CAS Number 97-89-2
Molecular Formula C14H26O2
Appearance Colorless to pale yellow liquid[1]
Odor Fruity, floral, citrus[1]
Boiling Point 276 °C[1]
Flash Point 108 °C (Combustible Liquid)[1]

Hazard Identification and GHS Classification

This compound is classified as causing skin irritation (Category 2) and eye irritation (Category 2A)[1]. The signal word for this chemical is "Warning"[1]. However, it's noteworthy that a large number of reports indicate that this chemical does not meet the criteria for GHS hazard classification[2][3][4][5][6].

Personal Protective Equipment (PPE)

To ensure safety and minimize exposure, the following personal protective equipment is mandatory when handling this compound:

  • Eye Protection : Safety goggles or a face shield should be worn to protect against splashes[1][7].

  • Skin and Body Protection : A laboratory coat, long pants, and closed-toe shoes must be worn to prevent skin contact[7][10]. For tasks with a higher risk of splashing, additional protective clothing may be necessary.

  • Respiratory Protection : Use in a well-ventilated area, such as a chemical fume hood, is crucial to avoid inhalation of vapors[1][7][11]. If ventilation is inadequate, a respirator may be required[1].

Operational and Handling Plan

Storage:

  • Store in a cool, dry, well-ventilated area away from heat, open flames, and strong oxidizing agents[1].

  • Keep containers tightly closed when not in use[1].

  • Flammable liquid storage cabinets are recommended[7][10].

Handling:

  • Avoid contact with skin and eyes[1].

  • Do not inhale vapors[1].

  • As a combustible liquid, it should not be heated with an open flame. Use heating mantles, water baths, or other controlled heating sources[1][11].

  • Ground and bond containers when transferring large volumes to prevent static discharge[7][11].

First Aid Measures:

  • After eye contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention[1].

  • After skin contact : Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Remove contaminated clothing and wash it before reuse[1].

  • After inhalation : Move the person to fresh air and keep them comfortable for breathing. If respiratory symptoms develop, seek medical attention[1].

  • After ingestion : Rinse mouth. Do NOT induce vomiting. Seek medical advice if feeling unwell[1].

Disposal Plan

Contaminated materials and waste containing this compound must be disposed of in accordance with local, state, and federal regulations.

Laboratory-Scale Disposal:

  • Waste Collection : Collect waste this compound and any contaminated materials (e.g., gloves, absorbent pads) in a designated, properly labeled, and sealed container. Do not mix with incompatible wastes[12][13].

  • Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound"[12].

  • Storage of Waste : Store the sealed waste container in a designated hazardous waste accumulation area, away from general laboratory traffic and ignition sources.

  • Disposal : Arrange for pickup and disposal by a licensed hazardous waste disposal company[12]. Do not dispose of this compound down the drain or in the regular trash[14][15].

Spill Response:

  • In case of a small spill, absorb the liquid with an inert material such as sand, earth, or vermiculite[1].

  • Collect the absorbed material and place it in a sealed container for disposal as hazardous waste[1].

  • Ensure the area is well-ventilated during cleanup.

  • For large spills, evacuate the area and contact your institution's environmental health and safety department.

Safe Handling Workflow for this compound

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Work in Fume Hood Work in Fume Hood Don PPE->Work in Fume Hood Dispense/Use Chemical Dispense/Use Chemical Work in Fume Hood->Dispense/Use Chemical Decontaminate Workspace Decontaminate Workspace Dispense/Use Chemical->Decontaminate Workspace Segregate Waste Segregate Waste Decontaminate Workspace->Segregate Waste Dispose via HazWaste Dispose via HazWaste Segregate Waste->Dispose via HazWaste

Caption: A logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Citronellyl isobutyrate
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Reactant of Route 2
Citronellyl isobutyrate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.